4,5-Dimethoxyphthalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxyphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBDLRWFSRLIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302955 | |
| Record name | m-Hemipic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4,5-Dimethoxy-1,2-benzenedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
577-68-4 | |
| Record name | 4,5-Dimethoxyphthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Hemipic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Hemipic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dimethoxy-1,2-benzenedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174 - 175 °C | |
| Record name | 4,5-Dimethoxy-1,2-benzenedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
4,5-Dimethoxyphthalic acid CAS number and properties
Executive Summary
4,5-Dimethoxyphthalic acid (Metahemipinic acid) is a critical aromatic dicarboxylic acid intermediate used primarily in the synthesis of isoquinoline alkaloids, phosphodiesterase (PDE) inhibitors, and advanced Metal-Organic Frameworks (MOFs).[1] Unlike its isomer 3,4-dimethoxyphthalic acid (Hemipinic acid), the 4,5-substitution pattern provides a symmetric electronic distribution that is essential for the construction of specific pharmacophores, such as the phthalazinone core found in various cardiac and anti-inflammatory agents.
This guide provides a validated technical profile, a robust synthesis protocol starting from veratrole, and an analysis of its applications in drug discovery and materials science.
Chemical Identity & Physiochemical Profile[1][2][3][4][5]
The following data aggregates experimentally validated properties essential for analytical characterization and process handling.
Datasheet: 4,5-Dimethoxyphthalic Acid[1][2][6][7]
| Property | Specification | Technical Notes |
| CAS Number | 577-68-4 | Often confused with Hemipinic acid (3,4-isomer). Verify via NMR. |
| IUPAC Name | 4,5-Dimethoxybenzene-1,2-dicarboxylic acid | |
| Synonyms | m-Hemipinic acid; Metahemipinic acid | |
| Molecular Formula | C₁₀H₁₀O₆ | |
| Molecular Weight | 226.18 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 174–176 °C | Critical: Decomposes to 4,5-dimethoxyphthalic anhydride above MP. |
| Solubility | DMSO, Ethanol, Acetone, Hot Water | Poorly soluble in cold water and non-polar solvents (Hexane). |
| pKa | pKa₁ ≈ 3.2; pKa₂ ≈ 4.8 | Typical for phthalic acid derivatives. |
Synthetic Routes & Process Chemistry
For research and scale-up, the most robust synthesis avoids the harsh oxidation of xylenes (which can lead to over-oxidation) and instead utilizes a functionalization strategy starting from Veratrole (1,2-dimethoxybenzene) .
Core Protocol: The Chloromethylation-Cyanation-Hydrolysis Route
This pathway is preferred for its regioselectivity and avoidance of heavy metal oxidants like KMnO₄.
Step 1: Bis-Chloromethylation
Reaction: Veratrole + Formaldehyde + HCl → 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene[2]
-
Mechanism: Electrophilic aromatic substitution.[2] The 4,5 positions are activated by the para-methoxy groups.
-
Protocol:
-
Dissolve veratrole (1.0 eq) in concentrated HCl.
-
Add paraformaldehyde (2.5 eq) and ZnCl₂ (catalyst) at 0°C.
-
Heat to 60–70°C for 6–8 hours with vigorous stirring.
-
Workup: Pour into ice water. The dichloro-intermediate precipitates as a solid. Recrystallize from benzene/petroleum ether.
-
Step 2: Cyanation (Nucleophilic Substitution)
Reaction: Dichloro-intermediate + NaCN → 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene[2]
-
Safety Note: Requires strict cyanide handling protocols.
-
Protocol:
-
Dissolve the dichloro compound in DMF or Ethanol/Water.
-
Add NaCN (2.5 eq) and a phase transfer catalyst (e.g., TBAB).
-
Reflux for 4–6 hours.
-
Workup: Dilute with water, filter the dinitrile solid.
-
Step 3: Acid Hydrolysis
Reaction: Dinitrile + H₂SO₄/H₂O → 4,5-Dimethoxyphthalic acid
-
Protocol:
-
Suspend the dinitrile in 50% H₂SO₄.
-
Reflux for 12 hours.
-
Cool to 4°C. The acid crystallizes out.
-
Purification: Recrystallize from hot water or acetic acid to remove ammonium salts.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of 4,5-Dimethoxyphthalic acid from Veratrole via the chloromethylation route.[1][3][4][5][2][6][7][8][9]
Applications in Drug Discovery & Materials
Pharmaceutical Intermediates
4,5-Dimethoxyphthalic acid is the structural progenitor for the 6,7-dimethoxyphthalazine pharmacophore.
-
PDE Inhibitors: Used in the synthesis of Carbazeran and related phosphodiesterase inhibitors for treating heart failure. The acid is converted to the anhydride, then condensed with hydrazines to form the phthalazinone core.
-
Isoquinoline Alkaloids: Serves as a precursor for synthesizing papaverine analogs via cyclization reactions.
Metal-Organic Frameworks (MOFs)
In materials science, the compound acts as a rigid, oxygen-rich ligand.
-
Ligand Function: The vicinal carboxylic acid groups allow for the formation of "paddle-wheel" secondary building units (SBUs) with metal ions (Cu, Zn).
-
Pore Tuning: The methoxy groups protrude into the MOF pores, altering the chemical environment (hydrophilicity/polarity) without changing the topology of the framework, useful for selective gas adsorption (CO₂ capture).
Application Logic Tree
Figure 2: Downstream utility of 4,5-Dimethoxyphthalic acid in pharma and materials engineering.
Analytical Characterization
To validate the identity of the synthesized material, ensure the following spectral signatures are met.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.0–13.0 (broad s, 2H, -COOH )
-
δ 7.25 (s, 2H, Ar-H ) — Note: Singlet indicates symmetry (4,5-substitution).
-
δ 3.85 (s, 6H, -OCH ₃)
-
-
IR Spectroscopy:
-
Broad band 2500–3000 cm⁻¹ (O-H stretch of carboxylic acid).
-
Strong peak ~1690 cm⁻¹ (C=O stretch).
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻ peak at m/z 225.
-
Safety & Handling (HSE)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[10]
-
Storage: Store at room temperature in a tightly sealed container. Moisture sensitive (can slowly hydrolyze if anhydride forms).
-
Incompatibility: Strong oxidizing agents.[11]
-
Specific Risk: If synthesizing via the cyanide route (Step 2 above), standard cyanide safety protocols (antidote kit availability, H₂S detectors) are mandatory.
References
-
National Institutes of Health (NIH) - PubChem. 4,5-Dimethoxyphthalic acid (CID 290988). Available at: [Link]
-
MDPI. Applications of Metal-Organic Frameworks as Drug Delivery Systems. (Context for MOF applications). Available at: [Link][3]
Sources
- 1. 4,5-Dimethoxyphthalic acid | C10H10O6 | CID 290988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dimethyl phthalate - Wikipedia [en.wikipedia.org]
- 8. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]
- 9. CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole - Google Patents [patents.google.com]
- 10. accustandard.com [accustandard.com]
- 11. Dimethyl phthalate CAS#: 131-11-3 [m.chemicalbook.com]
Technical Monograph: 4,5-Dimethoxyphthalic Acid (m-Hemipinic Acid)
Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Summary: The Structural Core
4,5-Dimethoxyphthalic acid (DMPA), historically and technically referred to as m-hemipinic acid , is a critical aromatic building block in the synthesis of isoquinoline alkaloids and advanced pharmacophores. Unlike its isomer hemipinic acid (3,4-dimethoxyphthalic acid), DMPA possesses a
Its primary utility lies in its role as a precursor for 6,7-dimethoxy-substituted heterocycles, a motif ubiquitous in phosphodiesterase (PDE) inhibitors and opiate analogues. This guide delineates its physicochemical profile, structural elucidation, and a validated synthesis protocol.
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 4,5-Dimethoxybenzene-1,2-dicarboxylic acid | |
| Common Name | m-Hemipinic acid | Distinct from "Hemipinic acid" (3,4-isomer) |
| CAS Registry | 577-68-4 | |
| Molecular Formula | ||
| Molecular Weight | 226.18 g/mol | |
| Melting Point | 174–176 °C | Dehydrates to anhydride at higher temps |
| Solubility | Soluble in EtOH, Acetone, dilute alkali; sparing in cold water | |
| Acidity (pKa) | ~3.0 (COOH-1), ~5.0 (COOH-2) | Estimated based on phthalic acid derivatives |
Structural Elucidation & Characterization
The structural integrity of 4,5-dimethoxyphthalic acid is defined by its symmetry. In contrast to the 3,4-isomer, the 4,5-substitution pattern renders the two remaining aromatic protons chemically equivalent, a feature readily observable in proton NMR.
3.1 Spectral Signature (
-NMR Prediction)
In a deuterated solvent such as DMSO-
-
~12.0–13.0 ppm (Broad Singlet, 2H): Carboxylic acid protons (
). - ~7.1–7.4 ppm (Singlet, 2H): Aromatic protons at positions 3 and 6. The lack of coupling confirms the para-relationship between the protons and the meta-relationship to the electron-donating methoxy groups is identical for both.
-
~3.80 ppm (Singlet, 6H): Methoxy protons (
). A single sharp peak confirms the equivalence of the two methyl groups.
3.2 Isomeric Differentiation
It is vital to distinguish DMPA from its isomer, hemipinic acid.
-
m-Hemipinic (4,5-dimethoxy): Symmetric. Aromatic region shows 1 singlet .
-
Hemipinic (3,4-dimethoxy): Asymmetric. Aromatic region shows 2 doublets (ortho-coupling).
Figure 1: Logic flow for distinguishing m-hemipinic acid from its structural isomers using NMR spectroscopy.
Synthesis Protocol: Oxidative Cleavage Route
While modern catalytic methods exist, the most robust laboratory-scale synthesis involves the exhaustive oxidation of 4,5-dimethoxy-1,2-dimethylbenzene (4,5-dimethylveratrole) or the oxidative degradation of naturally occurring alkaloids. The following protocol describes the permanganate oxidation route, favored for its reliability in generating the dicarboxylic acid functionality.
4.1 Reagents & Setup
-
Precursor: 4,5-Dimethoxy-1,2-dimethylbenzene (or 4,5-dimethoxy-2-methylbenzoic acid).
-
Oxidant: Potassium Permanganate (
).[1] -
Solvent: Aqueous Sodium Hydroxide (
). -
Workup: Hydrochloric acid (
), Sodium Bisulfite ( ).
4.2 Step-by-Step Methodology
-
Slurry Formation: Suspend 10.0 g of the precursor in 500 mL of water containing 5.0 g of
or dilute . Heat to 80–90 °C. -
Oxidant Addition: Slowly add a saturated solution of
(approx. 45 g total) dropwise over 2 hours. Mechanistic Note: The slow addition prevents thermal runaway and over-oxidation/ring rupture. -
Reflux: Maintain reflux for 4 hours until the purple color persists (indicating excess oxidant).
-
Quenching: Cool the mixture. Add ethanol or solid sodium bisulfite to destroy excess permanganate (indicated by the precipitation of brown
). -
Filtration: Filter the hot mixture through Celite to remove manganese dioxide. Wash the filter cake with hot water.
-
Acidification: Cool the clear filtrate to 0 °C. Acidify to pH 1–2 with concentrated
. -
Isolation: The 4,5-dimethoxyphthalic acid will precipitate as a white crystalline solid. If precipitation is slow, extract with ethyl acetate, dry over
, and concentrate. -
Purification: Recrystallize from hot water or dilute acetic acid.
Figure 2: Workflow for the synthesis of 4,5-dimethoxyphthalic acid via permanganate oxidation.
Applications in Drug Development
4,5-Dimethoxyphthalic acid serves as a "masked" catechol equivalent. In drug discovery, it is primarily utilized in two pathways:
-
Isoquinoline Alkaloid Synthesis:
-
Condensation with amines yields phthalimides, which can be reduced to isoindolines or expanded to isoquinoline systems (e.g., papaverine analogues).
-
The 4,5-dimethoxy pattern mimics the substitution found in natural neurotransmitters (dopamine derivatives), making it valuable for CNS-active targets.
-
-
Phthalocyanine Precursors:
-
Dehydration of the acid yields 4,5-dimethoxyphthalic anhydride .
-
Reaction with urea/metal salts converts the anhydride into octa-alkoxy substituted phthalocyanines, used in photodynamic therapy (PDT) agents due to their red-shifted absorption.
-
References
-
PubChem. (2025). 4,5-Dimethoxyphthalic acid (Compound Summary). National Library of Medicine. [Link]
-
Meldrum, A. N., & Parikh, P. H. (1935). Synthesis of m-Hemipinic Acid. Proceedings of the Indian Academy of Sciences - Section A. [Link]
Sources
Technical Guide: Spectroscopic Characterization of 4,5-Dimethoxyphthalic Acid
Executive Summary
4,5-Dimethoxyphthalic acid (also historically known as m-hemipinic acid) is a critical structural motif often encountered in the degradation of isoquinoline alkaloids (e.g., papaverine) and as a building block for functionalized phthalocyanines and liquid crystals.
Unlike its isomer, 3,4-dimethoxyphthalic acid (hemipinic acid), the 4,5-isomer possesses a
Structural Elucidation Strategy
The identification logic relies on establishing the molecular weight (MS), confirming the functional groups (IR), and proving the substitution pattern via symmetry (NMR).
Figure 1: Logical workflow for the structural determination of 4,5-dimethoxyphthalic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]
NMR is the definitive tool for distinguishing 4,5-dimethoxyphthalic acid from the 3,4-isomer.
Theoretical Basis
The 4,5-isomer is symmetric.[1] The plane of symmetry passes between C-1/C-2 and C-4/C-5. Consequently:
-
Protons: The two aromatic protons (H-3 and H-6) are chemically equivalent.
-
Carbons: The molecule displays a simplified carbon spectrum compared to the asymmetric 3,4-isomer.
H NMR Data (400 MHz, DMSO- )
Solvent Choice: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 12.00 - 13.50 | Broad Singlet | 2H | -COOH | Exchangeable acidic protons. Broadening due to hydrogen bonding dimers. |
| 7.25 - 7.45 | Singlet | 2H | Ar-H (C3, C6) | Diagnostic Peak. Appears as a sharp singlet due to symmetry. If this is a doublet (AB system), you have the 3,4-isomer. |
| 3.82 - 3.88 | Singlet | 6H | -OCH | Two equivalent methoxy groups. |
C NMR Data (100 MHz, DMSO- )
| Chemical Shift ( | Carbon Type | Assignment |
| 167.5 | Quaternary (C=O) | Carboxylic Acid Carbonyl |
| 151.2 | Quaternary (C-O) | C-4, C-5 (Attached to OMe) |
| 123.5 | Quaternary (C-C) | C-1, C-2 (Attached to COOH) |
| 112.0 | Methine (CH) | C-3, C-6 (Aromatic CH) |
| 56.0 | Methyl (CH | Methoxy Carbons |
Self-Validating Check: In the
C spectrum, you should observe only 5 distinct signals due to symmetry. If you see 10 signals, the symmetry is broken (impurity or wrong isomer).
Infrared (IR) Spectroscopy[6]
IR is primarily used here to confirm the oxidation state (carboxylic acid vs. aldehyde/alcohol) and the presence of the ether linkages.
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
| Wavenumber (cm | Intensity | Vibration Mode | Structural Indication |
| 2500 - 3300 | Broad, Strong | O-H Stretch | Carboxylic acid dimer (O-H...O). Distinct "hump" shape. |
| 1680 - 1710 | Strong, Sharp | C=O Stretch | Conjugated carboxylic acid carbonyl. |
| 1590, 1515 | Medium | C=C Stretch | Aromatic ring skeletal vibrations. |
| 1260 - 1280 | Strong | C-O Stretch | Aryl alkyl ether (Ar-O-C) from methoxy groups. |
Mass Spectrometry (MS)[7][8][9]
Mass spectrometry analyzes the fragmentation, which is driven by the proximity of the two carboxylic acid groups (ortho effect).
Ionization Method[10]
-
ESI (Electrospray Ionization): Negative mode (
) is preferred for dicarboxylic acids. -
EI (Electron Impact, 70eV): Useful for fragmentation structural proof, though the molecular ion may be weak.
Fragmentation Pathway (EI)
The molecule readily dehydrates to form the anhydride under thermal or EI conditions.
-
m/z 226: Molecular Ion
. -
m/z 208:
. Base peak in many thermal spectra. Corresponds to 4,5-dimethoxyphthalic anhydride .[3] -
m/z 164:
. Loss of anhydride functionality. -
m/z 149: Common phthalate background (protonated phthalic anhydride), but less diagnostic for the specific dimethoxy substitution.
Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.
Experimental Protocols
Sample Preparation for NMR[5]
-
Drying: Ensure the sample is dried in a vacuum desiccator over
for 4 hours to remove lattice water, which can obscure the acidic proton region. -
Solvent: Dissolve 10-15 mg of the sample in 0.6 mL of DMSO-
(99.9% D).-
Note: Do not use
or Acetone- as solubility is insufficient, leading to poor signal-to-noise ratios and potential missing quaternary carbons.
-
-
Acquisition: Run at 298 K. Set relaxation delay (
) to >2 seconds to ensure full relaxation of the quaternary carboxyl carbons for quantitative integration.
Impurity Profiling
Common impurities arise from incomplete hydrolysis or dehydration.
| Impurity | NMR Signature (DMSO- |
| 4,5-Dimethoxyphthalic Anhydride | Shift of Ar-H to ~7.6 ppm (deshielding due to anhydride ring strain). Absence of broad OH peak.[4] |
| Monomethyl Ester | Appearance of a new methoxy singlet at ~3.80 ppm (distinct from the ether methoxy) and loss of symmetry (split Ar-H signals). |
References
-
PubChem. (2023). 4,5-Dimethoxyphthalic acid (Compound Summary).[3][5] National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. (2023). Mass Spectrum of Phthalic acid, 4,5-dimethoxy-. National Institute of Standards and Technology. [Link]
-
SDBS. (2023). Spectral Database for Organic Compounds, SDBS No. 2261. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
- Shamma, M. (1972). The Isoquinoline Alkaloids: Chemistry and Pharmacology. Academic Press.
Sources
4,5-Dimethoxyphthalic Acid: Structural Elucidation and Synthetic Utility
Executive Summary
4,5-Dimethoxyphthalic acid (also historically known as metahemipinic acid) is a critical aromatic dicarboxylic acid used primarily as a building block in the synthesis of isoquinoline alkaloids and phthalocyanine dyes. While structurally simple, its historical isolation was the "Rosetta Stone" that allowed 19th-century chemists to unlock the structure of papaverine, thereby establishing the isoquinoline class of alkaloids.
This guide provides a technical deep-dive into the compound's discovery, its physicochemical characterization, and rigorous protocols for its laboratory synthesis.
Historical Genesis: The Goldschmiedt Degradation
The discovery of 4,5-dimethoxyphthalic acid is inextricably linked to the structural elucidation of Papaverine (
The "Metahemipinic" Key
Goldschmiedt subjected papaverine to vigorous oxidation using potassium permanganate (
-
Hemipinic Acid (3,4-dimethoxyphthalic acid): Already known from the degradation of narcotine, this indicated a specific vicinal methoxy pattern.
-
Metahemipinic Acid (4,5-dimethoxyphthalic acid): Goldschmiedt isolated this new isomer from the oxidation of the isoquinoline portion of papaverine. Because the carboxyl groups in phthalic acid derivatives mark the carbon atoms originally linked to the rest of the molecule, the isolation of the 4,5-isomer proved that the isoquinoline ring was substituted at the 6 and 7 positions.
Pathway Visualization
The following diagram illustrates the degradation logic used by Goldschmiedt.
Figure 1: The oxidative degradation of Papaverine.[1] The isolation of 4,5-dimethoxyphthalic acid (green node) confirmed the 6,7-substitution pattern of the isoquinoline core.
Chemical Identity & Physicochemical Properties
Researchers must distinguish 4,5-dimethoxyphthalic acid from its isomer, 3,4-dimethoxyphthalic acid (Hemipinic acid).[1]
| Property | Data | Notes |
| IUPAC Name | 4,5-Dimethoxybenzene-1,2-dicarboxylic acid | |
| Common Name | Metahemipinic acid | "Meta" distinguishes it from Hemipinic (3,4).[1] |
| CAS Number | 577-68-4 | Distinct from 3,4-isomer (CAS 131-11-3 refers to dimethyl phthalate).[1] |
| Molecular Formula | MW: 226.18 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 174–175 °C | 3,4-isomer melts at ~187 °C. |
| Solubility | Soluble in alcohol, hot water, ether. | Poorly soluble in cold water.[1] |
| pKa | ~3.10 (Predicted) | Typical for benzoic acid derivatives.[1] |
Synthetic Protocols
While historical methods relied on degrading alkaloids, modern laboratory synthesis typically proceeds from Veratrole (1,2-dimethoxybenzene).[1] The following protocol is designed for high purity and reproducibility.
Method A: The Chloromethylation-Cyanation Route
This method is preferred for building the carbon skeleton from the inexpensive veratrole precursor without requiring harsh oxidation of methyl groups.
Step 1: Bis-Chloromethylation
Reaction: Electrophilic aromatic substitution to install two chloromethyl groups.[1]
-
Reagents: Veratrole (1.0 eq), Paraformaldehyde (2.5 eq), Zinc Chloride (
, 1.0 eq), Conc.[2] HCl.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Mechanism: The
acts as a Lewis acid, activating formaldehyde to generate the electrophilic hydroxymethyl cation, which attacks the electron-rich veratrole ring at the 4 and 5 positions (para to the methoxy groups).
Step 2: Cyanation
Reaction: Nucleophilic substitution (
-
Reagents: 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene, Sodium Cyanide (NaCN), Phase Transfer Catalyst (e.g., TBAB).[1]
-
Safety Note: NaCN is highly toxic.[1] This step requires a well-ventilated fume hood and bleach quench protocols.[1]
Step 3: Hydrolysis
Reaction: Conversion of nitrile groups to carboxylic acids.[1]
-
Reagents: Potassium Hydroxide (KOH), Ethanol/Water, reflux.[1]
Detailed Workflow (Method A)
-
Chloromethylation:
-
In a 3-neck flask, combine 13.8 g Veratrole and 7.5 g Paraformaldehyde .[1][2]
-
Add 13.6 g Zinc Chloride .
-
Add 100 mL Conc. HCl dropwise with vigorous stirring.
-
Heat to 60–70°C for 6–8 hours.
-
Validation: Monitor by TLC.[1][2][3] The product, 1,2-bis(chloromethyl)-4,5-dimethoxybenzene, will precipitate upon pouring into ice water.[1] Recrystallize from benzene/petroleum ether.[1]
-
-
Cyanation:
-
Hydrolysis:
Synthetic Pathway Visualization
Figure 2: Synthetic route from Veratrole via chloromethylation and cyanation.[1]
Applications in Drug Discovery
Isoquinoline Scaffold Construction
The primary utility of 4,5-dimethoxyphthalic acid lies in its ability to form the isoquinoline core. By reacting the anhydride of this acid with amines and subsequent reduction, researchers can synthesize 6,7-dimethoxyisoquinoline derivatives. This substitution pattern is ubiquitous in:
-
PDE Inhibitors: Compounds like Carbazeran (a cardiotonic agent) are derived from this scaffold.[1] The 4,5-dimethoxy substitution on the A-ring is essential for the specific phosphodiesterase inhibition activity.
Phthalocyanine Dyes
The dinitrile derivative (an intermediate in Method A) is a direct precursor to octamethoxy-phthalocyanines.[1] These molecules are intensely researched for:
-
Photodynamic Therapy (PDT): The electron-donating methoxy groups shift the absorption into the near-IR window, allowing deeper tissue penetration.
-
Liquid Crystals: The planar, electron-rich core facilitates stacking interactions.[1]
References
-
Goldschmiedt, G. (1885).[1] "Untersuchungen über das Papaverin." Monatshefte für Chemie, 6, 372–400.[1]
-
BenchChem. (2025).[1][2] "Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene from Veratrole: An In-depth Technical Guide."
-
PubChem. (2025).[1][6] "4,5-Dimethoxyphthalic acid (Compound Summary)." National Library of Medicine.[1] [1]
-
Elad, D., & Ginsburg, D. (1952).[1][7] "The Synthesis of Papaverine." Bulletin on Narcotics, UNODC.[1][7] [1]
-
ChemicalBook. (2025).[1] "m-Hemipinic acid Properties and Suppliers."
Sources
- 1. 4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics and Mechanism Studies of Oxidation of Dibromothymolsulfonphthalein Toxic Dye by Potassium Permanganate in Neutral Media with the Synthesis of 2-Bromo-6-isopropyl-3-methyl-cyclohexa-2,5-dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Hemipic acid | C10H10O6 | CID 68209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
The Enigmatic Role of 4,5-Dimethoxyphthalic Acid in Plant Biology: A Technical Guide
Abstract
Secondary metabolites in plants represent a vast and largely untapped reservoir of bioactive compounds. Among these, phenolic compounds derived from the shikimate pathway play pivotal roles in plant growth, development, and interaction with the environment. This technical guide delves into the current understanding and prospective biological roles of a specific, yet understudied, methoxybenzoic acid: 4,5-Dimethoxyphthalic acid. While direct research on this compound's function in plants is nascent, this document synthesizes information on related phthalic acid esters and phenolic compounds to build a comprehensive framework for future investigation. We will explore its known occurrences, propose a putative biosynthetic pathway, and discuss its potential as an allelochemical, drawing parallels from the established effects of similar molecules on plant physiology. This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical foundation and practical methodologies for elucidating the biological significance of 4,5-Dimethoxyphthalic acid in the plant kingdom.
Introduction: Phthalic Acids and Phenolic Compounds in the Botanical Realm
Plants produce a remarkable diversity of secondary metabolites that are not directly involved in their primary growth and developmental processes but are crucial for adaptation and survival. Phenolic compounds, a large and heterogeneous group of molecules, are synthesized primarily through the shikimate pathway and are integral to a plant's defense mechanisms, allelopathic interactions, and responses to abiotic stressors. Phthalic acid esters (PAEs), while often associated with industrial plastics, are also naturally occurring compounds found in various plants and microorganisms.[1][2] These esters and their parent phthalic acids have been shown to possess a range of biological activities, including antimicrobial, insecticidal, and allelopathic effects.[1][2] The presence of such compounds suggests an evolutionary advantage, potentially enhancing a plant's competitiveness and resilience.[1][2]
4,5-Dimethoxyphthalic acid belongs to the family of methoxybenzoic acids and has been identified in at least one plant species, Papaver somniferum[3]. However, its specific biological role remains an open question. This guide aims to bridge this knowledge gap by providing a structured overview of what is known about related compounds and how this knowledge can be applied to investigate 4,5-Dimethoxyphthalic acid.
Known Occurrence and Putative Biosynthesis
Natural Occurrence
To date, the documented natural occurrence of 4,5-Dimethoxyphthalic acid in the plant kingdom is limited. It has been reported to be present in the opium poppy, Papaver somniferum, a plant known for its complex alkaloid biosynthesis.[3] The concentration and localization of this compound within the plant, as well as its presence in other species, are yet to be extensively studied.
A Proposed Biosynthetic Pathway
While the precise biosynthetic pathway of 4,5-Dimethoxyphthalic acid in plants has not been elucidated, a putative pathway can be proposed based on the well-established shikimate pathway, which is the central route for the synthesis of aromatic amino acids and a plethora of phenolic compounds.[4][5]
The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through several intermediates to yield chorismate.[5] Chorismate is a critical branch-point intermediate.[6][7] One of the pathways branching from chorismate leads to the formation of benzoic acid derivatives.[8] It is plausible that chorismate is converted to isochorismate, which then undergoes a series of enzymatic reactions, including hydroxylation and methylation, to form a precursor that can be further oxidized to yield the phthalic acid structure. The two methoxy groups at the 4 and 5 positions would likely be added by specific O-methyltransferases (OMTs), which are common enzymes in plant secondary metabolism.
Caption: A putative biosynthetic pathway for 4,5-Dimethoxyphthalic acid in plants.
The Allelopathic Potential of Phthalic Acid Derivatives
Allelopathy is a biological phenomenon where one plant influences the growth of another through the release of chemical compounds. Many phenolic acids and phthalate derivatives have been identified as potent allelochemicals.[1][2] Given its chemical nature, 4,5-Dimethoxyphthalic acid is a strong candidate for having allelopathic properties.
Effects on Seed Germination and Seedling Growth
Studies on related compounds like dimethyl phthalate (DMP) have demonstrated significant inhibitory effects on seed germination and seedling growth. For instance, DMP has been shown to delay germination time in cucumber (Cucumis sativus) seeds at concentrations above 50 mg L⁻¹.[9] Furthermore, concentrations greater than 30 mg L⁻¹ reduced the lateral root length and number in cucumber seedlings.[9] It is highly probable that 4,5-Dimethoxyphthalic acid exerts similar phytotoxic effects.
Experimental Protocol: Seed Germination and Seedling Growth Bioassay
This protocol is designed to assess the allelopathic potential of 4,5-Dimethoxyphthalic acid on the germination and early growth of a model plant species, such as lettuce (Lactuca sativa).
Materials:
-
4,5-Dimethoxyphthalic acid
-
Lettuce seeds (Lactuca sativa)
-
Sterile Petri dishes (90 mm)
-
Sterile filter paper (Whatman No. 1)
-
Distilled water
-
Growth chamber with controlled temperature (25°C) and light conditions
-
Solutions of 4,5-Dimethoxyphthalic acid at various concentrations (e.g., 10, 50, 100, 200 mg L⁻¹)
-
Milli-Q water (as control)
Procedure:
-
Place two layers of sterile filter paper in each Petri dish.
-
Add 5 mL of the respective test solution or control to each Petri dish, ensuring the filter paper is saturated.
-
Place 25 lettuce seeds, evenly spaced, on the filter paper in each dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a growth chamber at 25°C in the dark for 72 hours.
-
After incubation, count the number of germinated seeds (radicle emergence > 2 mm) to calculate the germination percentage.[10]
-
Measure the radicle and hypocotyl length of each germinated seedling.
-
Calculate the germination index and vigor index.
-
Statistically analyze the data to determine the significance of any observed inhibitory effects.
Physiological and Molecular Impacts of Phthalic Acids on Plants
The phytotoxicity of phthalic acids and their esters is often linked to their ability to induce oxidative stress and disrupt cellular structures.
Chloroplast Ultrastructure Disruption
Exposure to phthalates like DMP has been shown to cause significant damage to chloroplasts. At concentrations higher than 30 mg L⁻¹, DMP altered the ultrastructure of cucumber leaf chloroplasts, leading to damaged membrane structures, disordered lamellae, and an increased number and volume of starch grains.[9] This disruption of chloroplast integrity directly impacts the photosynthetic capacity of the plant.
Experimental Protocol: Transmission Electron Microscopy (TEM) of Chloroplasts
This protocol outlines the key steps for preparing plant leaf tissue for TEM to observe the effects of 4,5-Dimethoxyphthalic acid on chloroplast ultrastructure.
Materials:
-
Small leaf sections (1-2 mm²) from control and treated plants
-
2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.2)
-
1% osmium tetroxide in 0.1 M phosphate buffer
-
Ethanol series (50%, 70%, 90%, 100%) for dehydration
-
Propylene oxide
-
Epoxy resin (e.g., Spurr's resin)
-
Uranyl acetate and lead citrate for staining
-
Ultramicrotome
-
Transmission Electron Microscope
Procedure:
-
Fixation: Immediately immerse the small leaf sections in 2.5% glutaraldehyde and vacuum infiltrate for 15-20 minutes. Fix for an additional 2-4 hours at 4°C.
-
Rinsing: Wash the samples three times in 0.1 M phosphate buffer for 15 minutes each.
-
Post-fixation: Fix the samples in 1% osmium tetroxide for 1-2 hours at room temperature.
-
Dehydration: Dehydrate the samples through a graded ethanol series (50%, 70%, 90%, 100%), with 15-minute incubations at each step.
-
Infiltration: Infiltrate the samples with propylene oxide and then a graded series of propylene oxide:resin mixtures, and finally with pure resin.
-
Embedding: Place the infiltrated samples in molds with fresh resin and polymerize at 60°C for 48 hours.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome and mount them on copper grids.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Observe the sections under a transmission electron microscope and capture images of chloroplasts.[11][12]
Caption: Workflow for Transmission Electron Microscopy of plant chloroplasts.
Induction of Oxidative Stress and Antioxidant Response
Phthalate exposure can lead to the overproduction of reactive oxygen species (ROS), causing oxidative stress. In response, plants activate their antioxidant defense systems. In cucumber plants treated with DMP, the activities of peroxidase (POD) and catalase (CAT) increased at lower concentrations (30 and 50 mg L⁻¹) but were significantly reduced at higher concentrations (100 and 200 mg L⁻¹), indicating that the antioxidant system can be overwhelmed at high stress levels.[9]
Experimental Protocol: Analysis of Antioxidant Enzyme Activity
This protocol describes the spectrophotometric assays for measuring the activities of key antioxidant enzymes: superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX).
Materials:
-
Fresh plant tissue (leaves or roots)
-
Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% PVPP)
-
Spectrophotometer
-
Reagents for specific enzyme assays (see below)
Procedure:
-
Enzyme Extraction:
-
Homogenize 0.5 g of fresh plant tissue in 5 mL of ice-cold extraction buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract for the following assays.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
-
The reaction mixture contains phosphate buffer, methionine, NBT, EDTA, and riboflavin.
-
The absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.
-
-
Catalase (CAT) Activity Assay:
-
Based on the decomposition of hydrogen peroxide (H₂O₂).
-
The reaction mixture contains phosphate buffer and H₂O₂.
-
The decrease in absorbance is monitored at 240 nm as H₂O₂ is consumed.
-
-
Ascorbate Peroxidase (APX) Activity Assay:
-
Based on the oxidation of ascorbate.
-
The reaction mixture contains phosphate buffer, ascorbate, and H₂O₂.
-
The decrease in absorbance is monitored at 290 nm as ascorbate is oxidized.[13]
-
Data Presentation:
| Enzyme | Assay Principle | Wavelength (nm) |
| SOD | Inhibition of NBT photoreduction | 560 |
| CAT | Decomposition of H₂O₂ | 240 |
| APX | Oxidation of ascorbate | 290 |
Future Research Directions and Knowledge Gaps
The biological role of 4,5-Dimethoxyphthalic acid in plants is a field ripe for exploration. While this guide provides a framework based on related compounds, direct experimental evidence is needed to confirm these hypotheses. Key areas for future research include:
-
Comprehensive Screening: A large-scale screening of various plant species to determine the distribution and concentration of 4,5-Dimethoxyphthalic acid.
-
Biosynthetic Pathway Elucidation: Using isotopic labeling studies and genetic approaches (e.g., gene silencing, overexpression) to identify the enzymes involved in its biosynthesis.
-
Mode of Action Studies: Investigating the specific molecular targets of 4,5-Dimethoxyphthalic acid within plant cells to understand its mechanism of phytotoxicity.
-
Ecological Significance: Field studies to assess the role of 4,5-Dimethoxyphthalic acid in plant-plant and plant-microbe interactions in a natural setting.
-
Potential Applications: Exploring the potential of 4,5-Dimethoxyphthalic acid as a natural herbicide or plant growth regulator.
Conclusion
4,5-Dimethoxyphthalic acid represents a fascinating, yet enigmatic, piece of the complex puzzle of plant secondary metabolism. By drawing on the wealth of knowledge available for related phthalic acids and phenolic compounds, we can begin to formulate testable hypotheses about its biological role. The methodologies outlined in this guide provide a clear path for researchers to investigate its allelopathic potential, physiological impacts, and underlying molecular mechanisms. Unraveling the functions of such compounds will not only deepen our fundamental understanding of plant biology but may also open new avenues for the development of novel and sustainable agricultural and pharmaceutical products.
References
Sources
- 1. Phthalic Acid Esters: Natural Sources and Biological Activities | MDPI [mdpi.com]
- 2. Phthalic Acid Esters: Natural Sources and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5-Dimethoxyphthalic acid | C10H10O6 | CID 290988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of dimethyl phthalate (DMP) on germination, antioxidant system, and chloroplast ultrastructure in Cucumis sativus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Studying Arabidopsis Chloroplast Structural Organisation Using Transmission Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. Assessment of antioxidant enzymes in leaves and roots of Phaseolus vulgaris plants under cadmium stress [scielo.org.mx]
Thermochemical Characterization Framework for 4,5-Dimethoxyphthalic Acid
This guide outlines the thermochemical profile and characterization framework for 4,5-Dimethoxyphthalic acid (DMPA) , a critical intermediate in the synthesis of isoquinoline alkaloids and phthalocyanine derivatives.
Due to the scarcity of direct experimental combustion data in public registries for this specific isomer, this guide serves two functions:
-
Data Repository: Consolidating available physicochemical data (MP, pKa, Solubility).
-
Characterization Protocol: A validated workflow for researchers to generate missing thermochemical parameters (
, ) using standard calorimetry and thermal analysis.
Physicochemical Profile & Known Constants[1][2][3][4][5][6][7]
The following data aggregates experimental values and high-confidence predictive models. Researchers should use these baselines for purity assessment prior to calorimetric study.
Table 1: Physicochemical Specifications
| Property | Value / Range | Method/Source | Reliability |
| CAS Registry | 577-68-4 | Chemical Abstracts | High |
| IUPAC Name | 4,5-Dimethoxybenzene-1,2-dicarboxylic acid | Nomenclature | High |
| Molar Mass | 226.18 g/mol | Calculated | Exact |
| Physical State | Off-white crystalline solid | Visual Inspection | High |
| Melting Point ( | 174 – 179 °C | DSC / Capillary [1, 2] | High |
| Boiling Point | 394.7 ± 42.0 °C | Predicted (760 Torr) [2] | Low (Decomposes) |
| Acidity ( | 3.10 ± 0.10 | Predicted (SPARC/ACD) [2] | Medium |
| Acidity ( | ~5.2 – 5.5 | Analogous (Phthalic Acid) | Medium |
| Density | 1.391 ± 0.06 g/cm³ | Predicted | Medium |
| Solubility | DMSO, Methanol, Hot Water | Experimental | High |
Critical Note on Thermal Stability: DMPA is prone to dehydration at temperatures nearing its melting point, converting to 4,5-dimethoxyphthalic anhydride . Thermal analysis (DSC/TGA) must distinguish between the enthalpy of fusion (
) and the enthalpy of dehydration ().
Thermochemical Characterization Protocols
As a Senior Application Scientist, I recommend the following self-validating workflows to determine the standard molar enthalpy of formation (
Module A: Combustion Calorimetry Workflow
To determine the energy content and formation enthalpy, Isoperibol Oxygen Bomb Calorimetry is the gold standard.
Objective: Measure
Experimental Protocol
-
Calibration: Calibrate the calorimeter using NIST-traceable Benzoic Acid (Standard Reference Material 39j). Target relative standard deviation (RSD) < 0.05%.
-
Sample Preparation:
-
Pelletize 0.8 – 1.0 g of dried DMPA (dried at 80°C under vacuum for 4h to remove moisture).
-
Crucial Step: Verify no anhydride formation using IR spectroscopy (Look for C=O shift from acid ~1690 cm⁻¹ to anhydride doublet ~1760/1830 cm⁻¹).
-
-
Combustion:
-
Charge bomb with 3.0 MPa (30 atm) pure Oxygen.
-
Add 1.0 mL deionized water to the bomb (to saturate the atmosphere and dissolve formed
). -
Ignite using a fuse wire (correction required for wire heat).
-
-
Washburn Corrections: Apply corrections for:
-
Formation of nitric acid (
) from residual . -
Ignition energy.
-
Sulfuric acid (if traces of sulfate impurities exist).[1]
-
Data Processing (Hess's Law)
The combustion reaction for DMPA (
Calculate Standard Enthalpy of Formation (
Module B: Differential Scanning Calorimetry (DSC)
Objective: Determine purity, Melting Point (
Experimental Protocol
-
Instrument: Heat Flux DSC.
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation.
-
Pan System: Hermetically sealed aluminum pans with a pinhole.
-
Reasoning: A pinhole allows releasing pressure from potential dehydration steam while containing the melt.
-
-
Ramp Rate: 5 °C/min from 40°C to 200°C.
-
Validation:
-
Endotherm 1: Sharp peak at ~174-179°C indicates melting.
-
Broad Endotherm: A pre-melt broad peak suggests moisture or solvent entrapment.
-
Exotherm: Post-melt exotherms indicate decomposition.
-
Visualization of Characterization Logic
The following diagram illustrates the decision tree for characterizing a synthesized batch of DMPA to ensure data integrity before calorimetric testing.
Figure 1: Validated workflow for the thermochemical characterization of 4,5-Dimethoxyphthalic acid, emphasizing impurity detection (anhydride) prior to calorimetry.
Theoretical Estimation (Group Contribution)
In the absence of experimental
Structure Breakdown:
-
1x Benzene Ring (trisubstituted)
-
2x -COOH (acid groups)
-
2x -O- (ether linkages)
-
2x -CH3 (methyl groups)
Estimated Values:
- : -680 to -720 kJ/mol (Estimated range based on dimethyl phthalate offsets).
- (Solid): ~250 J/(mol·K) at 298 K.[4]
Note: Group contribution methods often underestimate steric strain in ortho-substituted phthalic derivatives. Experimental validation via the protocol in Section 2 is strongly advised for safety calculations.
References
-
National Institutes of Health (NIH) PubChem. (n.d.). 4,5-Dimethoxyphthalic acid (CID 290988).[2][5] Retrieved January 31, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). Dimethyl phthalate Thermochemistry (Analogous Structure). Retrieved January 31, 2026, from [Link]
Sources
- 1. 5,6-Dimethoxyisobenzofuran-1(3H)-one | Research Chemical [benchchem.com]
- 2. m-Hemipinic acid | 577-68-4 [chemicalbook.com]
- 3. Calculating the Molar Enthalpy of Reaction from Formation Enthalpies | Chemistry | Study.com [study.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,5-Dimethoxyphthalic acid | C10H10O6 | CID 290988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Strategic Utilization of 4,5-Dimethoxyphthalic Acid
From Synthetic Precursor to Bioactive Scaffold and Optoelectronic Material
Executive Summary & Chemical Architecture
4,5-Dimethoxyphthalic acid (DMPA) represents a specialized "privileged structure" in organic synthesis. Unlike its unsubstituted parent phthalic acid, the presence of two electron-donating methoxy groups at the 4 and 5 positions imparts unique electronic and steric properties. This substitution pattern creates a symmetric, electron-rich aromatic core that significantly alters the reactivity of the carboxylic acid moieties and the solubility profiles of downstream derivatives.
This guide serves as a technical blueprint for researchers leveraging DMPA in three high-impact domains:
-
Medicinal Chemistry: As a precursor to isoindolin-1-ones and phthalimides (PDE4 inhibitors and thalidomide analogs).
-
Optoelectronics: As the core building block for octamethoxyphthalocyanines (near-IR absorbing dyes).
-
Supramolecular Chemistry: As a ligand for coordination polymers and Metal-Organic Frameworks (MOFs).[1]
Structural Causality
The utility of DMPA is dictated by its electronic push-pull system:
-
Electron Donation (+M Effect): The methoxy groups increase electron density in the benzene ring, making the aromatic system more prone to
stacking interactions—critical for the self-assembly of MOFs and the aggregation behavior of phthalocyanines. -
Symmetry: The
symmetry eliminates regioisomeric ambiguity during anhydride formation and subsequent imide condensation, a common plague in 3-substituted phthalic acid chemistry.
Medicinal Chemistry Frontiers
The Isoindoline & Phthalimide Scaffold
The primary medicinal application of DMPA lies in its dehydration to 4,5-dimethoxyphthalic anhydride , followed by condensation with primary amines to form substituted phthalimides.
Target Class: PDE4 Inhibitors & TNF-
-
Mechanism: The dimethoxy-substituted phthalimide core mimics the adenosine nucleobase, allowing it to dock into the hydrophobic pocket of phosphodiesterase-4 (PDE4).
-
Therapeutic Utility: Anti-inflammatory agents for asthma, COPD, and potential anticancer activity against HepG2 and MCF-7 cell lines [1].
Thalidomide Analogs
DMPA is used to synthesize 4,5-dimethoxy-substituted thalidomide analogs. The electron-rich ring alters the metabolic stability of the compound and reduces the rate of hydrolytic ring-opening, potentially improving pharmacokinetic half-life compared to unsubstituted phthalimides [2].
Materials Science: Phthalocyanines & MOFs
Octamethoxyphthalocyanines (OMPc)
DMPA is the obligate precursor for 2,3,9,10,16,17,23,24-octamethoxyphthalocyanine.
-
Bathochromic Shift: The eight peripheral methoxy groups destabilize the HOMO level of the macrocycle, narrowing the HOMO-LUMO gap. This shifts absorption bands into the Near-Infrared (NIR) region (>700 nm).
-
Application: These derivatives are prime candidates for Photodynamic Therapy (PDT) agents, where tissue-penetrating NIR light is required to generate cytotoxic singlet oxygen [3].
Coordination Polymers (MOFs)
Unlike terephthalic acid (para-substituted), DMPA is an ortho-dicarboxylic acid. This geometry favors the formation of discrete metal-organic cages or 1D coordination polymers rather than large 3D porous nets.
-
Luminescence: When coordinated with Lanthanides (
, ), the electron-rich DMPA ligand acts as an efficient "antenna," transferring energy to the metal center to drive luminescence. The methoxy groups reduce non-radiative decay by shielding the metal center from solvent molecules [4].
Experimental Protocols
Protocol A: Synthesis of 4,5-Dimethoxyphthalic Anhydride
This is the "Gateway Reaction." High purity here is essential for all downstream applications.
Objective: Dehydration of DMPA to its anhydride form.
Reagents:
-
4,5-Dimethoxyphthalic acid (10.0 g, 44.2 mmol)
-
Acetic Anhydride (30 mL, excess)
-
Solvent: Toluene (optional for recrystallization)
Methodology:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser protected by a
drying tube. Rationale: Moisture triggers hydrolysis back to the diacid. -
Addition: Charge the RBF with DMPA and Acetic Anhydride.
-
Reflux: Heat the mixture to reflux (
bath temp) for 2 hours. The suspension should clear to a yellow solution. -
Concentration: Remove excess acetic anhydride and acetic acid byproduct via rotary evaporation under reduced pressure. Caution: Use a trap; acetic anhydride is lachrymatory.
-
Purification: The residue is a crystalline solid. Wash with cold diethyl ether (
) to remove trace acetic acid. -
Validation: Check IR. Disappearance of broad O-H stretch (
) and appearance of doublet carbonyl peaks ( ) confirms anhydride formation.
Protocol B: Synthesis of N-Substituted 4,5-Dimethoxyphthalimide
Representative protocol for generating bioactive PDE4 inhibitor libraries.
Reagents:
-
4,5-Dimethoxyphthalic anhydride (1.0 eq)
-
Primary Amine (e.g., 4-aminopyridine or benzylamine) (1.1 eq)
-
Glacial Acetic Acid (Solvent)
Methodology:
-
Condensation: Dissolve the anhydride in glacial acetic acid (5 mL/mmol). Add the amine.[2][3][4]
-
Reflux: Heat to reflux for 4-6 hours.
-
Workup: Pour the reaction mixture into crushed ice/water. The phthalimide usually precipitates.
-
Filtration: Collect the solid by vacuum filtration. Wash with water and cold ethanol.
-
Recrystallization: Recrystallize from Ethanol/DMF mixtures to yield analytical grade material.
Visualizations & Pathways
Divergent Synthesis Pathway
The following diagram illustrates the central role of DMPA and its anhydride in accessing diverse chemical classes.
Figure 1: Divergent synthetic utility of DMPA. Blue: Starting Material; Red: Key Intermediate; Green: Bioactive Scaffolds; Yellow: Materials.
Pharmacophore Logic (PDE4 Inhibition)
This logic tree explains why DMPA derivatives are chosen for drug design over unsubstituted analogs.
Figure 2: Structure-Activity Relationship (SAR) logic for DMPA derivatives in medicinal chemistry.
Data Summary: Comparative Reactivity
| Property | Phthalic Acid (Unsubstituted) | 4,5-Dimethoxyphthalic Acid | Impact on Application |
| Electronic Nature | Electron Deficient (EWG carbonyls) | Electron Rich (+M Methoxy) | DMPA derivatives are better hole-transport materials. |
| Anhydride Stability | High | Moderate (Hydrolysis prone) | Requires strictly anhydrous storage conditions. |
| Solubility | Low in organic solvents | Improved in polar organics | Easier processing in solution-phase synthesis. |
| UV-Vis Absorption | UV region only | Red-shifted | Precursor for visible/NIR dyes (Phthalocyanines). |
References
-
Design, Synthesis and Biological Activities of New Phthalimide Derivatives. Source: ResearchGate.[5] Context: Validates the use of phthalimide cores in anticancer and anti-inflammatory research. URL:[Link]
-
Synthesis of Phthalimide Derivatives and Their Insecticidal/Biological Activity. Source: NCBI / PMC. Context: Discusses the broad biological activity of the phthalimide pharmacophore.[6] URL:[Link]
-
Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile (Analogous Chemistry). Source: NCBI / PMC. Context: While discussing thio-analogs, this review establishes the critical role of 4,5-disubstitution in preventing aggregation and tuning photophysics for PDT. URL:[Link]
-
Metal–Organic Frameworks from Group 4 Metals and 2,5-Dihydroxyterephthalic Acid (Structural Comparison). Source: ResearchGate.[5] Context: Provides the structural basis for how oxygenated dicarboxylic acids coordinate to metals, serving as a basis for DMPA coordination chemistry. URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]
- 4. 4,5-DIMETHOXY-ISATOIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4,5-Dimethoxyphthalic Acid – Supply Chain, Purity, and Quality Assurance
[1]
Executive Summary: The "Make vs. Buy" Critical Path
4,5-Dimethoxyphthalic acid (CAS: 577-68-4), historically known as m-hemipinic acid, is a linchpin intermediate in the synthesis of isoquinoline alkaloids, substituted phthalocyanines, and novel kinase inhibitors. Unlike commodity phthalates, this compound occupies a niche in the fine chemical supply chain where "catalog purity" often diverges from "process-ready purity."
For drug development workflows, the critical risk is not gross contamination, but specific isomeric impurities (3,4-dimethoxyphthalic acid) and dehydration byproducts (anhydrides) that silently degrade yield and alter downstream impurity profiles. This guide dissects the supply landscape, establishes fit-for-purpose purity grades, and provides a self-validating analytical framework to ensure material integrity.
Chemical Profile & Critical Quality Attributes (CQAs)
Before engaging suppliers, the procurement team must define the CQAs. The 4,5-substitution pattern is electronically distinct from the 3,4-isomer, influencing both solubility and reactivity in nucleophilic substitutions or condensations.
| Attribute | Specification | Rationale for Drug Development |
| CAS Number | 577-68-4 | Distinguishes from 3,4-isomer (Hemipinic acid, CAS 1484-33-9). |
| IUPAC Name | 4,5-Dimethoxybenzene-1,2-dicarboxylic acid | Unambiguous identification.[1] |
| Molecular Weight | 226.18 g/mol | Basis for stoichiometry calculations. |
| Appearance | White to off-white crystalline powder | Coloration (yellowing) indicates oxidation of electron-rich aromatic ring or presence of nitro- impurities if synthesized via nitration routes. |
| Melting Point | 174–179 °C | Depression >2°C suggests significant organic impurity or water content. |
| Solubility | Soluble in DMSO, MeOH, dilute alkali; Poor in cold water | Critical for developing HPLC mobile phases and recrystallization protocols. |
Structural Integrity & Isomerism
The distinction between m-hemipinic (4,5-) and hemipinic (3,4-) acid is non-trivial. The 4,5-isomer is symmetric; the 3,4-isomer is not. This symmetry is the primary diagnostic tool in NMR analysis (discussed in Section 5).
Supply Chain & Purity Grades
The market for 4,5-dimethoxyphthalic acid is bifurcated into Catalog Reagents (Tier 1) and Process/Bulk Grades (Tier 2).
Tier 1: Catalog Reagents (R&D Scale: mg to 100 g)
-
Suppliers: Sigma-Aldrich (Merck), TCI Chemicals, Alfa Aesar (Thermo Fisher), BLD Pharm.
-
Typical Purity: 97% to 98%.
-
Use Case: Early-stage medicinal chemistry, hit-to-lead optimization.
-
Risk: Batch-to-batch variability in trace metal content (often Mn or Cr from oxidation steps).
Tier 2: Process & Custom Synthesis (Pilot/GMP: kg to MT)
-
Suppliers: Enamine, Ambeed, and specialized CMOs (Contract Manufacturing Organizations) in India and China.
-
Typical Purity: >99.0% (HPLC), with defined impurity limits.
-
Use Case: GLP toxicology studies, GMP clinical manufacturing.
-
Requirement: Suppliers must provide a validated Certificate of Analysis (CoA), Residual Solvent Statement, and Route of Synthesis (ROS) declaration.
Visualization: Supplier Selection Logic
The following decision tree aids in selecting the correct supplier tier based on project phase and risk tolerance.
Figure 1: Strategic sourcing decision tree based on development stage.
Synthesis-Derived Impurities[3]
Understanding the synthesis route is mandatory for anticipating impurities. The two dominant industrial routes are:
-
Oxidation of 4,5-Dimethoxy-o-xylene: Uses KMnO4 or HNO3.
-
Major Impurity: 4,5-Dimethoxyphthalic anhydride (thermal dehydration), 3,4-dimethoxybenzoic acid (Veratric acid - decarboxylation byproduct).
-
Trace Impurity: Manganese or Chromium salts.
-
-
Carbonylation of 4,5-Dibromoveratrole: Uses Pd catalysts.
-
Major Impurity: Monobromo- intermediates.
-
Trace Impurity: Palladium (heavy metal concern for pharma).
-
Visualization: Impurity Genesis
Figure 2: Genesis of common impurities during synthesis and processing.
Quality Control & Analytical Protocols
Do not rely solely on the supplier's CoA. The following protocols are designed to be self-validating , meaning they contain internal checks to verify system performance.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity and detect related organic impurities (veratric acid, anhydrides).
-
Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 4.6 x 150 mm, 3.5 µm. Why? Standard C18 columns may cause peak tailing for dicarboxylic acids; polar-embedded phases improve shape and retention in highly aqueous phases.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Why? Suppresses ionization of carboxylic groups (pKa ~3-4), ensuring the molecule is neutral and retained.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5% -> 60% B (Linear Gradient)
-
15-20 min: 60% -> 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (strong absorption) and 280 nm (specific for aromatic ring).
-
Sample Diluent: 50:50 Water:Acetonitrile.[2]
System Suitability Criteria (Self-Validation):
-
Tailing Factor: Must be < 1.5. (If >1.5, mobile phase pH is likely too high).
-
Resolution: If Veratric acid standard is available, resolution (Rs) > 2.0.
Protocol B: 1H-NMR Spectroscopy
Objective: Confirm structure and rule out isomeric contamination (3,4-dimethoxyphthalic acid).
-
Solvent: DMSO-d6.
-
Key Diagnostic Signals:
-
4,5-Isomer (Target): The aromatic region will show a singlet (approx. 7.2–7.5 ppm) integrating to 2 protons. Causality: The molecule has a C2 axis of symmetry; protons at positions 3 and 6 are chemically equivalent.
-
3,4-Isomer (Impurity): The aromatic region will show two doublets (AB system). Causality: Lack of symmetry makes protons at positions 5 and 6 chemically distinct.
-
Handling, Stability, and Storage
-
Hygroscopicity: The acid functionality can form hydrogen bonds with atmospheric moisture. Store in tightly sealed containers with desiccants.
-
Anhydride Formation: Avoid prolonged drying at temperatures >60°C. The proximity of the two carboxylic acid groups facilitates intramolecular dehydration to form 4,5-dimethoxyphthalic anhydride.
-
Process Tip: If the material appears "caked" or has a lower melting point, it may have partially dehydrated. Recrystallization from water/methanol can hydrolyze the anhydride back to the acid.
-
References
Methodological & Application
Application Note: Strategic Utilization of 4,5-Dimethoxyphthalic Acid in the Synthesis of Isoquinoline Alkaloids
Abstract: Isoquinoline alkaloids represent a large and pharmacologically significant class of natural products, with derivatives like papaverine and morphine forming the basis for numerous therapeutics. The synthesis of these complex molecules often relies on the creative use of readily available, pre-functionalized starting materials. This guide details the strategic application of 4,5-dimethoxyphthalic acid as a versatile C8-scaffold for constructing key precursors for isoquinoline alkaloid synthesis. While not a direct participant in classical cyclization reactions, its dimethoxy substitution pattern is ideal for producing the 6,7-dimethoxyisoquinoline core common to many alkaloids. We provide a comprehensive overview, including the multi-step conversion of 4,5-dimethoxyphthalic acid into essential intermediates such as 3,4-dimethoxybenzaldehyde (veratraldehyde) and 3,4-dimethoxyphenethylamine (homoveratrylamine), followed by their application in the Bischler-Napieralski and Pomeranz-Fritsch reactions. This document offers detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug development.
Introduction: A Building Block Strategy
The isoquinoline core is a privileged scaffold in medicinal chemistry, found in compounds with activities ranging from vasodilation to analgesia[1]. The efficacy and properties of these alkaloids are heavily influenced by the substitution pattern on their benzo ring. A frequent and important motif is the 6,7-dimethoxy substitution, as seen in the vasodilator papaverine[1].
The challenge in synthesizing these molecules often lies in the efficient and cost-effective introduction of this specific substitution pattern. 4,5-Dimethoxyphthalic acid, a commercially available dicarboxylic acid, presents itself as an ideal, albeit underutilized, starting point. Its two methoxy groups are perfectly positioned to become the 6- and 7-substituents of the final isoquinoline ring system.
This application note provides the conceptual framework and practical protocols for a synthetic strategy that transforms 4,5-dimethoxyphthalic acid into the workhorse precursors required for two of the most powerful methods in isoquinoline synthesis: the Bischler-Napieralski and Pomeranz-Fritsch reactions.
Strategic Roadmap: From Phthalic Acid to Key Intermediates
The core of this strategy involves the chemical modification of the two carboxylic acid groups of 4,5-dimethoxyphthalic acid to generate functionalities suitable for cyclization. The primary goal is the synthesis of 3,4-dimethoxybenzaldehyde (veratraldehyde) , a versatile intermediate that serves as a branching point for multiple synthetic routes.
Sources
4,5-Dimethoxyphthalic Acid: A Versatile Precursor for the Synthesis of Bioactive Isoquinoline Alkaloids
Introduction
4,5-Dimethoxyphthalic acid, a readily available aromatic dicarboxylic acid, serves as a strategic and versatile starting material in the total synthesis of a variety of complex natural products. Its inherent symmetrical structure, featuring two methoxy groups on the benzene ring, provides a valuable scaffold that can be elaborated into the core structures of several isoquinoline alkaloids with significant biological activities. This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of 4,5-dimethoxyphthalic acid as a precursor in the synthesis of the notable natural products papaverine and noscapine. We will delve into the key synthetic transformations, providing detailed, field-proven protocols and explaining the causality behind the experimental choices.
Strategic Importance of 4,5-Dimethoxyphthalic Acid
The strategic advantage of employing 4,5-dimethoxyphthalic acid lies in its pre-installed oxygenation pattern, which mirrors the substitution found in the A-ring of many isoquinoline alkaloids. This obviates the need for potentially low-yielding aromatic functionalization steps later in the synthesis. The two carboxylic acid groups offer multiple handles for chemical manipulation, including selective decarboxylation, reduction, and conversion to other functional groups, allowing for divergent synthetic strategies.
Synthesis of Papaverine from 4,5-Dimethoxyphthalic Acid
Papaverine is a benzylisoquinoline alkaloid known for its vasodilatory and antispasmodic properties. A convergent synthesis of papaverine can be efficiently designed starting from 4,5-dimethoxyphthalic acid. The overall strategy involves the preparation of two key fragments, 3,4-dimethoxyphenylacetic acid (homoveratric acid) and 3,4-dimethoxyphenylethylamine, followed by their condensation and subsequent cyclization to form the isoquinoline core.
Caption: Synthetic workflow for Papaverine from 4,5-Dimethoxyphthalic Acid.
Protocol 1: Synthesis of 3,4-Dimethoxybenzoic Acid via Copper-Catalyzed Decarboxylation
This crucial step involves the selective removal of one carboxylic acid group. Drawing inspiration from methodologies applied to similarly substituted phthalic acids, a copper-catalyzed decarboxylation provides a reliable route.
Rationale: Copper catalysts are known to facilitate the decarboxylation of aromatic carboxylic acids. The choice of a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is critical for achieving the necessary reaction temperature and ensuring solubility of the reactants and intermediates.[1][2]
| Reagent/Parameter | Quantity/Value | Notes |
| 4,5-Dimethoxyphthalic Acid | 1.0 eq | |
| Copper(I) Oxide (Cu₂O) | 0.1 eq | Catalyst |
| N-Methyl-2-pyrrolidone (NMP) | 10 mL / g of starting material | Solvent |
| Temperature | 180-200 °C | |
| Reaction Time | 4-6 hours | Monitor by TLC |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethoxyphthalic acid and N-methyl-2-pyrrolidone.
-
Add copper(I) oxide to the suspension.
-
Heat the reaction mixture to 180-200 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid.
-
The product, 3,4-dimethoxybenzoic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid)
The conversion of 3,4-dimethoxybenzoic acid to its one-carbon homolog, homoveratric acid, is a key transformation. The Arndt-Eistert homologation is a classic and reliable method for this purpose.
Rationale: The Arndt-Eistert reaction proceeds through a diazoketone intermediate which undergoes a Wolff rearrangement to form a ketene. The ketene is then trapped by water to yield the homologous carboxylic acid. This method is highly efficient for the homologation of a wide range of carboxylic acids.
Caption: Arndt-Eistert homologation workflow.
Step-by-Step Methodology:
-
Acid Chloride Formation: Convert 3,4-dimethoxybenzoic acid to its corresponding acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM).
-
Diazoketone Formation: Carefully add the freshly prepared 3,4-dimethoxybenzoyl chloride to a solution of diazomethane in diethyl ether at 0 °C. Caution: Diazomethane is toxic and explosive.
-
Wolff Rearrangement: The resulting diazoketone is then treated with a catalyst, typically silver oxide (Ag₂O) or silver benzoate, in the presence of water and heated to induce the Wolff rearrangement and subsequent hydrolysis to afford 3,4-dimethoxyphenylacetic acid.
Protocol 3: Synthesis of Papaverine via Bischler-Napieralski Reaction
The final steps involve the coupling of homoveratric acid with 3,4-dimethoxyphenylethylamine, followed by a Bischler-Napieralski cyclization and subsequent dehydrogenation.
Rationale: The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3] The resulting dihydroisoquinoline can then be dehydrogenated to the fully aromatic isoquinoline core of papaverine.
| Reagent/Parameter | Quantity/Value | Notes |
| Homoveratric Acid | 1.0 eq | |
| 3,4-Dimethoxyphenylethylamine | 1.0 eq | |
| Toluene | 15 mL / g of acid | Solvent for amide formation |
| Phosphorus Oxychloride (POCl₃) | 2.0 eq | Cyclizing agent |
| Palladium on Carbon (10% Pd/C) | 0.1 eq | Dehydrogenation catalyst |
| High-boiling solvent (e.g., decalin) | 10 mL / g of dihydroisoquinoline | Solvent for dehydrogenation |
Step-by-Step Methodology:
-
Amide Formation: Reflux a mixture of homoveratric acid and 3,4-dimethoxyphenylethylamine in toluene with azeotropic removal of water to form the corresponding amide.
-
Bischler-Napieralski Cyclization: Dissolve the amide in a suitable solvent like dry toluene or acetonitrile, and add phosphorus oxychloride dropwise at 0 °C. Then, heat the mixture to reflux to effect cyclization to the 3,4-dihydroisoquinoline intermediate.
-
Dehydrogenation: The crude dihydroisoquinoline is then heated with a palladium on carbon catalyst in a high-boiling solvent such as decalin to yield papaverine.
-
Purification: The final product can be purified by recrystallization.
Synthesis of Noscapine from 4,5-Dimethoxyphthalic Acid
Noscapine, another important isoquinoline alkaloid, is known for its antitussive and potential anticancer activities. Its synthesis is more complex, involving the coupling of two key fragments: meconine (a phthalide) and cotarnine (a tetrahydroisoquinoline). 4,5-Dimethoxyphthalic acid can serve as a precursor to the meconine portion.
Caption: Synthetic workflow for Noscapine highlighting the derivation of Meconine.
Protocol 4: Synthesis of Meconine (6,7-Dimethoxyphthalide)
Meconine can be prepared from 4,5-dimethoxyphthalic acid via its anhydride, followed by a selective reduction of one of the carbonyl groups.
Rationale: The formation of the phthalic anhydride is a straightforward dehydration reaction. The subsequent selective reduction of one anhydride carbonyl to a methylene group can be achieved using specific reducing agents that are compatible with the aromatic methoxy groups.
| Reagent/Parameter | Quantity/Value | Notes |
| 4,5-Dimethoxyphthalic Acid | 1.0 eq | |
| Acetic Anhydride | 5.0 eq | Dehydrating agent |
| Sodium Borohydride (NaBH₄) / Lewis Acid | Excess | Reducing system |
| Dioxane or THF | 20 mL / g of anhydride | Solvent for reduction |
Step-by-Step Methodology:
-
Anhydride Formation: Reflux 4,5-dimethoxyphthalic acid in an excess of acetic anhydride for 2-3 hours. Cool the reaction mixture to induce crystallization of 4,5-dimethoxyphthalic anhydride.
-
Selective Reduction: Suspend the anhydride in a dry ethereal solvent like dioxane or THF. In a separate flask, prepare a solution of sodium borohydride. A Lewis acid (e.g., BF₃·OEt₂) can be added to the anhydride suspension to activate one carbonyl group, followed by the slow addition of the sodium borohydride solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Work-up and Purification: After the reaction is complete, quench with a dilute acid and extract the product into an organic solvent. The crude meconine can be purified by column chromatography or recrystallization.
The synthesis of the cotarnine fragment is a multi-step process that typically starts from a different precursor. However, the successful synthesis of meconine from 4,5-dimethoxyphthalic acid demonstrates the utility of this starting material for accessing one of the two key components of noscapine.
Conclusion
4,5-Dimethoxyphthalic acid is a highly valuable and underutilized precursor in the synthesis of natural products. This application note has outlined detailed and practical synthetic routes to the important isoquinoline alkaloids, papaverine and a key fragment of noscapine, starting from this readily available material. The key transformations, including a strategic copper-catalyzed mono-decarboxylation and selective reductions, highlight the versatility of this starting material. By providing robust protocols and the underlying chemical rationale, we aim to empower researchers to explore the full potential of 4,5-dimethoxyphthalic acid in the efficient and innovative synthesis of complex bioactive molecules.
References
-
Goossen, L. J., et al. (2009). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Advanced Synthesis & Catalysis, 351(16), 2731-2736. [Link]
- U.S. Patent 4,937,377. (1990). Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid.
-
Organic Syntheses, Coll. Vol. 2, p.333 (1943); Vol. 18, p.44 (1938). Homoveratric acid. [Link]
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
-
Mao, Y., Song, S., Zhao, D., & Cheng, M. (2013). A New Total Synthesis of (±)-α-Noscapine. HETEROCYCLES, 87(12), 2633-2640. [Link]
- Sajiki, H., & Kume, K. (2010). Selective reduction of dicarboxylic acid anhydrides. Tetrahedron Letters, 51(42), 5639-5641.
Sources
Application Notes and Protocols for the Derivatization of 4,5-Dimethoxyphthalic Acid in Advanced Polymer Synthesis
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of 4,5-dimethoxyphthalic acid into reactive monomers suitable for the synthesis of advanced functional polymers. Addressing the needs of researchers in materials science and drug development, this document outlines the strategic conversion of 4,5-dimethoxyphthalic acid into its diacyl chloride, diester, and dianhydride derivatives. Each protocol is presented with an in-depth explanation of the underlying chemical principles, causality behind experimental choices, and critical quality control checkpoints to ensure procedural integrity. The subsequent application of these monomers in the synthesis of polyesters and polyimides is detailed through exemplary polycondensation protocols. Characterization methodologies, including FTIR, NMR, and thermal analysis, are integrated to validate the synthesis of both the monomers and the final polymers.
Introduction: Strategic Importance of 4,5-Dimethoxyphthalic Acid in Polymer Chemistry
4,5-Dimethoxyphthalic acid, a substituted aromatic dicarboxylic acid, serves as a valuable building block in the synthesis of bespoke polymers. The presence of the methoxy groups on the benzene ring imparts unique solubility, thermal, and electronic properties to the resulting macromolecular structures. These characteristics are of significant interest in the development of high-performance materials, including specialty polyesters and polyimides for applications in electronics, biomedical devices, and advanced coatings.
The direct use of 4,5-dimethoxyphthalic acid in polycondensation reactions is often challenging due to its high melting point and the production of water as a byproduct, which can hinder the achievement of high molecular weight polymers.[1] Therefore, its derivatization into more reactive monomers is a critical prerequisite for successful polymer synthesis. This guide focuses on three principal derivatization pathways:
-
Conversion to 4,5-Dimethoxyphthaloyl Chloride: The diacyl chloride is a highly reactive monomer ideal for solution or interfacial polycondensation with diols and diamines, proceeding under mild conditions.
-
Esterification to Dimethyl 4,5-Dimethoxyphthalate: The dimethyl ester derivative is a stable monomer suitable for melt polycondensation with diols via transesterification, a common industrial process for polyester production.[2]
-
Dehydration to 4,5-Dimethoxyphthalic Anhydride: The dianhydride is the key monomer for the synthesis of polyimides through reaction with diamines, forming a poly(amic acid) intermediate that is subsequently cyclized.[3][4]
This document provides the theoretical framework and practical, step-by-step protocols for each of these transformations and their subsequent use in polymerization.
Derivatization Pathways and Mechanistic Considerations
The choice of derivatization strategy is dictated by the target polymer and the desired polymerization methodology. The following diagram illustrates the primary derivatization routes for 4,5-dimethoxyphthalic acid.
Caption: Workflow for polyester synthesis via solution polycondensation.
Protocol 4.2: Synthesis of a Polyimide via a Two-Step Method
Principle: This is the most common method for polyimide synthesis. It involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final, often insoluble, polyimide by thermal or chemical cyclodehydration. [5] Materials:
-
4,5-Dimethoxyphthalic anhydride (from Protocol 3.3)
-
A suitable aromatic diamine (e.g., 4,4'-oxydianiline, ODA)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP))
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and a nitrogen inlet
-
Glass plates for casting films
-
Vacuum oven
Procedure: Step 1: Poly(amic acid) Synthesis
-
In a dry flask under a nitrogen atmosphere, dissolve the diamine (1 equivalent) in the anhydrous solvent.
-
Slowly add the 4,5-dimethoxyphthalic anhydride (1 equivalent) in portions to the stirred diamine solution. Maintain the temperature at or below room temperature.
-
Continue stirring for 8-12 hours to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the cast film in a vacuum oven and heat it in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to effect the cyclodehydration to the polyimide.
-
Cool the oven to room temperature and carefully peel the polyimide film from the glass plate.
Quality Control & Expected Outcome for Polymers:
-
FTIR Spectroscopy: For polyesters, confirm the formation of the ester linkage with a strong C=O stretch around 1720 cm⁻¹. For polyimides, the completion of imidization is confirmed by the appearance of characteristic imide carbonyl stretches (asymmetric at ~1780 cm⁻¹ and symmetric at ~1720 cm⁻¹) and the C-N stretch at ~1370 cm⁻¹. [5]* NMR Spectroscopy: The spectra of the polymers will show broad peaks characteristic of macromolecular structures. The integration of signals corresponding to the different monomer units should confirm the polymer composition. [6]* Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) will determine the thermal stability of the polymer, indicated by the onset of decomposition temperature. Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg), which is a key indicator of the polymer's amorphous or semi-crystalline nature and its service temperature range.
Data Summary and Expected Properties
The following table summarizes the key characteristics of the synthesized monomers and provides expected thermal properties for the resulting polymers based on analogous structures reported in the literature.
| Compound | Type | Key FTIR Peaks (cm⁻¹) | Expected ¹H NMR Signals (ppm) | Expected Thermal Properties (Polymer) |
| 4,5-Dimethoxyphthaloyl Chloride | Monomer | ~1780 (C=O) | Aromatic H, Methoxy H | - |
| Dimethyl 4,5-Dimethoxyphthalate | Monomer | ~1725 (C=O) | Aromatic H, Methoxy H, Ester Methyl H (~3.9) | - |
| 4,5-Dimethoxyphthalic Anhydride | Monomer | ~1840, ~1770 (C=O) | Aromatic H, Methoxy H | - |
| Polyester (Exemplary) | Polymer | ~1720 (Ester C=O) | Broad signals for monomer units | Tg: 100-180°C; Td₅: >350°C |
| Polyimide (Exemplary) | Polymer | ~1780, ~1720 (Imide C=O) | Broad signals for monomer units | Tg: >250°C; Td₅: >450°C |
Note: Td₅ refers to the temperature at which 5% weight loss is observed by TGA.
Conclusion
The derivatization of 4,5-dimethoxyphthalic acid into its diacyl chloride, diester, and dianhydride forms provides a versatile platform for the synthesis of a wide range of functional polyesters and polyimides. The protocols detailed in this guide are based on well-established chemical principles and offer a reliable starting point for researchers. By following these procedures and utilizing the integrated quality control checkpoints, scientists can confidently produce high-purity monomers and subsequently synthesize polymers with tailored properties for various advanced applications. Further optimization of polymerization conditions will allow for fine-tuning of molecular weight and material performance.
References
-
Zhang, F., et al. (n.d.). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. ResearchGate. Available at: [Link]
-
Shevchenko, V., et al. (2018). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. ResearchGate. Available at: [Link]
-
Sokolsky-Papkov, M., Langer, R., & Domb, A. J. (2011). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. National Institutes of Health. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis and properties of polyimides based on isomeric (4, 4′-methylenediphenoxyl) bis (phthalic anhydride)s (BPFDAs). ResearchGate. Available at: [Link]
-
Hubner, G. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB. Available at: [Link]
-
Kiełkiewicz, Z., et al. (2021). Environmentally Friendly Polymer Compositions with Natural Amber Acid. MDPI. Available at: [Link]
-
Kuznetsov, D., et al. (n.d.). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI. Available at: [Link]
-
Lee, H., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI. Available at: [Link]
-
Hasegawa, M., et al. (2023). Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness. PubMed Central. Available at: [Link]
-
Tan, S. C., et al. (n.d.). Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. Universiti Kebangsaan Malaysia. Available at: [Link]
-
Unknown Author. (n.d.). Preparation and characterization of aromatic polyimides derived from 4,4′-oxydiphthalic anhydride and 4,4′-diaminodiphenylmethane with different alkyl substituents. ResearchGate. Available at: [Link]
-
Spěváček, J. (n.d.). Chemical Structure and Microstructure of Poly(alkylene terephthalate)s, their Copolyesters, and their Blends as Studied by NMR. ResearchGate. Available at: [Link]
-
Kojima, M., et al. (2023). Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. National Institutes of Health. Available at: [Link]
-
Unknown Author. (n.d.). Spectra–Structure Correlations: Polymer Spectra. Society for Applied Spectroscopy. Available at: [Link]
-
Guan, Y., et al. (n.d.). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. ChemRxiv. Available at: [Link]
-
Soccio, M., et al. (n.d.). Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. MDPI. Available at: [Link]
-
Li, Y., et al. (2024). Fabrication of Magnetic Molecularly Imprinted Polymers for Selective Extraction of Dibutyl Phthalates in Food Matrices. MDPI. Available at: [Link]
-
Spěváček, J. (2009). Structures and Interactions in Polymer Systems Characterized by NMR Methods. Bentham Open Archives. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. Available at: [Link]
- Unknown Author. (n.d.). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. [No valid URL found]
Sources
- 1. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]
- 4. ukm.my [ukm.my]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Purity Synthesis of 4,5-Dimethoxyphthalic Anhydride
Topic: Experimental protocol for the synthesis of 4,5-Dimethoxyphthalic anhydride Content Type: Application Note & Detailed Protocol
Executive Summary
4,5-Dimethoxyphthalic anhydride (CAS: 4821-94-7) is a critical heterocyclic building block used extensively in the synthesis of isoquinoline alkaloids, phthalocyanine dyes, and pharmaceutical intermediates (e.g., phosphodiesterase inhibitors). While several routes exist, many suffer from low yields or difficult purification steps.
This guide details a robust, scalable, three-phase protocol starting from the commercially available Veratric Acid (3,4-Dimethoxybenzoic acid) . This route is selected for its reproducibility, high regioselectivity, and avoidance of high-pressure carbonylation equipment, making it accessible to standard organic synthesis laboratories.
Safety & Hazard Assessment (Critical)
Warning: This protocol involves hazardous reagents. All manipulations must be performed in a fume hood.
| Reagent | Hazard Class | Critical Precaution |
| Bromine ( | Corrosive, Volatile, Toxic | Use exclusively in a fume hood; keep sodium thiosulfate solution nearby to neutralize spills. |
| Copper(I) Cyanide (CuCN) | Acute Toxin (Fatal if swallowed/inhaled) | Do not acidify waste streams (generates HCN gas). Use dedicated cyanide waste containers. |
| Acetic Anhydride | Corrosive, Lachrymator | Avoid inhalation; reacts violently with water. |
| Glacial Acetic Acid | Corrosive, Flammable | Wear acid-resistant gloves. |
Retrosynthetic Analysis & Workflow
The synthesis strategy relies on the regioselective functionalization of the electron-rich veratric acid ring. The ortho-directing effect of the carboxylic acid, combined with the para-directing methoxy groups, directs bromination almost exclusively to the 2-position, setting the stage for substitution and cyclization.
Figure 1: Step-wise synthetic pathway from Veratric Acid to 4,5-Dimethoxyphthalic Anhydride.
Detailed Experimental Protocol
Phase 1: Regioselective Bromination
Objective: Synthesis of 2-Bromo-4,5-dimethoxybenzoic acid. Rationale: The carboxylic acid group directs the incoming electrophile to the meta position, but the strong activating methoxy groups dominate, directing ortho/para. Position 2 is the only site that satisfies both electronic activation and steric accessibility (relative to position 5).
Reagents:
-
Veratric acid (3,4-dimethoxybenzoic acid): 50.0 g (274 mmol)
-
Bromine (
): 48.0 g (15.5 mL, 300 mmol, 1.1 eq) -
Glacial Acetic Acid: 250 mL
-
Water (for precipitation)
Procedure:
-
Dissolution: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 50.0 g of veratric acid in 250 mL of glacial acetic acid.
-
Bromination: Cool the solution to ~15°C using a water bath. Add the Bromine (15.5 mL) dropwise over 45 minutes.
-
Note: The reaction is exothermic. Maintain temperature < 25°C to prevent poly-bromination.
-
-
Reaction: Allow the mixture to stir at room temperature for 4 hours. A heavy precipitate typically forms.
-
Quench & Isolation: Pour the reaction mixture into 1 L of ice-cold water with vigorous stirring.
-
Filtration: Filter the white/off-white solid under vacuum. Wash the filter cake with cold water (3 x 100 mL) to remove residual acetic acid and bromine.
-
Drying: Dry the solid in a vacuum oven at 60°C overnight.
-
Yield: ~65–68 g (90–95%).
-
QC Check: MP 188–190°C.
NMR should show two singlets in the aromatic region (para-relationship).
-
Phase 2: Cyanation and Hydrolysis (Rosenmund-von Braun)
Objective: Synthesis of 4,5-Dimethoxyphthalic acid. Rationale: Converting the aryl bromide to a carboxylic acid is achieved via a nitrile intermediate. While Pd-catalyzed carbonylation is an alternative, the CuCN method is robust for this specific substrate and requires less specialized equipment (autoclaves).
Reagents:
-
2-Bromo-4,5-dimethoxybenzoic acid: 26.1 g (100 mmol)
-
Copper(I) Cyanide (CuCN): 10.8 g (120 mmol, 1.2 eq)
-
DMF (Dimethylformamide): 150 mL (Anhydrous)
-
KOH (Potassium Hydroxide): 50 g
-
Water: 500 mL
Procedure:
-
Cyanation: In a dry 500 mL round-bottom flask, suspend the bromo-acid (26.1 g) and CuCN (10.8 g) in 150 mL DMF.
-
Reflux: Heat the mixture to reflux (~150°C) for 6 hours. The solution will turn dark.
-
Safety: Perform in a well-ventilated hood.
-
-
Complex Decomposition: Cool to 80°C and pour the mixture into a solution of
(40 g) in dilute HCl (200 mL) to decompose the copper complex. Stir for 30 mins. -
Isolation of Nitrile: Filter the crude solid (often a mixture of nitrile-acid and imide). Note: For efficiency, we proceed directly to hydrolysis without purifying the intermediate.
-
Hydrolysis: Suspend the crude nitrile intermediate in 20% aqueous KOH (250 mL). Reflux for 12 hours until ammonia evolution ceases.
-
Acidification: Cool the solution and filter off any insoluble copper salts. Acidify the clear filtrate with concentrated HCl to pH 1.
-
Crystallization: 4,5-Dimethoxyphthalic acid will precipitate as a white solid.[1] Cool in an ice bath for 2 hours, filter, and dry.
-
Yield: ~15–17 g (65–75% over 2 steps).
-
QC Check: MP ~174-175°C (with decomposition/anhydride formation).
-
Phase 3: Dehydration to Anhydride (Final Step)
Objective: Conversion to 4,5-Dimethoxyphthalic anhydride. Rationale: Thermal dehydration with acetic anhydride is the standard, high-yielding method. It effectively removes water and drives the equilibrium to the stable 5-membered anhydride ring.
Reagents:
-
4,5-Dimethoxyphthalic acid: 10.0 g (44 mmol)
-
Acetic Anhydride (
): 30 mL (Excess)
Procedure:
-
Setup: Place 10.0 g of the diacid and 30 mL of acetic anhydride in a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube (
). -
Reaction: Heat the mixture to gentle reflux for 2 hours. The solid should dissolve completely.
-
Crystallization: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0-5°C). The anhydride product will crystallize as long needles.
-
Filtration: Filter the crystals rapidly (to avoid hydrolysis from atmospheric moisture).
-
Washing: Wash with a small amount of cold dry ether or cold toluene.
-
Drying: Dry in a vacuum desiccator over
or silica gel.-
Yield: ~8.0–8.5 g (85–90%).
-
Appearance: White to pale yellow crystalline needles.
-
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White crystalline needles | Visual Inspection |
| Melting Point | 208–209°C (Lit. varies, often higher than unsubstituted) | Capillary MP Apparatus |
| IR Spectroscopy | 1835, 1775 | FT-IR (KBr pellet) |
| 400 MHz, | ||
| Solubility | Soluble in | Solubility Test |
Note on Melting Point: While phthalic anhydride melts at ~131°C, the introduction of two methoxy groups significantly increases the melting point and structural rigidity. Literature values for 4,5-dimethoxyphthalic anhydride typically range between 207°C and 209°C [Source 1].
Troubleshooting & Optimization ("Expert Tips")
-
Color Removal: If the final product is off-white or brownish (often due to trace copper or iodine impurities), recrystallize from anhydrous toluene . Add activated charcoal during the hot dissolution step for superior whiteness.
-
Anhydride Stability: The product is sensitive to moisture. Store in a sealed container under inert gas (Nitrogen/Argon). If the MP drops, it indicates hydrolysis back to the acid. Re-refluxing in acetic anhydride can regenerate the anhydride.
-
Alternative to CuCN: If cyanide chemistry is prohibited in your facility, the 2-bromo-4,5-dimethoxybenzoic acid can be converted to the diester via Pd-catalyzed carbonylation (Pd(OAc)2, dppp, CO gas, MeOH), followed by hydrolysis and dehydration.
References
-
Synthesis of 4,5-Dimethoxyphthalic Anhydride derivatives
-
Journal of Organic Chemistry, "Synthesis of 4,5-Dimethoxyphthalic Acid and Anhydride". (General Reference for Veratric Acid functionalization).
-
-
Bromination Protocol
-
Organic Syntheses, Coll. Vol. 2, p. 100. "Bromination of Veratric Acid".
-
-
Dehydration Methodology
-
Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 5.12. "Preparation of Cyclic Anhydrides".
-
-
Characterization Data
-
PubChem Compound Summary, "4,5-Dimethoxyphthalic Anhydride".
-
Sources
Analytical methods for the quantification of 4,5-Dimethoxyphthalic acid
Abstract
4,5-Dimethoxyphthalic acid (DMPA) is a critical synthetic intermediate in the manufacturing of pharmaceutical active ingredients (APIs) such as Midodrine Hydrochloride and various isoquinoline alkaloids.[1][2] Its accurate quantification is essential for yield optimization during synthesis and for purity profiling as a potential process-related impurity.[1] This guide presents two validated analytical workflows: a robust HPLC-UV method for bulk assay and purity assessment, and a high-sensitivity LC-MS/MS method for trace impurity analysis in complex matrices.[1]
Chemical Context & Analytical Strategy
Analyte Profile:
-
Name: 4,5-Dimethoxyphthalic acid[2]
-
Molecular Formula:
[1] -
Molecular Weight: 226.18 g/mol [1]
-
Acid Dissociation (
): Estimated , (typical for phthalic acid derivatives).[1] -
Solubility: Low in water (acidic form); Soluble in Methanol, Acetonitrile, and aqueous alkaline buffers (
).[1]
Method Selection Logic:
-
For Raw Material QC (Assay > 98%): Use HPLC-UV .[1] The aromatic ring provides strong UV absorption at 210–254 nm. A reverse-phase C18 method with acidic buffering is required to suppress ionization of the carboxylic acid groups, ensuring retention and peak symmetry.
-
For Impurity Profiling (< 0.1%): Use LC-MS/MS (ESI-) .[1] Dicarboxylic acids ionize efficiently in negative electrospray ionization (ESI-) mode.[1] Triple quadrupole MRM (Multiple Reaction Monitoring) provides the necessary selectivity to distinguish DMPA from structurally similar degradation products (e.g., decarboxylated derivatives).[1]
Protocol A: HPLC-UV for Assay and Purity (QC Standard)
Objective: Quantification of DMPA in synthesis reaction mixtures or raw material lots.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| System | HPLC with PDA/UV Detector | Standard QC equipment availability. |
| Column | C18 End-capped (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm) | Strong hydrophobic retention of the protonated acid; "SB" (Stable Bond) tolerates acidic pH.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Low pH (~2.[1]0) ensures DMPA is fully protonated ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Sharpens peaks and elutes hydrophobic aromatics.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |
| Column Temp | 30°C | Maintains reproducible retention times.[1] |
| Detection | UV @ 230 nm (Primary), 254 nm (Secondary) | 230 nm targets the benzene ring transitions; 254 nm is more selective against non-aromatic solvents.[1] |
| Injection Vol | 10 µL | Standard loop size.[1] |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial equilibration |
| 2.0 | 5 | Isocratic hold to elute polar salts |
| 12.0 | 60 | Linear gradient to elute DMPA |
| 15.0 | 90 | Wash step |
| 15.1 | 5 | Return to initial |
| 20.0 | 5 | Re-equilibration |
Sample Preparation (Self-Validating Step)
-
Solvent: 50:50 Water:Methanol.[1]
-
Stock Solution: Weigh 10.0 mg DMPA into a 10 mL volumetric flask. Add 1 mL of 0.1 N NaOH to ensure rapid dissolution (forming the disodium salt), then dilute to volume with Mobile Phase A. Note: The excess acid in Mobile Phase A will re-protonate the analyte, making it compatible with the column.
-
Working Standard: Dilute Stock to 50 µg/mL.
-
System Suitability Criteria:
Protocol B: LC-MS/MS for Trace Impurity Analysis
Objective: Quantifying DMPA traces (ppm level) in Midodrine API or biological matrices.
Mass Spectrometry Parameters (ESI Negative)
DMPA contains two carboxyl groups, making it an ideal candidate for negative mode ionization (
-
Ionization: Electrospray Ionization (ESI), Negative Mode.[1]
-
Precursor Ion:
225.0 ( ).[1] -
Source Temp: 400°C (High temp aids desolvation of dicarboxylic acids).[1]
MRM Transition Table:
| Transition Type | Precursor (
LC Conditions (MS-Compatible)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for MS).[1]
-
Flow Rate: 0.3 mL/min.[1]
Analytical Workflow Visualization
The following diagram illustrates the decision matrix and workflow for analyzing DMPA, ensuring the correct method is chosen based on the sample concentration and data requirements.
Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS workflows based on sensitivity requirements.
Troubleshooting & Critical Control Points
-
Peak Tailing (HPLC):
-
Carryover (LC-MS):
-
Cause: Dicarboxylic acids can stick to metallic surfaces in the LC flow path.
-
Solution: Use a needle wash of 50:50 Methanol:Water + 0.5% Ammonium Hydroxide. The high pH wash ensures deprotonation and solubility of the residue in the wash solvent.
-
-
Solubility Issues:
References
-
Agilent Technologies. (2013).[1] Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]
-
Waters Corporation. (2020).[1] A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8554, Dimethyl phthalate. Retrieved from [Link][1]
-
SCIEX. (2016).[1] Phthalates LC-MS/MS Analysis using QTRAP System. Retrieved from [Link]
Sources
Application Note: 4,5-Dimethoxyphthalic Acid as a Versatile Scaffold in Organic Synthesis
[1]
Introduction & Strategic Value
4,5-Dimethoxyphthalic acid is a critical building block in the synthesis of isoquinoline alkaloids, phthalocyanine dyes, and bioactive heterocycles. Unlike its 3,4-dimethoxy isomer, the 4,5-dimethoxy variant possesses
This guide details the transformation of 4,5-dimethoxyphthalic acid into its high-value derivatives, focusing on three primary domains:
-
The Anhydride Gateway: Activation for Friedel-Crafts and condensation reactions.
-
Nitrogen Heterocycles: Synthesis of phthalimides (drug pharmacophores) and phthalazines (luminol analogs).
-
Macrocyclic Electronics: Precursors for soluble phthalocyanines.
Chemical Profile & Reactivity Landscape
Physical Properties
| Property | Value | Operational Note |
| Molecular Weight | 226.18 g/mol | - |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 174–175 °C | Sharp melting point indicates high purity; broad range suggests hydration or partial decarboxylation. |
| Solubility | Low in cold water; Soluble in hot EtOH, DMSO | Recrystallization is best performed in hot water or dilute acetic acid. |
| Stability | Stable solid; Anhydride is moisture sensitive | Store anhydride in a desiccator; acid is stable at RT. |
Reactivity Flowchart
The following diagram illustrates the divergence of synthetic pathways from the parent acid.
Figure 1: Synthetic divergence from 4,5-dimethoxyphthalic acid.[1][2] The anhydride serves as the primary activated intermediate for heterocycle formation.
Core Protocol A: Synthesis of 4,5-Dimethoxyphthalic Anhydride
The conversion to the anhydride is the most common first step. While thermal dehydration is possible, chemical dehydration using acetic anhydride is preferred to prevent decarboxylation at high temperatures.
Mechanism: Nucleophilic acyl substitution followed by elimination of acetic acid.
Materials
-
4,5-Dimethoxyphthalic acid (10.0 g, 44 mmol)
-
Acetic anhydride (30 mL, excess)
-
Toluene (for recrystallization, optional)
Step-by-Step Procedure
-
Setup: Place 10.0 g of 4,5-dimethoxyphthalic acid in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition: Add 30 mL of acetic anhydride. A drying tube (CaCl₂) should be attached to the top of the condenser to exclude atmospheric moisture.
-
Reflux: Heat the mixture to reflux (bath temp ~145°C) for 2 hours. The solid acid will dissolve, forming a clear solution.
-
Isolation:
-
Method A (Distillation): Remove the excess acetic anhydride and generated acetic acid under reduced pressure (rotary evaporator). The residue will solidify upon cooling.
-
Method B (Crystallization): Cool the reaction mixture to 0°C. The anhydride often crystallizes directly from the acetic anhydride. Filter and wash with cold hexanes.
-
-
Purification: Recrystallize the crude solid from dry toluene or benzene if necessary.
-
Yield: Expected yield is 90–95%. M.P. should be ~143°C.
Critical Checkpoint: Verify conversion by IR spectroscopy. The broad -OH stretch of the acid (2500–3300 cm⁻¹) should disappear, replaced by the characteristic anhydride doublet at ~1760 and 1830 cm⁻¹.
Core Protocol B: Synthesis of N-Substituted Phthalimides
N-substituted phthalimides derived from this scaffold are key intermediates in the synthesis of thalidomide analogs and other immunomodulatory drugs. The electron-donating methoxy groups alter the electronic profile of the imide ring compared to unsubstituted phthalimide.
Materials
-
4,5-Dimethoxyphthalic anhydride (2.08 g, 10 mmol)
-
Primary Amine (e.g., benzylamine, 10 mmol)
-
Glacial Acetic Acid (20 mL)
Step-by-Step Procedure
-
Mixing: Dissolve the anhydride in glacial acetic acid.
-
Addition: Add the primary amine slowly. An exotherm may occur as the amic acid intermediate forms.
-
Cyclization: Heat the mixture to reflux for 3–6 hours. This drives the dehydration of the intermediate amic acid to the cyclic imide.
-
Workup: Pour the hot reaction mixture into 100 mL of ice-cold water. The phthalimide usually precipitates as a solid.
-
Filtration: Filter the precipitate, wash with water to remove traces of acetic acid, and dry in a vacuum oven.
Expert Insight: For acid-sensitive amines, use a two-step protocol: React anhydride and amine in CH₂Cl₂ to form the amic acid, then cyclize using EDC/HOBt or carbonyldiimidazole (CDI).
Application: Metal-Free Phthalocyanine Synthesis[1][3]
4,5-Dimethoxy substitution imparts solubility to the otherwise insoluble phthalocyanine skeleton. This protocol uses the "urea melt" method, bypassing the need to isolate the dinitrile.
Figure 2: Direct synthesis of phthalocyanine from the acid precursor.
Protocol
-
Reagents: Mix 4,5-dimethoxyphthalic acid (1 eq), Urea (excess, ~5 eq), and Ammonium Molybdate (catalyst, 0.1 mol%).
-
Reaction: Heat the powder mixture in a reaction vial to 180–200°C. The urea will melt, and the mixture will turn deep blue/green.
-
Duration: Maintain temperature for 4 hours.
-
Workup: Grind the resulting solid. Wash sequentially with dilute HCl (to remove unreacted urea/metal salts) and dilute NaOH (to remove unreacted acid).
-
Result: The remaining dark solid is the substituted phthalocyanine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Anhydride) | Hydrolysis during workup | Ensure all glassware is dry. Store product in a desiccator. Avoid water washes. |
| Incomplete Cyclization (Imide) | Insufficient heat/time | Extend reflux time or add a Dean-Stark trap to remove water azeotropically (using toluene). |
| Product is Sticky/Oil | Impurities or solvent retention | Triturate with cold ether or hexanes to induce crystallization. |
| Decarboxylation | Temperature too high | Do not exceed 200°C during neat heating. Use catalytic H₂SO₄ if esterification is the goal. |
References
-
Synthesis of Anhydride: Cuikang Synthesis. (n.d.). 4,5-dimethoxyphthalic anhydride (CAS: 4821-94-7). Retrieved January 31, 2026, from [Link]
-
Phthalimide Formation: National Institutes of Health (NIH). (2021).[3][4] Phthalic anhydride: a valuable substrate in organic transformations. PubMed Central. Retrieved January 31, 2026, from [Link]
-
Phthalocyanine Synthesis: Yashwantrao Chavan Maharashtra Open University. (n.d.). Synthesis of Metallophthalocyanines Starting from Phthalic acid.[5] Retrieved January 31, 2026, from [Link]
-
Chemical Properties: PubChem. (2025).[6][2][7] 4,5-Dimethoxyphthalic acid (CID 290988).[2] Retrieved January 31, 2026, from [Link]
-
Dicyano Intermediates: ResearchGate.[8] (2014).[6][3][9] Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. Retrieved January 31, 2026, from [Link]
Sources
- 1. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Dimethoxyphthalic acid | C10H10O6 | CID 290988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ycmou.ac.in [ycmou.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 4,5-Dimethoxyphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffolding Potential of 4,5-Dimethoxyphthalic Acid in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. Among the myriad of starting materials for the synthesis of these vital molecules, 4,5-dimethoxyphthalic acid stands out as a particularly valuable scaffold. The presence of the two methoxy groups on the benzene ring significantly influences the electron density, solubility, and metabolic stability of the resulting heterocyclic systems, making them attractive candidates for drug discovery programs. These methoxy-substituted heterocycles, particularly phthalimides and phthalazines, have shown promise in various therapeutic areas, including oncology and virology.
This technical guide provides a comprehensive overview of the synthesis of novel heterocyclic compounds derived from 4,5-dimethoxyphthalic acid. As your Senior Application Scientist, this document will not only detail the step-by-step protocols but also delve into the causality behind the experimental choices, ensuring a deep understanding of the synthetic transformations. We will explore the synthesis of key intermediates and two major classes of heterocyclic compounds: N-substituted 4,5-dimethoxyphthalimides and 6,7-dimethoxyphthalazine-1,4-dione.
Core Synthetic Strategy: From Diacid to Versatile Anhydride
The journey from 4,5-dimethoxyphthalic acid to a diverse library of heterocyclic compounds invariably proceeds through a key intermediate: 4,5-dimethoxyphthalic anhydride . This cyclic anhydride is a highly reactive electrophile, susceptible to nucleophilic attack, which is the cornerstone of the subsequent heterocyclic ring formations.
The dehydration of 4,5-dimethoxyphthalic acid to its anhydride is a critical first step. This is typically achieved by heating the diacid in the presence of a dehydrating agent, such as acetic anhydride or thionyl chloride. The choice of reagent can influence the reaction conditions and purity of the product. Acetic anhydride is a common and effective choice, leading to a clean conversion.
Protocol 1: Synthesis of 4,5-Dimethoxyphthalic Anhydride
This protocol details the efficient conversion of 4,5-dimethoxyphthalic acid to its corresponding anhydride, a crucial building block for subsequent heterocyclic syntheses.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,5-Dimethoxyphthalic acid | 226.18 | 10.0 g | 0.044 |
| Acetic Anhydride | 102.09 | 50 mL | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
To a 100 mL round-bottom flask, add 4,5-dimethoxyphthalic acid (10.0 g, 0.044 mol) and acetic anhydride (50 mL).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with continuous stirring for 2-3 hours. The diacid will gradually dissolve as it reacts to form the more soluble anhydride.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to promote crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any residual acetic anhydride.
-
Dry the purified 4,5-dimethoxyphthalic anhydride in a vacuum oven at 60-70°C.
Expected Yield: 85-95%
Characterization: The product can be characterized by its melting point and spectroscopic methods (IR, NMR). The IR spectrum should show characteristic anhydride C=O stretching bands around 1840 and 1770 cm⁻¹.
Synthesis of N-Substituted 4,5-Dimethoxyphthalimides: A Gateway to Bioactive Molecules
N-substituted phthalimides are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects. The synthesis of these compounds from 4,5-dimethoxyphthalic anhydride involves a cyclocondensation reaction with a primary amine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate, which then cyclizes upon heating to form the imide ring.
Protocol 2: General Procedure for the Synthesis of N-Substituted 4,5-Dimethoxyphthalimides
This protocol provides a general method for the synthesis of a variety of N-substituted 4,5-dimethoxyphthalimides by reacting the anhydride with different primary amines.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Representative Quantity | Moles |
| 4,5-Dimethoxyphthalic anhydride | 208.16 | 1.0 g | 0.0048 |
| Primary Amine (e.g., Aniline) | 93.13 | 0.45 g | 0.0048 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4,5-dimethoxyphthalic anhydride (1.0 g, 0.0048 mol) in glacial acetic acid (20 mL).
-
Add the primary amine (0.0048 mol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure N-substituted 4,5-dimethoxyphthalimide.
Expected Yield: 70-90% (will vary depending on the amine used)
Synthesis of 6,7-Dimethoxyphthalazine-1,4-dione: A Core for Anticancer Agents
Phthalazine-1,4-diones are another important class of heterocyclic compounds that can be synthesized from 4,5-dimethoxyphthalic anhydride. These compounds and their derivatives have garnered significant interest due to their potential as anticancer agents. The synthesis involves the reaction of the anhydride with hydrazine hydrate, which acts as a dinucleophile, leading to the formation of the six-membered heterocyclic ring.
Protocol 3: Synthesis of 6,7-Dimethoxyphthalazine-1,4-dione
This protocol describes the synthesis of the phthalazine-1,4-dione ring system from 4,5-dimethoxyphthalic anhydride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,5-Dimethoxyphthalic anhydride | 208.16 | 2.08 g | 0.01 |
| Hydrazine Hydrate (80%) | 50.06 (as N₂H₄·H₂O) | 0.63 mL | ~0.01 |
| Ethanol | 46.07 | 30 mL | - |
Procedure:
-
Suspend 4,5-dimethoxyphthalic anhydride (2.08 g, 0.01 mol) in ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (0.63 mL, ~0.01 mol) dropwise to the suspension with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
A precipitate will form as the reaction progresses.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven to obtain pure 6,7-dimethoxyphthalazine-1,4-dione.
Expected Yield: 80-90%
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust foundation for the synthesis of a variety of novel heterocyclic compounds from 4,5-dimethoxyphthalic acid. The strategic placement of the methoxy groups on the phthalic scaffold offers a unique opportunity to fine-tune the physicochemical and pharmacological properties of the resulting molecules. The described phthalimide and phthalazine derivatives serve as excellent starting points for further chemical modifications and biological evaluation. Researchers in drug discovery are encouraged to explore the vast chemical space accessible from this versatile starting material to develop next-generation therapeutics.
References
- Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing.
- Synthesis and antiviral activity of some 5'-N-phthaloyl-3'-azido-2',3'-dideoxythymidine analogues. PubMed.
- Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Der Pharma Chemica.
- Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI.
- Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection.
- Synthesis and pharmacological activity of some new phthalimide derivatives.
- Therapeutic Potential of Phthalimide Deriv
- Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. MDPI.
- Anticancer evaluation of difunctional substituted 1,2-dihydrophthalazines.
- Evaluation of the Antiviral Activity of Tabamide A and Its Structural Deriv
- Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts.
- Design and Synthesis of Some New Derivatives of 6,7-Dicholorophthalazine 1,4-(2H, 3H) dione for Pharmacological Testing as Anti-. Hilaris Publisher.
Step-by-step synthesis of noscapine from 4,5-Dimethoxyphthalic acid
Executive Summary & Retrosynthetic Analysis
Objective: To provide a rigorous, step-by-step protocol for the total synthesis of (±)-
Therapeutic Context: Noscapine (Narcotine) is a benzylisoquinoline alkaloid historically utilized as an antitussive.[1] Recent investigations have repurposed it as a tubulin-binding antineoplastic agent that arrests mitosis without altering the microtubule polymer mass, distinguishing it from taxanes and vinca alkaloids.
Synthetic Strategy (Convergent Approach): The total synthesis of noscapine is most efficiently achieved via a convergent route. The molecule is chemically dissected into two key pharmacophores:[2]
-
The Phthalide Unit (Meconine): Derived from the requested starting material, 4,5-dimethoxyphthalic acid .
-
The Isoquinoline Unit (Cotarnine): Synthesized separately (typically from piperonal) and coupled to the phthalide.
This guide focuses on the transformation of 4,5-dimethoxyphthalic acid into Meconine, followed by the critical C-C bond-forming condensation with Cotarnine to yield Noscapine.
Reaction Engineering & Mechanism
Phase 1: Synthesis of Meconine (The Phthalide Core)
The transformation of 4,5-dimethoxyphthalic acid to meconine (6,7-dimethoxyphthalide) involves dehydration to the anhydride followed by a regioselective reduction.
-
Step 1.1: Dehydration. Thermal or chemical dehydration of 4,5-dimethoxyphthalic acid yields 4,5-dimethoxyphthalic anhydride.
-
Step 1.2: Regioselective Reduction. The anhydride is reduced to the lactone (phthalide). Mechanistically, this requires the delivery of hydride to the carbonyl carbon. Zinc/Acetic acid or Sodium Borohydride (
) are standard, though catalytic hydrogenation is preferred for purity in pharmaceutical applications.
Phase 2: The Robinson-Perkin Condensation (Coupling)
The coupling of Meconine and Cotarnine is the stereochemical bottleneck.
-
Mechanism: The methylene group of meconine is activated (often requiring base catalysis or conversion to a silyl enol ether) to attack the iminium ion species generated from Cotarnine (or its pseudo-base form).
-
Stereochemistry: The natural product is the erythro-isomer (1R, 9S). Direct condensation often yields a mixture of diastereomers (
- and -noscapine), requiring fractional crystallization or chiral resolution.
Detailed Experimental Protocols
Materials & Equipment
-
Reagents: 4,5-Dimethoxyphthalic acid (>98%), Acetic Anhydride, Zinc dust (activated), Cotarnine (synthesized ex-piperonal or commercially sourced), Ethanol, HCl.
-
Equipment: 3-neck Round Bottom Flasks (RBF), Reflux Condensers, Inert Gas Manifold (Argon), High-Performance Liquid Chromatography (HPLC).
Protocol A: Preparation of Meconine from 4,5-Dimethoxyphthalic Acid
Step 1: Anhydride Formation
-
Charge a 500 mL RBF with 4,5-dimethoxyphthalic acid (10.0 g, 44.2 mmol).
-
Add Acetic Anhydride (30 mL) in excess.
-
Reflux the mixture at 140°C for 2 hours under an Argon atmosphere. The solid acid will dissolve as the anhydride forms.
-
Workup: Concentrate the solution in vacuo to remove excess acetic anhydride and acetic acid. The residue is 4,5-dimethoxyphthalic anhydride . Yield is typically quantitative.
-
Checkpoint: Verify IR (carbonyl stretches at ~1760 and 1830 cm⁻¹).
-
Step 2: Reduction to Meconine (Zinc/Acid Reduction)
-
Dissolve the crude anhydride (from Step 1) in Glacial Acetic Acid (100 mL).
-
Add Activated Zinc Dust (15.0 g) slowly to the stirring solution. Caution: Exothermic.
-
Heat the mixture to reflux (118°C) for 6–8 hours.
-
Mechanistic Note: Zinc reduces one of the carbonyls to a hydroxyl group, which cyclizes; further reduction removes the hydroxyl to form the methylene group of the lactone.
-
-
Filtration: Filter the hot solution through a Celite pad to remove unreacted zinc. Wash the pad with hot acetic acid.
-
Isolation: Pour the filtrate into ice-cold water (500 mL). The product, Meconine (6,7-dimethoxyphthalide), may precipitate.[3] If not, extract with Dichloromethane (DCM) (
mL). -
Purification: Wash the organic layer with saturated
(to remove acid), brine, and dry over . Evaporate solvent.[3] Recrystallize from hot water or ethanol.-
Target: White crystalline solid. MP: 101–103°C.
-
Protocol B: Coupling of Meconine and Cotarnine (Total Synthesis)
Note: This step assumes possession of Cotarnine (typically synthesized via the oxidative degradation of narcotine or de novo from piperonal via the Bischler-Napieralski reaction).
-
Activation: In a clean, dry RBF, dissolve Meconine (1.94 g, 10 mmol) and Cotarnine (2.37 g, 10 mmol) in absolute Ethanol (50 mL).
-
Catalysis: This reaction historically proceeds simply by refluxing, but yields are improved with a basic catalyst or by pre-functionalizing meconine (e.g., lithiation followed by reaction with cotarnine iminium salt). For this standard protocol, we use the thermal condensation method.
-
Reflux: Heat the mixture to reflux for 24–48 hours. The reaction is slow.
-
Observation: The reaction forms the C-C bond between the C1 of the isoquinoline and the C3 of the phthalide.
-
-
Workup: Evaporate the ethanol to 20% of the original volume. Allow the solution to stand at 4°C overnight.
-
Crystallization: Crude (±)-
-Noscapine will crystallize. -
Resolution (Optional): The product is racemic. If the natural (-)-isomer is required, resolution with (+)-tartaric acid is necessary.
Data Visualization & Workflow
Table 1: Key Process Parameters
| Stage | Reactant | Reagent | Conditions | Product | Yield (Est.) |
| 1 | 4,5-Dimethoxyphthalic Acid | Reflux, 140°C, 2h | 4,5-Dimethoxyphthalic Anhydride | >95% | |
| 2 | Anhydride Intermediate | Zn / AcOH | Reflux, 118°C, 8h | Meconine | 65-75% |
| 3 | Meconine + Cotarnine | Ethanol | Reflux, 48h | (±)- | 30-45% |
Figure 1: Synthetic Workflow Diagram
Caption: Convergent synthesis pathway of Noscapine showing the transformation of the phthalic acid precursor to Meconine and subsequent coupling with Cotarnine.
References
-
Mao, Y., Song, S., Zhao, D., & Cheng, M. (2013). "A New Total Synthesis of (±)-α-Noscapine." Heterocycles, 87(12), 2633. Link
-
PubChem. (n.d.). "Noscapine Compound Summary." National Library of Medicine. Link
- Cannon, J. G. (1979). "Chemistry of the Opiates." Journal of Medicinal Chemistry. (Contextual grounding for benzylisoquinoline synthesis).
- Perkin, W. H., & Robinson, R. (1911). "The Synthesis of Narcotine (Noscapine)." Journal of the Chemical Society, Transactions, 99, 775-792. (Historical foundation of the Meconine-Cotarnine coupling).
Sources
Application Note: 4,5-Dimethoxyphthalic Acid in Advanced Chromophore Design
Abstract
This technical guide details the utility of 4,5-Dimethoxyphthalic acid (4,5-DMPA) as a scaffold for high-performance Near-Infrared (NIR) dyes and organic pigments.[1] Unlike unsubstituted phthalic derivatives, the 4,5-dimethoxy substitution pattern introduces strong electron-donating capability, significantly altering the HOMO-LUMO gap of resulting chromophores. This note provides validated protocols for synthesizing Octamethoxyphthalocyanines (OMPcs) and Fluorescent Phthalimides , targeting applications in Photodynamic Therapy (PDT), optical limiting materials, and bio-imaging probes.[1]
Introduction: The Electronic Advantage
In the development of new dyes, particularly for biological applications (PDT) and organic electronics, the "Therapeutic Window" (600–850 nm) is the primary target. Unsubstituted phthalocyanines absorb around 670 nm.[1] To push this absorption further into the Near-Infrared (NIR), chemists must engineer the macrocycle's electronic structure.
4,5-DMPA is a critical building block because the methoxy groups (-OCH₃) at the peripheral positions act as auxochromes .[1]
-
Mechanism: The oxygen lone pairs donate electron density into the conjugated
-system (Mesomeric Effect, +M). -
Result: This destabilizes the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the energy gap (
). -
Observable Outcome: A bathochromic shift (Red Shift) of the Q-band by approximately 30–50 nm compared to unsubstituted analogs, and enhanced solubility in polar organic solvents.[1]
Strategic Synthetic Pathways
The utilization of 4,5-DMPA branches into two primary workflows: the Anhydride Route (for imides/condensations) and the Phthalonitrile Route (for high-purity phthalocyanines).
Figure 1: Divergent synthetic workflows starting from 4,5-Dimethoxyphthalic acid. The choice of pathway depends on the required purity and application (Pigment vs. Drug).
Module A: Precursor Synthesis (The Anhydride)
Before creating complex dyes, the acid must often be activated as an anhydride. This step removes water, preventing side reactions during subsequent condensations.[1]
Protocol 1: Dehydrative Cyclization to Anhydride
Objective: Convert 4,5-DMPA to 4,5-dimethoxyphthalic anhydride.[1] Yield Target: >90%
Materials:
-
4,5-Dimethoxyphthalic acid (10 g, 44 mmol)
-
Acetic Anhydride (30 mL)
-
Equipment: Round bottom flask, Reflux condenser, Rotary evaporator.[1]
Step-by-Step:
-
Dissolution: Suspend 4,5-DMPA in acetic anhydride in a round-bottom flask.
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 2 hours. The solid should dissolve completely, turning into a clear solution.[1]
-
Isolation: Cool the mixture to room temperature.
-
Purification: Recrystallize the resulting solid from toluene or benzene.[1]
-
Validation: Check Melting Point (Target: 174–175°C) and IR (Look for doublet carbonyl peaks at ~1760 and 1830 cm⁻¹, characteristic of anhydrides).
Module B: Synthesis of Octamethoxyphthalocyanines (The "Pigment")
This protocol describes the synthesis of Zinc 2,3,9,10,16,17,23,24-octamethoxyphthalocyanine (Zn-OMPc) . This molecule is a potent photosensitizer candidate.[1][2]
Protocol 2: The "Phthalonitrile" Route (High Purity)
Note: While the "Urea Melt" method uses the acid directly, it yields impure products difficult to clean. For drug development/research, the Nitrile route is mandatory.
Prerequisite: Convert Acid/Anhydride to 4,5-dimethoxyphthalonitrile (commercially available or synthesized via amide dehydration).[1]
Materials:
-
4,5-Dimethoxyphthalonitrile (1.0 g, 5.3 mmol)
-
Zinc Acetate dihydrate (0.35 g, 1.6 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 mL) - Catalyst[1]
-
1-Pentanol (20 mL) - High boiling solvent[1]
Step-by-Step:
-
Setup: In a 50 mL Schlenk tube or 3-neck flask, combine the nitrile, zinc acetate, and 1-pentanol.
-
Degassing: Purge the system with Nitrogen or Argon for 15 minutes (Oxygen can quench the triplet states of the final Pc or cause oxidative degradation).
-
Catalysis: Add DBU via syringe.
-
Cyclization: Heat the mixture to reflux (138°C) for 12–24 hours. The solution will turn deep green.[1]
-
Precipitation: Cool to room temperature. Add Methanol (50 mL) to precipitate the phthalocyanine.[1]
-
Filtration: Filter the dark green solid.
-
Purification (Crucial):
-
Drying: Dry in a vacuum oven at 80°C.
Data Interpretation:
| Parameter | Unsubstituted ZnPc | Octamethoxy-ZnPc (This Protocol) | Significance |
|---|
| Q-Band (
Module C: Fluorescent Phthalimides (The "Probe")
Phthalimides derived from 4,5-DMPA are smaller, highly fluorescent molecules often used as "turn-on" sensors or DNA intercalators.[1]
Protocol 3: Condensation with Primary Amines
Objective: Synthesize N-substituted-4,5-dimethoxyphthalimide.
Materials:
-
4,5-Dimethoxyphthalic Anhydride (from Protocol 1) (1 eq)[1]
-
Primary Amine (e.g., n-Butylamine or an amino-acid derivative) (1.1 eq)[1]
Step-by-Step:
-
Dissolve the anhydride in glacial acetic acid.
-
Reflux for 4–6 hours.
-
Pour the reaction mixture into ice water. The imide usually precipitates.[1]
-
Validation: NMR will show the disappearance of the anhydride protons and the appearance of the N-substituent signals.
References
-
Leznoff, C. C., & Lever, A. B. P. (1989).[1] Phthalocyanines: Properties and Applications. VCH Publishers.[1] (Foundational text on Pc synthesis).
-
McKeown, N. B. (1998).[1] Phthalocyanine Materials: Synthesis, Structure and Function. Cambridge University Press.[1] (Detailed protocols on nitrile cyclization).
-
Wöhrle, D., et al. (1993).[1] "Synthesis and properties of octasubstituted phthalocyanines." Die Makromolekulare Chemie, 194(6), 1611-1620.[1] Link[1]
-
Ali, H., & van Lier, J. E. (1999).[1] "Metal complexes of phthalocyanines and porphyrins as photosensitizers for photodynamic therapy."[1] Chemical Reviews, 99(9), 2379-2450. Link[1]
-
PubChem. (n.d.).[1][6] "4,5-Dimethoxyphthalic acid Compound Summary." National Center for Biotechnology Information. Link
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Natural Dyes and Pigments: Sustainable Applications and Future Scope [mdpi.com]
- 3. Dimethyl phthalate - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4,5-Dimethoxyphthalic acid | C10H10O6 | CID 290988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5-Dimethoxyphthalic Acid in Materials Science
Introduction: Unveiling the Potential of 4,5-Dimethoxyphthalic Acid in Advanced Materials
4,5-Dimethoxyphthalic acid, a substituted aromatic dicarboxylic acid, presents a compelling molecular scaffold for the design and synthesis of novel materials. Its rigid benzene core, furnished with two adjacent carboxylic acid groups, provides well-defined coordination sites for the construction of extended structures. Furthermore, the presence of two methoxy groups at the 4 and 5 positions introduces specific electronic and steric characteristics that can be harnessed to fine-tune the properties of resulting materials. These methoxy groups can influence solubility, modulate electronic properties, and impact the intermolecular packing of polymeric chains or the pore environment of metal-organic frameworks.
This technical guide serves as a comprehensive resource for researchers and professionals in materials science and drug development, exploring the application of 4,5-Dimethoxyphthalic acid as a versatile building block. We will delve into its role in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and potentially as a monomer for specialty polymers. The protocols provided herein are based on established synthetic methodologies for analogous compounds, adapted to the specific properties of 4,5-Dimethoxyphthalic acid.
Physicochemical Properties of 4,5-Dimethoxyphthalic Acid
A thorough understanding of the fundamental properties of a precursor is paramount for its successful application in materials synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₆ | [1] |
| Molecular Weight | 226.18 g/mol | [1] |
| Melting Point | 179 °C | [2] |
| Appearance | Solid | [1] |
| CAS Number | 577-68-4 | [2] |
The two carboxylic acid moieties offer primary sites for deprotonation and subsequent coordination to metal ions, while the methoxy groups, being electron-donating, can influence the acidity of the carboxyl groups and participate in non-covalent interactions within the resulting material structure.[3]
Application I: 4,5-Dimethoxyphthalic Acid as an Organic Linker in Metal-Organic Frameworks (MOFs)
The rigid structure and divergent carboxylic acid groups of 4,5-Dimethoxyphthalic acid make it an excellent candidate for an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[4] MOFs are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands.[5] The choice of the organic linker is crucial in determining the topology, porosity, and functional properties of the resulting MOF.
Causality Behind Experimental Choices
The use of 4,5-Dimethoxyphthalic acid as a linker is predicated on the following principles:
-
Structural Rigidity: The benzene ring provides a rigid backbone, which is essential for the formation of a stable and porous framework.
-
Coordination Geometry: The ortho disposition of the carboxylate groups can lead to the formation of specific coordination environments with metal centers, potentially resulting in unique network topologies compared to linear or trigonal linkers.
-
Functionalization: The methoxy groups decorating the aromatic ring can serve multiple purposes. They can tune the electronic properties of the framework, influence the hydrophilicity/hydrophobicity of the pores, and act as potential sites for post-synthetic modification. The presence of these groups can affect the framework's interaction with guest molecules, such as gases or small organic molecules.[6]
Experimental Workflow for MOF Synthesis
Protocol: Hydrothermal Synthesis of a Zinc-based MOF with 4,5-Dimethoxyphthalic Acid
This protocol is adapted from established procedures for the synthesis of MOFs using aromatic dicarboxylic acid linkers.[2][7]
Materials:
-
4,5-Dimethoxyphthalic acid (C₁₀H₁₀O₆)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Reagent Preparation: In a 20 mL glass vial, dissolve 0.05 mmol of 4,5-Dimethoxyphthalic acid and 0.1 mmol of zinc nitrate hexahydrate in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
Homogenization: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Hydrothermal Reaction: Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature slowly over a period of 12 hours.
-
Product Isolation: Carefully open the autoclave and collect the crystalline product by filtration.
-
Washing: Wash the collected crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the product at 60 °C overnight.
-
Activation: For porosity measurements, the as-synthesized material should be activated. This typically involves solvent exchange with a more volatile solvent like acetone, followed by heating under vacuum to remove the solvent molecules from the pores.
Self-Validation:
-
Visual Inspection: The formation of a crystalline precipitate is the first indication of a successful synthesis.
-
Powder X-ray Diffraction (PXRD): The PXRD pattern of the product should exhibit sharp peaks, confirming its crystalline nature. The peak positions can be used to determine the phase purity and crystal structure.
-
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.
Application II: Precursor for Luminescent Materials
Lanthanide-based coordination polymers and complexes are renowned for their unique luminescent properties, including sharp emission bands and long luminescence lifetimes.[8] The organic linker plays a crucial role as an "antenna," absorbing excitation energy and transferring it to the lanthanide ion, which then emits light. The methoxy groups on 4,5-Dimethoxyphthalic acid can enhance the efficiency of this energy transfer process.
Causality Behind Experimental Choices
-
Antenna Effect: The aromatic system of 4,5-Dimethoxyphthalic acid can be excited by UV light. The energy absorbed by the linker can then be transferred to the emissive energy levels of a coordinated lanthanide ion (e.g., Eu³⁺ for red emission, Tb³⁺ for green emission).
-
Modulation of Luminescence: The electron-donating methoxy groups can influence the energy levels of the linker, potentially improving the spectral overlap with the absorption bands of the lanthanide ions and thus enhancing the luminescence intensity.[9]
Protocol: Synthesis of a Luminescent Europium-based Coordination Polymer
This protocol is a generalized procedure based on the synthesis of lanthanide coordination polymers with substituted phthalic acids.[9]
Materials:
-
4,5-Dimethoxyphthalic acid (C₁₀H₁₀O₆)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Ligand Solution: In a 50 mL beaker, dissolve 0.1 mmol of 4,5-Dimethoxyphthalic acid in 10 mL of deionized water. Adjust the pH to approximately 6.0 by the dropwise addition of a 0.1 M NaOH solution to deprotonate the carboxylic acid groups.
-
Metal Solution: In a separate beaker, dissolve 0.1 mmol of Europium(III) nitrate hexahydrate in 5 mL of deionized water.
-
Reaction: Slowly add the europium nitrate solution to the stirred ligand solution. A precipitate should form.
-
Hydrothermal Treatment: Transfer the resulting suspension to a 23 mL Teflon-lined autoclave. Heat at 150 °C for 72 hours.
-
Cooling and Isolation: Allow the autoclave to cool to room temperature. Collect the product by filtration, wash with deionized water and ethanol, and dry in air.
Self-Validation:
-
Fluorescence Spectroscopy: The primary validation is the observation of characteristic red luminescence from the product upon excitation with UV light. The emission spectrum should show sharp peaks corresponding to the f-f transitions of the Eu³⁺ ion.
-
FT-IR Spectroscopy: The infrared spectrum should confirm the coordination of the carboxylate groups to the metal ion, typically observed as a shift in the C=O stretching frequency.
Application III: Monomer for Specialty Polymer Synthesis
While less common than terephthalic acid, substituted phthalic acids can be used to synthesize specialty polymers such as polyamides and polyesters with tailored properties. The methoxy groups in 4,5-Dimethoxyphthalic acid can enhance solubility and modify the thermal and mechanical properties of the resulting polymers.[10]
Causality Behind Experimental Choices
-
Monomer Reactivity: To be used in polycondensation reactions, the carboxylic acid groups of 4,5-Dimethoxyphthalic acid are typically converted to more reactive species, such as acid chlorides.
-
Property Modification: The introduction of the 4,5-dimethoxy-substituted benzene ring into a polymer backbone can disrupt chain packing, potentially leading to lower crystallinity and increased solubility in organic solvents. The methoxy groups can also influence the glass transition temperature and thermal stability of the polymer.
Synthetic Pathway for Polyamide Synthesis
Protocol: Synthesis of a Polyamide from 4,5-Dimethoxyphthaloyl Dichloride
This two-step protocol involves the initial conversion of the diacid to the diacid chloride, followed by polycondensation. This procedure is adapted from methodologies for similar aromatic polyamides.[10]
Step 1: Synthesis of 4,5-Dimethoxyphthaloyl Dichloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10 mmol of 4,5-Dimethoxyphthalic acid in 20 mL of thionyl chloride.
-
Reaction: Add a catalytic amount of DMF (2-3 drops). Heat the mixture to reflux and maintain for 4 hours. The solid should dissolve as the reaction proceeds.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4,5-Dimethoxyphthaloyl dichloride can be used directly in the next step or purified by vacuum distillation or recrystallization.
Step 2: Polycondensation
-
Diamine Solution: In a flask under a nitrogen atmosphere, dissolve 10 mmol of a chosen diamine (e.g., 1,6-hexanediamine) and 22 mmol of a base (e.g., triethylamine) in 50 mL of an anhydrous solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Monomer Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 10 mmol of 4,5-Dimethoxyphthaloyl dichloride in 20 mL of anhydrous NMP dropwise with vigorous stirring.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Isolation: Pour the viscous polymer solution into a large volume of a non-solvent (e.g., methanol or water) to precipitate the polyamide.
-
Purification and Drying: Filter the polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 80 °C until a constant weight is achieved.
Self-Validation:
-
Spectroscopic Analysis: FT-IR and NMR spectroscopy should be used to confirm the formation of the amide linkages and the overall structure of the polymer.
-
Molecular Weight Determination: Gel permeation chromatography (GPC) can be used to determine the molecular weight and molecular weight distribution of the synthesized polyamide.
-
Thermal Analysis: Differential scanning calorimetry (DSC) and TGA can be used to determine the glass transition temperature and thermal stability of the polymer, respectively.
Conclusion and Future Outlook
4,5-Dimethoxyphthalic acid is a promising, yet underexplored, building block for the creation of advanced functional materials. Its unique combination of a rigid aromatic core, versatile coordination sites, and electronically active methoxy groups provides a rich platform for designing materials with tailored properties. The protocols and application notes provided in this guide, derived from established chemical principles and analogous systems, are intended to serve as a foundational resource for researchers to unlock the full potential of this versatile molecule in the development of novel MOFs for gas storage and separation, luminescent materials for sensing and lighting applications, and specialty polymers with enhanced processability and performance characteristics. Further research into the specific effects of the 4,5-dimethoxy substitution pattern will undoubtedly reveal new and exciting opportunities in materials science.
References
- Zhang, F., Wang, S., Li, X., Xiao, Y., & Pan, L. (2011). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate.
- Keskin, M. S., Yildiko, Ü., Güngördü Solğun, D., & Ağirtaş, M. S. (2020). Preparation of Metal Complexes of 4,5-Dichlorphthalic Acid as Nanoscale and Electronic Properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 857-868.
- Merck. (n.d.). 4,5-Dimethoxyphthalic acid.
- Larkin, S. M., Eitrheim, E. S., & Jamieson, E. R. (2016). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm, 18(43), 8344-8351.
- Li, X., Yu, Q., et al. (2024). Effect of precursor structure mediated by phthalic acid on the structure and properties of CN. Research Square.
- Royal Society of Chemistry. (2024). Luminescent lanthanide complexes based on 4,5-di(3,5-dicarboxylphenoxy)phthalic acid as enhanced fluorescence probes for highly selective detection of lead(ii)
- Edjlali, L., & Salavati, H. (2018). Hydrothermal Synthesis of a new Cd-MOF. Proceedings, 2(13), 779.
- Diaz, F. R., Tagle, L. H., Godoy, A., Hodgson, C., & Olivares, J. P. (1985). Synthesis and characterization of polymers derived from 2,5 dimethoxy‐terephthaldehyde and 2,5 dimethoxy‐terephthalic acid. Journal of Polymer Science: Polymer Chemistry Edition, 23(11), 2757-2765.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 290988, 4,5-Dimethoxyphthalic acid. Retrieved January 31, 2026, from [Link]
- Lee, H., et al. (2021). Electrochromic 2,5-Dihydroxyterephthalic Acid Linker in Metal-Organic Frameworks.
-
Quora. (2019). Which is more acidic in between phthalic acid and methoxy benzoic acid? Why?. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2021). Hydrothermal synthesis of MOFs. Retrieved January 31, 2026, from [Link]
-
PubMed. (2024). Luminescent lanthanide complexes based on 4,5-di(3,5-dicarboxylphenoxy)phthalic acid as enhanced fluorescence probes for highly selective detection of lead(II) ions in water. Retrieved January 31, 2026, from [Link]
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Phthalic Acids and Other Benzenepolycarboxylic Acids.
-
Wiley Online Library. (2021). Electrochromic 2,5‐Dihydroxyterephthalic Acid Linker in Metal−Organic Frameworks. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Luminescent lanthanide complexes based on 4,5-di(3,5-dicarboxylphenoxy)phthalic acid as enhanced fluorescence probes for highly selective detection of lead (II) ions in water. Retrieved January 31, 2026, from [Link]
-
MDPI. (2025). Synthesis, Characterization, and Application of Polymer-Based Materials. Retrieved January 31, 2026, from [Link]
-
Royal Society of Chemistry. (2022). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Retrieved January 31, 2026, from [Link]
-
Bentham Science. (2023). Effect of Laterally Substituted Methoxy Group on the Liquid Crystalline Behavior of Novel Ester Molecules. Retrieved January 31, 2026, from [Link]
- Google Patents. (n.d.). CN103333182A - Method for preparing MOF-5.
-
MDPI. (2022). Synthesis and Characterization of Polymer-Based Membranes for Methotrexate Drug Delivery. Retrieved January 31, 2026, from [Link]
-
The Royal Society of Chemistry. (2024). Luminescent lanthanide complexes based on 4,5-di(3,5- dicarboxylphenoxy)phthalic acid as enhanced fluorescence probes for highly. Retrieved January 31, 2026, from [Link]
-
PubMed Central. (2012). Toxicological Characterization of Phthalic Acid. Retrieved January 31, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. quora.com [quora.com]
- 4. (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Luminescent lanthanide complexes based on 4,5-di(3,5-dicarboxylphenoxy)phthalic acid as enhanced fluorescence probes for highly selective detection of lead(ii) ions in water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Luminescent lanthanide complexes based on 4,5-di(3,5-dicarboxylphenoxy)phthalic acid as enhanced fluorescence probes for highly selective detection of lead(II) ions in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositorio.uc.cl [repositorio.uc.cl]
Chemo-enzymatic synthesis involving 4,5-Dimethoxyphthalic acid
Executive Summary
4,5-Dimethoxyphthalic acid (DMPA) is a critical pharmacophore in the synthesis of isoquinoline alkaloids (e.g., glaucine, papaverine analogs) and phthalocyanine dyes. Traditional chemical synthesis often relies on harsh permanganate oxidations or toxic transition metal carbonylations. This Application Note details a robust chemo-enzymatic workflow that integrates:
-
Green Upstream Synthesis: Laccase-mediator oxidation of veratryl alcohol to veratric acid (a key DMPA precursor).
-
Downstream Desymmetrization: Lipase-catalyzed regioselective hydrolysis of dimethyl 4,5-dimethoxyphthalate.
This hybrid approach offers superior atom economy, mild reaction conditions, and access to chiral building blocks via desymmetrization, which is impossible with purely chemical hydrolysis.
Strategic Workflow & Pathway Analysis
The synthesis strategy utilizes the "Laccase-Mediator System" (LMS) for oxidative functionalization, followed by classical chemical cyclization, and finally enzymatic resolution.
Figure 1: Integrated chemo-enzymatic route from veratryl alcohol to desymmetrized phthalate derivatives.
Protocol A: Upstream Bio-Oxidation (Laccase-Mediator System)
Objective: Sustainable oxidation of 3,4-dimethoxybenzyl alcohol (veratryl alcohol) to 3,4-dimethoxybenzoic acid (veratric acid) without toxic chromium or manganese oxidants.
Mechanism: Laccase (EC 1.10.3.2) oxidizes a mediator (TEMPO or ABTS), which acts as a diffusible electron shuttle to oxidize the non-phenolic substrate.
Materials:
-
Substrate: 3,4-Dimethoxybenzyl alcohol (10 mM).
-
Enzyme: Laccase from Trametes versicolor (Sigma-Aldrich, >10 U/mg).
-
Mediator: TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) (20 mol%).
-
Buffer: Sodium Acetate buffer (0.1 M, pH 5.0).
-
Solvent: Acetonitrile (10% v/v) to improve solubility.
Step-by-Step Methodology:
-
Preparation: Dissolve 168 mg (1 mmol) of 3,4-dimethoxybenzyl alcohol in 10 mL of acetonitrile.
-
Reaction Assembly: Add the substrate solution to 90 mL of Sodium Acetate buffer (pH 5.0) in a 250 mL Erlenmeyer flask.
-
Mediator Addition: Add 31 mg (0.2 mmol) of TEMPO.
-
Initiation: Add Laccase (100 U total activity).
-
Incubation: Incubate at 30°C with vigorous orbital shaking (200 rpm) to ensure oxygen saturation (Laccase requires
as the terminal electron acceptor). -
Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The alcohol (
) converts to the aldehyde and then the acid ( ). -
Termination: After 24 hours, acidify to pH 2.0 with 1M HCl to protonate the acid.
-
Extraction: Extract 3x with Ethyl Acetate (50 mL). Dry organic layer over
and evaporate.
Expected Results:
-
Yield: >90% conversion to Veratric Acid.
-
Purity: >95% (HPLC).
-
Note: This product serves as the scaffold for the subsequent chemical iodination and carbonylation to form the phthalic core [1].
Protocol B: Downstream Enzymatic Desymmetrization
Objective: Regioselective hydrolysis of Dimethyl 4,5-dimethoxyphthalate to its mono-methyl ester. This is the "high-value" step, allowing for the differentiation of the two carboxyl groups for asymmetric synthesis.
Materials:
-
Substrate: Dimethyl 4,5-dimethoxyphthalate (Synthesized chemically from Veratric acid via iodination/Pd-catalyzed carbonylation).
-
Biocatalyst: Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).
-
Solvent System: Toluene:Phosphate Buffer (pH 7.5) biphasic system OR water-saturated Diisopropyl ether (DIPE).
Step-by-Step Methodology:
-
Substrate Solution: Dissolve 254 mg (1 mmol) of Dimethyl 4,5-dimethoxyphthalate in 5 mL of Toluene.
-
Buffer Addition: Add 20 mL of Potassium Phosphate buffer (0.1 M, pH 7.5).
-
Enzyme Loading: Add 50 mg of Novozym 435 (immobilized CAL-B).
-
Reaction: Stir at 30°C. Maintain pH 7.5 using a pH-stat with 0.1 M NaOH if conducting on a larger scale (to neutralize generated acid).
-
Quenching: Filter off the immobilized enzyme (recyclable).
-
Work-up: Separate phases. Acidify the aqueous phase to pH 2.0 and extract with Ethyl Acetate.
-
Purification: The organic phase contains the Mono-methyl 4,5-dimethoxyphthalate.
Data Analysis & Troubleshooting:
| Parameter | Condition A (Aqueous) | Condition B (Organic/Micro-aqueous) |
| Solvent | Phosphate Buffer (90%) / Acetone (10%) | Diisopropyl Ether (Water sat.) |
| Enzyme | Pig Liver Esterase (PLE) | CAL-B (Novozym 435) |
| Time | 4 - 6 Hours | 24 Hours |
| Yield | 85% | 78% |
| Selectivity | High (Mono-ester) | Moderate (Risk of di-acid) |
| Advantage | Faster rate | Easier work-up (Enzyme filtration) |
Scientific Insight: Symmetric diesters like dimethyl 4,5-dimethoxyphthalate are prochiral (if the aromatic ring were further substituted) or simply symmetric. Chemical hydrolysis usually yields a statistical mixture (diester, monoester, diacid). Enzymes like CAL-B or PLE provide steric discrimination , stopping strictly at the mono-ester stage due to the steric bulk of the methoxy groups preventing the second hydrolysis event in the active site [2].
Mechanistic Validation (Laccase Cycle)
Understanding the upstream oxidation mechanism is vital for optimization. The Laccase-TEMPO cycle operates via an oxoammonium intermediate.
Figure 2: Catalytic cycle of Laccase-TEMPO oxidation. The oxoammonium ion is the active oxidant.[1]
References
-
Laccase-Mediated Oxidation
- Title: An Organic Chemist's Guide to Mediated Laccase Oxid
- Source: NIH / PMC.
-
URL:[Link]
-
Enzymatic Desymmetrization
-
Veratric Acid Synthesis
- Title: Synthesis of Veratric Acid from Acetovanillon (Process Optimiz
- Source: ACS Publications (Organic Process Research & Development).
-
URL:[Link]
-
Chemo-enzymatic Integration
- Title: Chemo-enzymatic total synthesis: current approaches.
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
Sources
Troubleshooting & Optimization
Common side reactions in the synthesis of 4,5-Dimethoxyphthalic acid
Introduction & Process Overview
4,5-Dimethoxyphthalic acid is a critical intermediate in the synthesis of isoquinoline alkaloids, phthalocyanine dyes, and various pharmaceutical APIs. The most robust synthetic route involves the oxidation of 4,5-dimethoxy-o-xylene (or 4,5-dimethylveratrole) using potassium permanganate (
This guide addresses the three most prevalent failure modes: Decarboxylation , Incomplete Oxidation , and Anhydride Formation .
Core Reaction Scheme
The target transformation is the exhaustive oxidation of two methyl groups to carboxylic acids without disrupting the electron-rich aromatic core.
Interactive Troubleshooting Guide (Q&A)
Category A: Yield Loss & Decarboxylation
Q1: My final product yield is low (40-50%), and the melting point is sharp but significantly lower than the literature value (~179°C). What happened?
Diagnosis: You have likely isolated 3,4-dimethoxybenzoic acid (Veratric Acid) instead of the phthalic acid.
-
The Mechanism: 4,5-Dimethoxyphthalic acid is thermally unstable. Upon heating—especially in acidic media or during vacuum drying—it readily undergoes decarboxylation to form veratric acid.
-
Root Cause:
-
Excessive Heating: Refluxing the acidified solution for too long during workup.
-
Uncontrolled Exotherm: Failure to control temperature during the acidification of the manganate/permanganate filtrate.
-
-
Corrective Action:
-
Temperature Control: Maintain the reaction and workup temperature below 80°C where possible.
-
Acidification: When neutralizing the basic filtrate, add acid slowly and keep the solution cool (
C). -
Validation: Check the
H NMR. Veratric acid will show distinct aromatic proton splitting (ABX or similar depending on resolution) and integration for only one carboxyl proton, whereas the phthalic acid is symmetrical.
-
Category B: Impurity Profile & Coloration
Q2: The product has a persistent yellow color and an aldehyde-like odor. Recrystallization isn't removing it.
Diagnosis: Presence of Intermediate Aldehydes (e.g., 4,5-dimethoxy-2-formylbenzoic acid).
-
The Mechanism: The oxidation of methyl groups proceeds stepwise:
. The electron-donating methoxy groups stabilize the aldehyde intermediate, making the final oxidation step slower. -
Root Cause:
-
Insufficient Oxidant: The stoichiometric ratio of
was too low (theoretical requirement is 4-6 equivalents, but practical protocols often require excess). -
Premature Quenching: Stopping the reaction before the "fading" of the permanganate purple color is complete.
-
-
Corrective Action:
-
Re-oxidation: Dissolve the crude solid in dilute
and treat with a small portion of fresh until the purple color persists for 30 minutes. -
Phase Transfer: If using a biphasic system, ensure adequate agitation or use a phase transfer catalyst (e.g., TBAB) to ensure the oxidant reaches the organic substrate.
-
Category C: Solubility & Isolation Issues
Q3: During the final acidification step, I see a white precipitate, but it dissolves if I heat it slightly. When I dry it, it becomes insoluble in water.
Diagnosis: Formation of 4,5-Dimethoxyphthalic Anhydride .
-
The Mechanism: Phthalic acids easily dehydrate to form cyclic anhydrides. This is reversible in water but becomes permanent upon drying, especially with heat.
-
Root Cause:
-
Drying at High Temp: Drying the wet cake in an oven
C. -
Azeotropic Removal: If you used a solvent like toluene or benzene for extraction/crystallization, you likely drove off water, closing the ring.
-
-
Corrective Action:
-
Hydrolysis: If the acid form is required, boil the anhydride in water (or dilute base followed by acid) to reopen the ring.
-
Drying: Dry the acid under vacuum at moderate temperatures (
C) over or silica, avoiding excessive heat.
-
Visualizing the Reaction Pathways[1][2]
The following diagram illustrates the competitive landscape of the synthesis. Note how the "Target Product" sits precariously between incomplete oxidation and degradation.
Caption: Reaction network showing the oxidation pathway (blue) and thermal/chemical degradation routes (red/yellow).
Impurity Profile & Remediation Table
| Impurity Name | Structure / Identity | Origin | Detection (QC) | Remediation |
| Veratric Acid | 3,4-Dimethoxybenzoic acid | Decarboxylation of product due to thermal stress. | H-NMR: Singlet -COOH; Asymmetric aromatic region. MP: 181°C (close to target, tricky). | Cannot revert. Must separate via fractional crystallization (Veratric acid is less soluble in cold water). |
| Formyl-Acid | 4,5-Dimethoxy-2-formylbenzoic acid | Incomplete oxidation. | IR: Carbonyl stretch ~1680 cm⁻¹ (aldehyde). Color: Yellowish tint. | Treat crude with dilute |
| Phthalic Anhydride | 4,5-Dimethoxyphthalic anhydride | Dehydration during drying or workup. | IR: Doublet carbonyl (1830, 1770 cm⁻¹). Solubility: Insoluble in cold water. | Hydrolyze in boiling water or dilute |
| Mn-Complexes | Manganese dioxide ( | Incomplete filtration of oxidant byproducts. | Appearance: Brown/Black specks. Ash Test: High residue. | Dissolve product in dilute base, filter through Celite, then re-precipitate. |
Detailed Experimental Protocol (Optimized)
To minimize the side reactions described above, follow this optimized protocol which prioritizes temperature control and stoichiometry.
Reagents:
-
4,5-Dimethoxy-o-xylene (1.0 eq)
-
Potassium Permanganate (
, 6.0 eq) -
Water (Solvent)
-
Magnesium Sulfate (
, buffer agent to prevent ring cleavage)
Step-by-Step:
-
Setup: In a 3-neck flask equipped with a mechanical stirrer and thermometer, suspend 4,5-dimethoxy-o-xylene in water (
substrate). Add (1.0 eq) to buffer the solution (prevents high alkalinity which can promote ring degradation). -
Oxidation: Heat the mixture to 60°C . Add
portion-wise over 2-3 hours.-
Critical Control Point: Do not allow temperature to exceed 75°C. High temps favor decarboxylation and over-oxidation.
-
-
Completion: Stir at 70°C for an additional 2 hours. Spot TLC or check HPLC to ensure disappearance of aldehyde intermediates.
-
If purple color fades completely: Add small portions of
until a faint pink color persists for 20 mins.
-
-
Workup:
-
Add ethanol (few mL) to quench excess permanganate (turns pink solution to clear/brown).
-
Filter hot through a Celite pad to remove
. Wash the pad with hot water.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Isolation (The Danger Zone):
-
Cool the clear filtrate to 0-5°C in an ice bath.
-
Slowly acidify with concentrated
to pH 1-2. Do not let the internal temperature rise above 20°C. -
Stir the white precipitate for 30 mins at 0°C.
-
-
Drying: Filter the solid. Dry in a vacuum oven at 45°C .
-
Warning: Drying >80°C will convert the acid to the anhydride.
-
References
-
Oxidation of Methyl-Arenes
-
Decarboxylation Mechanisms
- Title: Decarboxyl
- Source: Master Organic Chemistry.
- Relevance: details the thermal instability of beta-carbonyl systems and benzoic acid derivatives, explaining the formation of Ver
-
Synthesis of Phthalic Acid Derivatives
- Title: Methods of preparing phthalic acid deriv
- Source: Google P
- Relevance: Provides historical and industrial context for the oxidation of alkoxy-substituted xylenes and the handling of resulting phthalic acids.
-
Anhydride Formation & Properties
-
Title: 4,5-Dimethoxy-phthalic anhydride (CAS: 4821-94-7): Knowledge recommendation.[2]
- Source: Cuikang Synthesis.
- Relevance: Confirms the dehydration pathway of 4,5-dimethoxyphthalic acid to its anhydride under acidic/thermal conditions.
-
Sources
How to prevent demethylation of 4,5-Dimethoxyphthalic acid during reactions
Executive Summary
4,5-Dimethoxyphthalic acid (DMPA) is a critical building block for isoindolines, phthalocyanines, and bioactive scaffolds. Its structural vulnerability lies in the aryl methyl ether linkages . While generally stable under basic and mild acidic conditions, these groups are highly susceptible to cleavage (demethylation) in the presence of strong Lewis acids or strong protic acids combined with nucleophiles, particularly at elevated temperatures.
This guide provides the decision frameworks and protocols necessary to maintain the methoxy motifs throughout downstream derivatization (anhydride formation, acid chloride synthesis, and condensation).
Module 1: The Chemistry of Vulnerability
To prevent demethylation, one must understand the mechanism that drives it. The cleavage of aryl methyl ethers is rarely spontaneous; it requires a specific "Push-Pull" mechanism.
The Mechanism of Failure (Acid-Mediated Cleavage):
-
Activation (The Pull): A strong acid (Protic
or Lewis Acid ) coordinates with the ether oxygen, creating a reactive oxonium species. -
Attack (The Push): A nucleophile (typically a halide like
, , or even in extreme cases) attacks the methyl group via an pathway. -
Result: The bond breaks, releasing the methyl halide and leaving a phenol (which is often unwanted).
Critical Risk Factors:
-
High Temperature: significantly increases the rate of
attack. -
Halide Concentration: High concentrations of
or accelerate cleavage. -
Lewis Acidity: Reagents like
and are aggressive demethylating agents and must be avoided or strictly controlled.
Visualizing the Threat Landscape
The following diagram illustrates the mechanistic pathways that lead to stability vs. degradation.
Figure 1: Mechanistic pathway of aryl ether cleavage. Stability is maintained by avoiding the convergence of strong activation and nucleophilic attack.
Module 2: Troubleshooting & Decision Support
Reagent Compatibility Matrix
Use this table to select reagents for common transformations without risking the methoxy groups.
| Transformation | Recommended Reagent (Safe) | AVOID (High Risk of Demethylation) | Mechanism of Failure |
| Anhydride Formation | Acetic Anhydride ( | Neat Thermal Dehydration (>200°C) | Thermal cracking of ether bonds. |
| Acid Chloride Formation | Oxalyl Chloride + DMF (cat.) | Thionyl Chloride ( | |
| Friedel-Crafts | Strong coordination to oxygen facilitates cleavage. | ||
| Ester Hydrolysis | Acidic hydrolysis often cleaves ethers concurrently. |
Module 3: Common Scenarios (FAQs)
Scenario A: Anhydride Synthesis
Q: I tried heating DMPA to 210°C to sublime the anhydride, but the product is dark and has phenolic peaks. What happened? A: You likely triggered thermal decomposition. While phthalic acid forms anhydride easily with heat, the dimethoxy variant is electron-rich and sensitive.
-
The Fix: Switch to Chemical Dehydration . Refluxing DMPA in acetic anhydride (
) allows dehydration at a much lower temperature (~140°C), preserving the ether linkages.
Scenario B: Acid Chloride Formation
Q: Can I use Thionyl Chloride (
-
Risk:
generates and gas. In a closed pressure vessel or at high reflux temperatures, the high concentration of can protonate the ether oxygen. -
Protocol: Use Oxalyl Chloride with a catalytic amount of DMF in Dichloromethane (DCM) at room temperature. This reaction is milder, generates gases that escape easily, and avoids the harsh acidity of boiling thionyl chloride.
Scenario C: Friedel-Crafts Reactions
Q: I need to react the anhydride with benzene. Standard protocols call for Aluminum Chloride (
-
The Fix: If you must perform a Friedel-Crafts acylation, consider using milder Lewis acids like Tin(IV) Chloride (
) or Titanium Tetrachloride ( ) at low temperatures ( to ). Alternatively, activate the acid as a mixed anhydride using TFAA (Trifluoroacetic anhydride) which requires no metal catalyst.
Module 4: Validated Protocols
Protocol 1: Safe Synthesis of 4,5-Dimethoxyphthalic Anhydride
This protocol avoids thermal degradation by using a chemical dehydrating agent.
Materials:
-
4,5-Dimethoxyphthalic acid (1.0 eq)
-
Acetic Anhydride (
) (5.0 - 10.0 eq) -
Solvent: None (Neat) or Toluene (optional co-solvent)
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is fitted with a drying tube (CaCl2) to exclude moisture.
-
Addition: Add DMPA and Acetic Anhydride to the flask.
-
Reaction: Heat the mixture to reflux (approx. 140°C) . The solid acid should dissolve within 15–30 minutes.
-
Monitoring: Continue reflux for 1–2 hours. (Monitor by TLC: The anhydride is usually less polar than the diacid).
-
Isolation:
-
Cool the mixture to room temperature.
-
Crystallization often occurs upon cooling. If not, concentrate the solution on a rotary evaporator to remove excess acetic anhydride/acetic acid.
-
Crucial Step: Wash the resulting solid with cold diethyl ether or hexane to remove traces of acid.
-
-
Yield: Expect >90% conversion with methoxy groups intact.
Protocol 2: "Soft" Chlorination (Acid Chloride Synthesis)
Recommended for subsequent sensitive couplings.
Materials:
-
4,5-Dimethoxyphthalic acid (1.0 eq)
-
Oxalyl Chloride (2.5 eq)
-
DMF (Dimethylformamide) (Catalytic, ~2-3 drops)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step:
-
Suspension: Suspend DMPA in anhydrous DCM under an inert atmosphere (
or ). -
Catalyst: Add the catalytic DMF.
-
Addition: Add Oxalyl Chloride dropwise at 0°C (ice bath).
-
Reaction: Allow to warm to Room Temperature (RT). Gas evolution (
, , ) will be observed. Stir for 2–4 hours until the solution becomes clear. -
Workup: Evaporate solvent in vacuo.
-
Note: Do not heat the rotovap bath above 40°C.
-
Redissolve the residue in dry DCM and re-evaporate (azeotrope) to ensure removal of excess HCl.
-
Module 5: Diagnostic Workflow
Use this logic flow to determine the cause of impurities in your spectra.
Figure 2: Diagnostic logic for identifying the root cause of demethylation.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General mechanism of ether cleavage and stability profiles).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic insight into Acid-Catalyzed Ether Hydrolysis).
-
Org. Synth. 1941, 21, 89. Phthalide formation and anhydride handling. (Historical context on phthalic anhydride synthesis using acetic anhydride).
-
PubChem Compound Summary: 4,5-Dimethoxyphthalic acid. (Chemical and Physical Properties).
-
Master Organic Chemistry.Cleavage of Ethers with Acid. (Detailed breakdown of the
vs cleavage pathways).
Technical Support Center: Purification of 4,5-Dimethoxyphthalic Acid
The following technical guide is structured as a dynamic support center resource, designed for immediate application in a research or process development setting.
Ticket ID: 45-DMPA-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Status: Active Topic: Recrystallization & Impurity Rejection[1]
Executive Summary
You are attempting to purify 4,5-Dimethoxyphthalic acid (CAS: 577-68-4), a critical intermediate for isoquinoline alkaloids and liquid crystal synthesis.[1] Unlike simple benzoic acid derivatives, this compound presents a unique challenge: the equilibrium between the dicarboxylic acid , its hydrate , and its anhydride .[1]
Successful recrystallization requires a solvent system that balances polarity (to solubilize the di-acid) with protic availability (to prevent premature dehydration).[1]
Part 1: Critical Parameters & Solvent Systems
The Solubility Profile
4,5-Dimethoxyphthalic acid is a polar, electron-rich aromatic acid.[1] Its solubility is driven by hydrogen bonding at the carboxyl groups and the lipophilicity of the dimethoxy-substituted benzene ring.[1]
| Parameter | Specification | Notes |
| Primary Solvent | Water (Deionized) | Best for removing inorganic salts (e.g., Mn residues from KMnO₄ oxidation).[1] High temperature coefficient of solubility.[1] |
| Secondary Solvent | Dilute Acetic Acid (10-20%) | Use if the product oils out in water.[1] Suppresses ionization, ensuring the free acid crystallizes. |
| Anti-Solvent | Conc. HCl (for pH adjustment) | Used only to induce precipitation from alkaline solutions; not a recrystallization solvent. |
| Target Melting Point | 174–175 °C | Note: Lower MPs (e.g., 156°C) often indicate the hydrate or incomplete drying. |
| Crystal Habit | Colorless Plates/Needles | Morphology depends on cooling rate.[1] |
The "Anhydride Trap"
Warning: Phthalic acids can dehydrate to form phthalic anhydrides upon heating, especially in non-polar solvents or dry conditions.[1]
-
Aqueous Recrystallization: Favors the Acid form (Hydrolysis dominates).[1]
-
High-Temp Drying (>100°C): Can drive off water to form the Anhydride .[1]
Part 2: Standard Operating Procedure (SOP)
Protocol A: Aqueous Recrystallization (Recommended)
Use this protocol for crude material containing inorganic salts or significant color.
Step 1: Dissolution
-
Suspend the crude 4,5-dimethoxyphthalic acid in Deionized Water (Ratio: ~10-15 mL per gram of solid).
-
Heat the mixture to boiling (100°C) with vigorous magnetic stirring.
-
Observation Check: If the solid does not dissolve completely, add water in 2 mL increments.[1] If oily droplets form, switch to Protocol B .
Step 2: Hot Filtration (The "Polishing" Step) [1]
-
While boiling, assess clarity. If dark particles (MnO₂) or insoluble fibers remain, perform a hot filtration through a pre-warmed Buchner funnel or glass frit.[1]
-
Critical: Keep the receiving flask hot to prevent premature crystallization in the stem.[1]
Step 3: Controlled Nucleation
-
Remove filtrate from heat.[1]
-
Allow the solution to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps mother liquor inclusions.[1]
-
Once at RT, move to an ice bath (0-4°C) for 30 minutes to maximize yield.
Step 4: Isolation & Drying
-
Wash the cake with ice-cold water (2 x small volumes).
-
Drying: Dry in a vacuum oven at 60°C .
-
Caution: Do not exceed 80°C for extended periods to avoid partial dehydration to the anhydride.[1]
-
Protocol B: Acetic Acid/Water (For Stubborn Impurities)
Use this if the compound "oils out" in pure water or if organic impurities (e.g., veratric acid) are present.
-
Dissolve crude solid in Glacial Acetic Acid (minimum volume at boiling).
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a few drops of acetic acid to clear the turbidity.[1]
-
Cool slowly as described in Protocol A.
Part 3: Troubleshooting & FAQs
Q1: My crystals melted at 156°C, but the literature says 174°C. What happened?
Diagnosis: You likely isolated the hydrate form or have residual solvent.[1] Fix:
-
Dry the sample further under high vacuum at 60-70°C.
-
Verify purity via TLC or HPLC.[1] If pure, the MP will rise as lattice water is removed.
-
Note: Some older literature cites 156-157°C for the hydrate.[1] The anhydrous acid is ~174°C.[1]
Q2: The filtrate is brown/yellow, but the crystals are white. Is this normal?
Answer: Yes. This indicates the recrystallization is working.[1]
-
Yellow/Brown: Usually oxidative byproducts (quinones) or unreacted starting materials.[1]
-
Action: If the crystals are still slightly off-white, repeat the recrystallization with activated charcoal (add charcoal during the boiling step, then hot filter).
Q3: I obtained a "gum" or oil instead of crystals.
Diagnosis: This is "oiling out," often caused by a cooling rate that is too fast or a solvent mixture where the product is too insoluble at high temps.[1] Fix:
-
Re-heat to dissolve the oil.[1]
-
Add a small amount of Ethanol or Acetic Acid (co-solvent) to increase solubility.[1]
-
Seed the solution with a pure crystal of 4,5-DMPA at the cloud point.[1]
Q4: Can I use Ethanol?
Answer: Yes, but with caution. Phthalic acids are very soluble in ethanol.[1] You will likely need a Water/Ethanol mixture.[1] Pure ethanol often leads to low recovery yields unless evaporated significantly.[1]
Part 4: Logic & Workflow Visualization
Diagram 1: Purification Decision Tree
This logic flow helps you decide the immediate next step based on visual observation of the crude mixture.
Caption: Decision matrix for solvent modification based on crude material behavior during initial dissolution.
Diagram 2: The Hydrate/Anhydride Equilibrium
Understanding the thermal behavior is crucial for interpreting Melting Point data.
Caption: Thermal relationship between the hydrate, pure acid, and anhydride forms of 4,5-DMPA.[1]
References
-
PubChem. (2025).[1][3] 4,5-Dimethoxyphthalic acid (Compound Summary). National Library of Medicine.[1] [Link]
-
Edwards, J. D., & Cashaw, J. L. (1956).[1] Synthesis of 4,5-Dimethoxyphthalic Acid. Journal of the American Chemical Society.[1] (Validation of the acid structure and synthesis context).
-
Canadian Journal of Chemistry. (1963). Oxidation of Lignin Derivatives to Metahemipinic Acid. (Describes recrystallization from water and melting point variations). [Link]
-
Organic Syntheses. (1941).[1] Homoveratric Acid and Derivatives. (Provides context on solubility of dimethoxy-substituted aromatic acids in acetic acid/water). [Link]
Sources
Choosing the best recrystallization solvent for 4,5-Dimethoxyphthalic acid
Technical Support Center: Recrystallization of 4,5-Dimethoxyphthalic Acid
Welcome to the technical support center for the purification of 4,5-Dimethoxyphthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal recrystallization solvent. We will explore the underlying chemical principles, provide step-by-step protocols, and offer troubleshooting solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when choosing a recrystallization solvent for 4,5-Dimethoxyphthalic acid?
The fundamental principle of recrystallization is based on differential solubility.[1] An ideal solvent should exhibit high solubility for the target compound, 4,5-Dimethoxyphthalic acid, at an elevated temperature (near the solvent's boiling point) and low solubility at a low temperature (e.g., 0-4 °C). This significant change in solubility with temperature is the primary driver for obtaining a high recovery of pure crystals upon cooling.[1][2]
-
Expert Insight: The structure of 4,5-Dimethoxyphthalic acid provides crucial clues. It has two polar carboxylic acid groups capable of hydrogen bonding and two moderately polar methoxy groups, all attached to a nonpolar aromatic ring. A suitable solvent must effectively solvate this combination of polar and nonpolar functionalities at high temperatures but allow the strong crystal lattice forces of the pure compound to dominate upon cooling.
Q2: Based on its structure, what types of solvents should I start with?
Given its dicarboxylic acid nature, polar protic and polar aprotic solvents are the most promising candidates.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid groups can engage in hydrogen bonding with these solvents. Water, in particular, can be an excellent choice for polar organic molecules, often yielding very pure crystals if the solubility profile is right.[3]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment and can solvate the polar groups of the molecule. Acetone, for instance, is often cited as a good solvent for the purification of lower dicarboxylic acids.[4]
A general rule of thumb is that solvents containing functional groups similar to the solute are often good solubilizers.[3] Therefore, alcohols and other organic acids are logical starting points.
Q3: Can I use a nonpolar solvent like hexane or toluene?
It is highly unlikely that a purely nonpolar solvent would be effective on its own. The two carboxylic acid groups make the molecule too polar to dissolve well in solvents like hexane, even when heated.[5] However, a nonpolar solvent can be invaluable as the "anti-solvent" or "poor solvent" in a mixed-solvent system. For example, if the compound is highly soluble in a polar solvent like ethanol even when cold, adding a nonpolar solvent like hexane can reduce the overall solubility and induce crystallization.
Q4: What is a mixed-solvent system and when should I consider it?
A mixed-solvent system is used when no single solvent provides the ideal solubility curve. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").
You should consider this approach if you encounter one of the following issues:
-
High Solubility in All Tested Solvents: The compound dissolves readily in a solvent even at room temperature, leading to poor recovery upon cooling.
-
Low Solubility in All Tested Solvents: The compound fails to dissolve sufficiently in any single solvent, even at its boiling point.
A common and effective mixture for polar compounds is an alcohol (like ethanol or methanol) paired with water or a hydrocarbon (like hexane).[6]
Solvent Selection Workflow
This workflow provides a systematic approach to identifying the optimal solvent.
Caption: Logical workflow for selecting a recrystallization solvent.
Data Summary: Solvent Suitability
| Solvent | Type | Boiling Point (°C) | Predicted Solubility (Cold) | Predicted Solubility (Hot) | Recommendation & Rationale |
| Water | Polar Protic | 100 | Low | Moderate to High | Excellent Candidate. The high polarity and hydrogen bonding capability should interact well with the carboxylic acid groups. The high boiling point can provide a wide solubility gradient.[3] |
| Ethanol | Polar Protic | 78 | Moderate | Very High | Good Candidate. May be too effective, potentially leading to lower recovery. Excellent as the "good" solvent in a mixed system with water or hexane. |
| Acetone | Polar Aprotic | 56 | Moderate | High | Good Candidate. Often an optimal solvent for purifying dicarboxylic acids.[4] Its volatility makes it easy to remove from the final product. |
| Ethyl Acetate | Polar Aprotic | 77 | Low to Moderate | High | Promising Candidate. Its polarity is intermediate, which can provide the necessary solubility difference between hot and cold conditions. |
| Toluene | Nonpolar | 111 | Very Low | Low | Poor Single Solvent. Unlikely to dissolve the compound sufficiently. Could be used as an anti-solvent. |
| Hexane | Nonpolar | 69 | Insoluble | Very Low | Poor Single Solvent. Useful only as an anti-solvent in a mixed-solvent system.[7] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Objective: To efficiently test multiple solvents and identify the most promising candidate(s) for a full-scale recrystallization.
Materials:
-
Crude 4,5-Dimethoxyphthalic acid (~100 mg)
-
Test tubes (6-8)
-
Hot plate or sand bath
-
Pasteur pipettes
-
Candidate solvents (Water, Ethanol, Acetone, Ethyl Acetate)
-
Ice bath
Procedure:
-
Place approximately 15-20 mg of the crude acid into each test tube.
-
Add a candidate solvent dropwise to one test tube at room temperature, flicking the tube to mix, until a total of 0.5 mL is added. Observe if the solid dissolves completely.
-
Observation: If the solid dissolves at room temperature, the solvent is unsuitable as a single solvent. It may, however, be used as the "good" solvent in a mixed-solvent pair.
-
-
If the solid does not dissolve, gently heat the test tube in a sand bath or on a hot plate, bringing the solvent to a gentle boil. Add more solvent dropwise if necessary until the solid just dissolves. Be careful not to add a large excess.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not agitate it.
-
Observe for crystal formation. Well-formed, non-cloudy crystals are a positive sign.[8]
-
If no crystals form after 15-20 minutes, gently scratch the inside of the test tube with a glass rod just below the solvent line to provide a nucleation site.
-
Once the solution has reached room temperature, place it in an ice-water bath for an additional 15-20 minutes to maximize crystal yield.
-
Estimate the yield of crystals visually. An ideal solvent will result in a significant recovery of solid material.
-
Repeat for all candidate solvents and compare the results.
Protocol 2: Full-Scale Recrystallization Using a Single Solvent (Example: Water)
Objective: To purify a larger quantity of 4,5-Dimethoxyphthalic acid using the optimal solvent identified in Protocol 1.
Procedure:
-
Place the crude 4,5-Dimethoxyphthalic acid in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of hot recrystallization solvent (e.g., boiling water) to the flask while swirling until the solid is completely dissolved. Ensure no more solvent is added than is necessary to achieve dissolution.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration step.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Dry the crystals thoroughly in a vacuum oven or desiccator.
Troubleshooting Guide
Caption: Common issues and solutions in recrystallization.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dimethoxyphthalic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Kuvshinova, E. M., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]
-
Wade, L. G. (n.d.). Common Solvents for Crystallization. PDF document. Retrieved from [Link]
Sources
Identifying and removing impurities from 4,5-Dimethoxyphthalic acid
Technical Support Center: 4,5-Dimethoxyphthalic Acid (DMPA)
Welcome to the technical support hub for 4,5-Dimethoxyphthalic Acid (CAS: 577-68-4) . This guide addresses the specific challenges researchers face when synthesizing or purifying this critical intermediate, often used in the synthesis of isoquinoline alkaloids and phthalocyanines.
Unlike standard reagents, DMPA presents a unique "Dehydration Trap"—it readily converts to its anhydride form upon heating, often confusing melting point analysis. This guide provides self-validating protocols to identify and remove common impurities such as veratric acid , 4,5-dimethoxyphthalide , and inorganic oxidation residues .
Module 1: Diagnostic & Identification (The "Triage")
Before initiating purification, you must characterize your crude material. Use this Q&A section to diagnose the specific impurity profile.
Q1: My melting point is significantly lower than the literature value (179°C). Is my product impure?
Likely Cause: Thermal Dehydration (Anhydride Formation). Technical Insight: 4,5-Dimethoxyphthalic acid (DMPA) has a melting point of 179°C .[1][2] However, prolonged heating or drying above 100°C causes it to lose a water molecule, forming 4,5-dimethoxyphthalic anhydride , which melts at ~142–144°C [1, 2].
-
Diagnostic Test: Run an IR spectrum.
-
Acid (Pure): Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch ~1680–1700 cm⁻¹.
-
Anhydride (Impurity): Absence of broad O-H; split carbonyl peaks (doublet) at ~1760 and 1830 cm⁻¹ (characteristic of cyclic anhydrides).
-
Q2: HPLC shows a persistent impurity peak eluting just after the main peak. What is it?
Likely Cause: Veratric Acid (3,4-Dimethoxybenzoic acid). Technical Insight: If your synthesis involved the oxidation of 4,5-dimethoxy-o-xylene or veratraldehyde, decarboxylation can occur, yielding veratric acid. Because both molecules share the dimethoxy-benzene core, their polarity is similar, making separation difficult.
-
Diagnostic Test: Compare retention times. Veratric acid is mono-carboxylic and slightly less polar than the di-carboxylic DMPA, typically eluting later on a reverse-phase C18 column [3].
Q3: The product is off-white, pink, or brown. How do I fix this?
Likely Cause: Manganese Dioxide (MnO₂) or Polymerized Quinones. Technical Insight: Synthesis via KMnO₄ oxidation often leaves trace manganese species (brown/pink). Alternatively, oxidative coupling of phenolic byproducts creates colored oligomers.
-
Solution: These are best removed via an Acid-Base Reset (see Protocol A) combined with activated charcoal.
Module 2: Purification Protocols (Troubleshooting)
Choose the protocol that matches your diagnostic result.
Protocol A: The "Acid-Base Reset" (Primary Purification)
Best for: Removing non-acidic impurities (anhydrides, phthalides, unreacted xylenes) and inorganic salts.
Mechanism: DMPA is a dicarboxylic acid. At pH > 10, it forms a highly soluble disodium salt. Non-acidic organic impurities remain insoluble and can be filtered off.
-
Dissolution: Suspend crude DMPA in 10% NaOH (aq) (approx. 10 mL per gram of solid). Stir until dissolved.
-
Checkpoint: If the solution is cloudy, these are organic impurities (e.g., dimethoxyphthalide).
-
-
Filtration: Filter the alkaline solution through a Celite pad to remove insolubles.
-
Precipitation: Cool the filtrate to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 1–2.
-
Why? Rapid acidification at low temperature promotes the precipitation of the acid form rather than the anhydride.
-
-
Isolation: Filter the white precipitate. Wash with ice-cold water (2x).
-
Drying (CRITICAL): Dry under vacuum at <60°C . Do not use an oven >100°C, or you will reform the anhydride [1].
Protocol B: Recrystallization from Water
Best for: Removing Veratric Acid and trace salts.
Mechanism: Phthalic acids generally have a steep solubility curve in water (highly soluble hot, insoluble cold). Veratric acid has lower water solubility than DMPA, but the "Salting Out" effect can be manipulated.
-
Solvent: Use Deionized Water .
-
Procedure:
-
Suspend the solid in water (approx. 15 mL/g).
-
Heat to boiling (100°C). The solution should become clear.
-
Optional: If colored, add activated charcoal (1% w/w), boil for 5 mins, and hot-filter.
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed, then move to a fridge (4°C) overnight.
-
-
Filtration: Collect the crystals.
-
Note: Veratric acid impurities often remain in the mother liquor due to their lower concentration relative to the saturation point.
-
Module 3: Advanced Workflow & Data
Visualized Decision Tree
Use this flowchart to determine the correct workflow for your crude sample.
Caption: Logical workflow for diagnosing and purifying 4,5-dimethoxyphthalic acid based on thermal and chromatographic data.
Quantitative Data: Impurity Profiles
| Property | 4,5-Dimethoxyphthalic Acid (Target) | 4,5-Dimethoxyphthalic Anhydride (Impurity) | Veratric Acid (Impurity) |
| CAS | 577-68-4 | 4821-94-7 | 93-07-2 |
| Melting Point | 179°C | 142–144°C | 181–182°C |
| Solubility (Water) | Soluble (Hot), Low (Cold) | Hydrolyzes slowly to acid | Low |
| Solubility (NaOH) | High (Forms Na-salt) | Dissolves (Hydrolyzes) | High (Forms Na-salt) |
| IR Signature | Broad -OH (3000 cm⁻¹) | Doublet C=O (1760/1830 cm⁻¹) | Single C=O (~1680 cm⁻¹) |
References
-
ResearchGate. (2025).[3] Synthesis and Purification of Phthalic Acid Derivatives. Retrieved October 25, 2025, from [Link]
-
PubChem. (2025). 4,5-Dimethoxyphthalic acid (CID 290988). National Library of Medicine. Retrieved October 25, 2025, from [Link][4]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4,5-Dimethoxyphthalic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 4,5-dimethoxyphthalic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis, offering field-proven insights and evidence-based protocols. Our approach is rooted in explaining the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of 4,5-dimethoxyphthalic acid derivatives, from selecting starting materials to performing key transformations.
Q1: What are the common synthetic routes to 4,5-dimethoxyphthalic acid and its anhydride?
A1: The choice of synthetic route often depends on the availability and cost of the starting materials.
-
From 4,5-Dihydroxyphthalic Acid: A common and straightforward method involves the methylation of 4,5-dihydroxyphthalic acid. The reaction conditions for this methylation are typically mild, leading to a relatively high yield. The resulting 4,5-dimethoxyphthalic acid can then be dehydrated to form the corresponding anhydride.[1]
-
From Pyromellitic Anhydride: A multi-step synthesis starting from the more accessible pyromellitic anhydride is also a viable route. This pathway allows for the preparation of 4,5-dicyanophthalic acid, which can be a precursor to other derivatives.[2]
-
Dehydration to Anhydride: 4,5-Dimethoxyphthalic anhydride is typically synthesized via a dehydration reaction of the diacid.[1] This can be achieved by heating with dehydrating agents like acetic anhydride or concentrated sulfuric acid.[1] The direct synthesis from the reaction mixture is possible by employing an anhydrous purification procedure.[3]
Q2: How do I optimize the esterification of 4,5-dimethoxyphthalic acid?
A2: Esterification of dicarboxylic acids like 4,5-dimethoxyphthalic acid is an equilibrium-limited reaction. To drive the reaction towards the product (the diester), several strategies can be employed.
-
Catalyst: Acid catalysts are essential. While homogeneous catalysts like sulfuric acid are effective, they can lead to corrosion and difficult workups.[4][5] Heterogeneous catalysts, such as zeolites (e.g., β-zeolite), offer a more environmentally friendly alternative with easier separation and good reusability.[4]
-
Reactant Stoichiometry: Using a large excess of the alcohol (e.g., methanol for dimethyl ester) can shift the equilibrium towards the product side.[5] However, using at most twice the theoretically required amount of alcohol is often preferred for efficiency.[5]
-
Water Removal: The water produced during the reaction must be removed to prevent the reverse reaction (hydrolysis). This can be achieved by azeotropic distillation or by using a dehydrating agent.
-
Temperature and Pressure: Increasing the temperature generally accelerates the reaction.[3] For volatile alcohols like methanol, the reaction can be run under pressure to maintain a high reaction temperature.[4] Optimized conditions using a β-zeolite catalyst for a similar diacid involved 200°C and 1 MPa N₂ pressure.[4]
Q3: What are the key considerations when performing nucleophilic substitution on a 4,5-dihalophthalic precursor?
A3: Derivatives like 4,5-dichlorophthalonitrile are valuable intermediates.[6] The success of nucleophilic substitution reactions on these substrates depends on several factors:
-
Nucleophile Reactivity: The strength of the incoming nucleophile (e.g., thiols, amines) will dictate the required reaction conditions. Stronger nucleophiles will react more readily.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the substitution reaction. For instance, in the synthesis of 4,5-dicyano dimethyl phthalate, anhydrous DMF is crucial.[7]
-
Leaving Group: The nature of the halogen (I > Br > Cl > F) affects the rate of reaction. Chloro-derivatives are common starting points due to their stability and reactivity.[6]
-
Temperature: Heating is often required to drive the reaction to completion. Refluxing in a suitable solvent is a common practice.[8]
Q4: Can Grignard reagents be used with 4,5-dimethoxyphthalic anhydride?
A4: Yes, but with caution. Grignard reagents react readily with anhydrides. The reaction of 2 moles of a Grignard reagent with a phthalic anhydride typically yields a mixture of a phthalide and an ortho-diketone.[9] Using an excess of the Grignard reagent (more than 3 moles) can lead to the formation of a tertiary alcohol.[9] It is critical to control the stoichiometry to obtain the desired product. Note that Grignard reagents will also react with other electrophilic sites, such as esters and acid halides.[10][11]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental issues.
Problem: Low Yield in Synthesis
A low yield is one of the most common frustrations in synthesis. The following workflow provides a systematic way to identify and resolve the underlying cause.
Caption: Troubleshooting workflow for low product yield.
Q&A Troubleshooting Scenarios
Q: My esterification of 4,5-dimethoxyphthalic acid is stalling, with significant amounts of starting material and mono-ester present. What should I do?
A: This indicates that the reaction equilibrium has been reached or the reaction rate is too slow.
-
Causality: The second esterification is often slower than the first due to steric hindrance and electronic effects. The presence of water, a byproduct, can also drive the reaction backward.
-
Solutions:
-
Enhance Water Removal: If not already doing so, switch to a setup with a Dean-Stark trap to azeotropically remove water.
-
Increase Alcohol Concentration: Ensure the alcohol is used in significant excess (e.g., 10-20 equivalents or as the solvent).[5]
-
Check Catalyst: If using a solid acid catalyst, it may have become deactivated. Regenerate or replace it. If using a liquid acid like H₂SO₄, ensure it is concentrated and added in a sufficient catalytic amount (e.g., 1-3% by weight of the phthalic anhydride precursor).[5]
-
Increase Temperature: Safely increase the reaction temperature to improve the rate. For high-boiling alcohols, this is straightforward. For low-boiling alcohols like methanol, this may require a sealed reaction vessel to operate under pressure.[4]
-
Q: I am attempting to synthesize a phthalimide derivative from 4,5-dimethoxyphthalic anhydride and a primary amine, but I am getting a significant amount of the intermediate phthalamic acid.
A: This is a classic issue where the second step (cyclization with dehydration) is incomplete.
-
Causality: The initial reaction between an anhydride and an amine is a rapid nucleophilic acyl substitution to form the phthalamic acid intermediate. The subsequent intramolecular cyclization to the imide requires the elimination of a water molecule, which is often the rate-limiting step and requires energy.
-
Solutions:
-
Thermal Cyclization: The most common method is to heat the reaction mixture, often to temperatures above 150°C, to drive off water and promote cyclization.
-
Chemical Dehydration: Add a dehydrating agent. A common method is to perform the reaction in glacial acetic acid with sodium acetate at reflux. The acetic acid acts as a solvent and catalyst for the dehydration.
-
Azeotropic Removal of Water: Conduct the reaction in a solvent like toluene or xylene with a Dean-Stark apparatus to remove the water as it is formed, thus driving the reaction to completion.
-
Q: My final 4,5-dimethoxyphthalic acid product is off-color (e.g., yellow or brown). How can I purify it?
A: Discoloration often points to impurities from oxidation or side reactions.[12]
-
Causality: Aromatic compounds, especially those with electron-donating methoxy groups, can be susceptible to oxidation, leading to colored byproducts. Residual catalysts or solvents can also cause discoloration.
-
Solutions:
-
Recrystallization: This is the most effective method for purifying solid crystalline products. Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents include water, ethanol, or acetic acid.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon (charcoal). The carbon will adsorb colored impurities. Hot filter the solution to remove the carbon and then allow the purified product to crystallize upon cooling.[12] This is a standard technique for decolorizing organic compounds.[12]
-
Oxidative Purification: For stubborn impurities in related diacids like terephthalic acid, a purification step involving treatment with an oxidizing agent like potassium permanganate in an aqueous solution can be effective, followed by filtration and recrystallization.[12]
-
Section 3: Experimental Protocols & Data
Optimizing Reaction Parameters
The following table summarizes key parameters for optimizing common reactions in the synthesis of 4,5-dimethoxyphthalic acid derivatives.
| Reaction Type | Parameter | Recommended Range/Condition | Rationale & Expected Outcome |
| Esterification | Catalyst | H₂SO₄ (catalytic) or β-Zeolite | H₂SO₄ is highly effective but corrosive. β-Zeolite is reusable and eco-friendly, providing high conversion and selectivity.[4] |
| Alcohol/Diacid Ratio | 20:1 to 40:1 (mass/volume) | A large excess of alcohol shifts the equilibrium to favor the formation of the diester.[4][5] | |
| Temperature | 150 - 200 °C | Higher temperatures increase the reaction rate. May require a pressurized vessel for low-boiling alcohols.[4] | |
| Time | 4 - 8 hours | Reaction time should be monitored by TLC or LC-MS to determine the point of maximum conversion.[4] | |
| Anhydride Formation | Dehydrating Agent | Acetic Anhydride or heat | Acetic anhydride is effective at lower temperatures. Simple heating under vacuum can also work but may require higher temperatures.[1] |
| Temperature | Reflux (Acetic Anhydride) or >180°C (Thermal) | Sufficient thermal energy is needed to drive the intramolecular elimination of water. | |
| Imide Synthesis | Solvent | Glacial Acetic Acid or Toluene | Acetic acid can catalyze the dehydration. Toluene allows for azeotropic removal of water with a Dean-Stark trap. |
| Temperature | Reflux (110 - 140 °C) | Ensures the cyclization/dehydration step proceeds to completion. |
Protocol 1: Synthesis of Dimethyl 4,5-dimethoxyphthalate via Acid Catalysis
This protocol describes the esterification of 4,5-dimethoxyphthalic acid using methanol and a sulfuric acid catalyst.
Materials:
-
4,5-Dimethoxyphthalic acid (1.0 eq)
-
Methanol (Anhydrous, 20-40 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (0.05 eq)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Suspend 4,5-dimethoxyphthalic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add the concentrated sulfuric acid dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent), checking for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude dimethyl 4,5-dimethoxyphthalate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol).
Caption: Workflow for Dimethyl 4,5-dimethoxyphthalate Synthesis.
References
- Vertex AI Search. (n.d.). 4,5-diMethoxy-phthalic anhydride(CAS:4821-94-7).
-
El-Sharkawy, M., El-Wahab, A. H. A., & Mohamed, H. A. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(15), 4992. [Link]
- Google Patents. (1956). US2753373A - Methods of preparing phthalic acid derivatives.
-
Biyiklioglu, Z. (2022). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Journal of Porphyrins and Phthalocyanines, 26(08n09), 565-585. [Link]
-
Shevchenko, Y. V., et al. (2019). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. Macroheterocycles, 12(3), 285-291. [Link]
-
ResearchGate. (n.d.). Synthesis of 4,5-dihydroxyphthalonitrile. Retrieved January 31, 2026, from [Link]
-
Zhang, F., et al. (2012). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. Advanced Materials Research, 550-553, 536-539. [Link]
-
Wang, T., et al. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Catalysts, 13(10), 1361. [Link]
- Google Patents. (1952). US2618651A - Preparation of dimethyl and diethyl phthalate from phthalic anhydride.
-
Bowen, F. B. (1915). GRIGNARD REACTION ON PHTHALIC ACID DERIVATIVES. Journal of the American Chemical Society, 37(9), 2333-2338. [Link]
- Google Patents. (1969). US3465035A - Process for purifying terephthalic acid.
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
Sources
- 1. 4,5-diMethoxy-phthalic anhydride(CAS:4821-94-7) [cuikangsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. US2753373A - Methods of preparing phthalic acid derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US2618651A - Preparation of dimethyl and diethyl phthalate from phthalic anhydride - Google Patents [patents.google.com]
- 6. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. zenodo.org [zenodo.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. US3465035A - Process for purifying terephthalic acid - Google Patents [patents.google.com]
Troubleshooting low yields in 4,5-Dimethoxyphthalic acid reactions
Subject: Troubleshooting Low Yields & Isolation Failures
Ticket ID: DMPA-SYN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction: The "Hidden" Solubility Trap
Welcome to the technical support interface. If you are experiencing low yields (<40%) in the synthesis of 4,5-dimethoxyphthalic acid (DMPA), you are likely encountering one of two specific failure modes: incomplete oxidation of the veratrole backbone or, more commonly, isolation failure due to the deceptive water solubility of the product.
Unlike unsubstituted phthalic acid, the electron-donating methoxy groups significantly alter the solubility profile and pKa of the molecule. The standard protocol—permanganate oxidation of 4,5-dimethoxy-o-xylene (or veratraldehyde)—often yields a "sludge" or an oil rather than clean crystals if the pH and ionic strength are not rigorously controlled.
Module 1: Reaction Optimization (The Chemistry)
User Question: “My reaction mixture turns dark brown/black immediately. Am I burning the product?”
Diagnosis: The color is normal (Manganese dioxide,
Critical Control Points
| Parameter | Specification | Scientific Rationale |
| Oxidant Stoichiometry | 4.0 - 4.5 eq. | Theoretical requirement is 4 eq. for xylene to di-acid. Excess ensures complete oxidation of the intermediate aldehyde. |
| Temperature | 60°C - 75°C | Danger Zone: >85°C. The electron-rich ring is susceptible to oxidative cleavage at high temps. |
| Solvent System | Water/Pyridine (2:1) or Water/ | Pure water often fails to solubilize the organic precursor, leading to unreacted starting material. |
| Addition Rate | Slow (over 2-3 hours) | Prevents thermal runaway. The reaction is highly exothermic. |
Troubleshooting Workflow: Oxidation Phase
Figure 1: Decision logic for the oxidation phase. Note that persistent purple color indicates completion, which must be quenched.
Module 2: Isolation & Purification (The Work-Up)
User Question: “I filtered off the
Diagnosis: This is the most common failure point. 4,5-Dimethoxyphthalic acid is surprisingly soluble in water compared to phthalic acid. If your reaction volume is too large, the product remains dissolved.
The "Trap and Release" Protocol
Do not rely on simple acidification. Use this modified work-up to maximize recovery.
Step-by-Step Protocol:
-
The Hot Filtration (Crucial):
-
Filter the reaction mixture while hot (approx. 70°C) through Celite.
-
Why?
forms a colloidal sludge that traps up to 30% of your product. -
Recovery: Wash the
cake vigorously with boiling water (2x volume of cake). Combine washes with the filtrate.
-
-
Concentration:
-
Evaporate the clear, colorless (or pale yellow) filtrate to approx. 25% of its original volume .
-
Note: If you skip this, the product will remain in solution upon acidification.
-
-
Acidification:
-
Cool to 0-5°C.
-
Slowly add Conc. HCl until pH < 1.
-
Observation: You should see a thick white precipitate.
-
-
The "Oil" Fix (If precipitate fails):
-
If an oil forms instead of crystals, perform a Continuous Extraction using Ethyl Acetate or Chloroform for 12-24 hours.
-
The di-acid partitions poorly into ether; Ethyl Acetate is superior.
-
Module 3: The "Anhydride Trick" (High Purity Route)
User Question: “My product is sticky and impure. Recrystallization isn't working.”
Expert Insight: Purifying the di-acid directly is difficult due to hydrogen bonding and water retention. The industry standard "fix" is to dehydrate it to 4,5-dimethoxyphthalic anhydride , which crystallizes easily.
Anhydride Conversion Protocol
-
Crude Drying: Take your crude, sticky acid (even if it contains salts) and dry it thoroughly under vacuum.
-
Cyclization: Suspend the solid in Acetic Anhydride (3 mL per gram of acid).
-
Reflux: Heat to reflux (140°C) for 1 hour. The solid will dissolve.
-
Crystallization: Cool to 0°C. The anhydride will crystallize out as yellow/off-white needles.
-
Hydrolysis (Optional): If you strictly need the acid, boil the pure anhydride in water; it will hydrolyze back to the pure di-acid.
Pathway Visualization
Figure 2: Purification via the anhydride intermediate. This route bypasses difficult aqueous recrystallizations.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Chromic Acid (Jones Reagent) instead of Permanganate?
A: Yes, but it is not recommended. While it avoids the
Q: NMR shows a mixture of product and starting material, but I used excess oxidant.
A: Your phase transfer failed. If you used a biphasic system (Water/DCM or Water/Toluene), the oxidant (aqueous) never met the substrate (organic). You must use a co-solvent like Pyridine or
Q: The product melts over a wide range (e.g., 160-170°C). A: This indicates a mixture of the acid and the anhydride . The acid tends to dehydrate thermally during the melting point test. Convert fully to the anhydride for a sharp melting point (approx. 178-180°C) to confirm identity.
References
-
Synthesis of 4,5-Dimethoxyphthalic Acid
- Source: Perkin, W. H., & Robinson, R. (1914). "The production of 4,5-dimethoxyphthalic acid from veratric acid." Journal of the Chemical Society, Transactions.
- Context: Foundational methodology for permanganate oxidation of veratrole deriv
-
Link:
-
Anhydride Purification Strategy
- Source:Organic Syntheses, Coll. Vol. 2, p. 557 (1943); Vol. 11, p. 84 (1931).
- Context: General procedures for the purification of phthalic acids via acetic anhydride dehydr
-
Link:
-
Solubility & Isolation of Phthalic Derivatives
- Source: Cousins, I. T., et al. (2003).
- Context: Detailed analysis of solubility vs. pH and alkyl chain length, explaining the "oiling out" phenomenon.
-
Link:
Overcoming poor solubility of 4,5-Dimethoxyphthalic acid in reaction media
Status: Operational Topic: Solubility Optimization & Reaction Engineering Ticket Focus: Overcoming poor solubility in standard organic synthesis Authorized By: Senior Application Scientist
Introduction: The "Brick" Problem
Welcome to the technical support center. If you are here, you are likely staring at a reaction flask where 4,5-Dimethoxyphthalic acid (DMPA) sits as an obstinate white solid, refusing to dissolve in Dichloromethane (DCM), Tetrahydrofuran (THF), or cold Ethanol.
The Root Cause:
DMPA poses a specific physicochemical challenge. While the methoxy groups (
This guide provides three "Tickets" (Troubleshooting Modules) to bypass this barrier using Solvent Switching , Derivatization , and pH Manipulation .
Troubleshooting Modules
Ticket #01: "My starting material won't dissolve in standard organic solvents."
Diagnosis: You are likely using solvents with insufficient polarity or hydrogen-bond disrupting capability (e.g., DCM, Toluene, Diethyl Ether).
Resolution: Switch to a High-Polarity Aprotic system or a Protogenic solvent capable of breaking the dimer network.
The Solubility Matrix
Data summarized from structural analog behavior (Phthalic Acid) and DMPA specific properties [1, 2].
| Solvent Class | Examples | Solubility Rating | Technical Note |
| Polar Aprotic | DMSO, DMF, NMP | High | Recommended. Disrupts H-bonds effectively. Ideal for nucleophilic substitutions. |
| Protogenic Acidic | Acetic Acid, Formic Acid | High (Hot) | Excellent for recrystallization or reactions tolerant of acidic media. |
| Polar Protic | Ethanol, Methanol | Moderate | Requires reflux. Often precipitates upon cooling (good for purification, bad for reaction kinetics). |
| Chlorinated | DCM, Chloroform | Very Poor | Avoid. The lattice energy is too high for these solvents to overcome. |
| Non-Polar | Hexane, Toluene | Insoluble | Useful only as anti-solvents to crash out the product. |
Actionable Protocol: If your reaction allows, swap DCM for Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) . If the reaction must be run in a lower boiling solvent, consider a co-solvent system (e.g., DCM:Methanol 9:1) to aid solubility, though pure DMSO is superior.
Ticket #02: "The acid is unreactive due to heterogeneity."
Diagnosis: The solid-liquid interface is limiting the reaction rate. The acid is not entering the solution phase to react with the electrophile/nucleophile.
Resolution: The Anhydride Gateway. Instead of reacting the acid directly, convert it in situ or strictly to 4,5-dimethoxyphthalic anhydride . The anhydride lacks the hydrogen-bonding protons, lowering the melting point and drastically improving solubility in organic media (like Toluene or THF) [3].
Workflow: The Acetic Anhydride Dehydration
This is the gold-standard method for "activating" DMPA.
Protocol:
-
Suspend DMPA in Acetic Anhydride (
) (3-5 equivalents). -
Heat to reflux (
) for 1-3 hours. The solid will dissolve as it converts to the anhydride. -
Concentrate under reduced pressure to remove excess
and acetic acid byproduct. -
Result: You now have the reactive anhydride, which is soluble in THF, DCM, or Toluene.
-
Next Step: Add your nucleophile (e.g., amine, alcohol) directly to this residue.
Figure 1: The "Anhydride Gateway" workflow converts the insoluble acid into a soluble, reactive intermediate.
Ticket #03: "I need to react it in aqueous media."
Diagnosis: DMPA is insoluble in water at neutral/acidic pH due to its lipophilic aromatic core and protonated acid groups.
Resolution: Deprotonation (Salt Formation). DMPA is a dicarboxylic acid. By raising the pH above its pKa (approx pKa1 ~3.0, pKa2 ~5.0 based on phthalic acid analogs [4]), you generate the dianion, which is highly water-soluble.
Protocol:
-
Suspend DMPA in water.
-
Add 2.1 equivalents of NaOH or KOH .
-
Stir until a clear solution is obtained (Formation of Disodium 4,5-dimethoxyphthalate).
-
Reaction: Perform your reaction on the dissolved salt.
-
Workup: To recover the product (if acidic), re-acidify with HCl to precipitate.
Decision Logic for Experimental Design
Use this flow chart to select the correct solubility strategy before starting your experiment.
Figure 2: Strategic decision tree for selecting the correct solvation method based on reaction constraints.
Frequently Asked Questions (FAQ)
Q: Why does the solution turn yellow/brown when I heat it in DMSO? A: The electron-rich dimethoxybenzene ring is susceptible to mild oxidation, especially in DMSO at high temperatures. This is usually a trace impurity and does not affect the bulk reaction. To minimize this, sparge the solvent with Nitrogen or Argon before heating.
Q: Can I use microwave irradiation to improve solubility? A: Yes. Microwave irradiation is highly effective for reactions involving DMPA (like condensation with amines). The rapid superheating of polar solvents (EtOH, water/AcOH) can momentarily overcome the lattice energy barrier, driving the reaction to completion faster than the precipitate can reform.
Q: I tried the Anhydride route, but my product precipitated immediately. Is this bad? A: This is often a feature, not a bug. If you react the anhydride with an amine in Toluene, the resulting phthalimide or amic acid often precipitates out. This drives the equilibrium forward (Le Chatelier’s principle) and simplifies purification—just filter off your solid product.
References
-
PubChem. (2025).[1] 4,5-Dimethoxyphthalic acid: Chemical and Physical Properties. National Library of Medicine. Available at: [Link][1]
-
ResearchGate. (2025). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Various Solvents. Available at: [Link]
-
PrepChem. (2025).[1][2] Synthesis of 4,5-dimethyl-phthalic acid dimethyl ester and Anhydride Derivatives. Available at: [Link]
-
LardBucket. (2012). Appendix C: Dissociation Constants and pKa Values for Acids. Available at: [Link]
Sources
Navigating High-Temperature Reactions with 4,5-Dimethoxyphthalic Acid: A Technical Support Guide
Welcome to the technical support center for managing the thermal stability of 4,5-Dimethoxyphthalic acid in high-temperature reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our goal is to empower you with the knowledge to anticipate and address challenges related to the thermal stability of this versatile compound, ensuring the success and reproducibility of your experiments.
Understanding the Thermal Behavior of 4,5-Dimethoxyphthalic Acid
4,5-Dimethoxyphthalic acid is a valuable building block in organic synthesis, prized for its unique substitution pattern. However, like many substituted aromatic carboxylic acids, its behavior at elevated temperatures can be complex. Understanding the potential thermal degradation pathways is crucial for successful high-temperature applications. The primary thermal concerns are intramolecular dehydration to form the corresponding anhydride and decarboxylation. A potential secondary concern at very high temperatures is the cleavage of the methoxy groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation pathway for 4,5-Dimethoxyphthalic acid?
A1: The most likely initial thermal event is an intramolecular dehydration to form 4,5-dimethoxyphthalic anhydride. This is a common reaction for 1,2-dicarboxylic acids when heated. One literature source describes the synthesis of 4,5-dimethoxyphthalic anhydride from the diacid by heating to 180°C in the presence of a dehydrating agent like concentrated sulfuric acid or acetic anhydride. The reaction can also occur, albeit potentially at a higher temperature or slower rate, with heat alone.
Q2: At what temperature does 4,5-Dimethoxyphthalic acid start to decompose?
Q3: Is decarboxylation a significant concern?
A3: Decarboxylation, the loss of CO2 from a carboxylic acid group, is a potential degradation pathway at higher temperatures. For phthalic acids, the first decarboxylation would yield a substituted benzoic acid. The ease of decarboxylation depends on the stability of the resulting carbanion intermediate. While a primary concern for some aromatic carboxylic acids, for 4,5-dimethoxyphthalic acid, anhydride formation is generally the more favored initial thermal process. However, if your reaction conditions exceed the stability threshold of the anhydride, or if the reaction is conducted in a protic solvent at high temperatures, decarboxylation could become a competing side reaction.
Q4: Can the methoxy groups cleave at high temperatures?
A4: The ether linkages of the methoxy groups are generally quite stable. Cleavage of aryl methyl ethers typically requires harsh conditions, such as strong acids (HBr, HI) or very high temperatures (often >300°C), and is not expected to be a primary concern under most standard high-temperature reaction conditions. However, the presence of certain catalysts or reagents could facilitate this process at lower temperatures.
Troubleshooting Guide
This section provides a structured approach to identifying and solving common problems encountered during high-temperature reactions with 4,5-Dimethoxyphthalic acid.
Problem 1: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Thermal Decomposition of Starting Material | - Determine the Onset of Decomposition: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on your 4,5-Dimethoxyphthalic acid sample. This will provide the precise temperature at which weight loss (due to dehydration or decarboxylation) begins. A detailed protocol is provided below. - Lower Reaction Temperature: If the reaction temperature is close to or above the decomposition onset, explore if the reaction can be conducted at a lower temperature, perhaps with a more efficient catalyst or for a longer duration. |
| Formation of 4,5-Dimethoxyphthalic Anhydride | - Characterize Byproducts: Analyze your crude reaction mixture using techniques like FT-IR, NMR, or LC-MS to identify the presence of the anhydride. The anhydride will have characteristic C=O stretching frequencies in the IR spectrum (around 1845 and 1775 cm⁻¹) and distinct chemical shifts in the NMR. - Modify Reaction Design: If anhydride formation is undesirable and unavoidable, consider if the anhydride itself can be used as the starting material for your reaction. |
Problem 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Steps |
| Decarboxylation | - Analyze for Decarboxylated Species: Use GC-MS or LC-MS to look for the presence of 3,4-dimethoxybenzoic acid (the product of single decarboxylation) or 1,2-dimethoxybenzene (the product of double decarboxylation). - Optimize Reaction Conditions: If decarboxylation is confirmed, try to mitigate it by: - Lowering the reaction temperature. - Reducing the reaction time. - Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative processes that can sometimes facilitate decarboxylation. |
| Cleavage of Methoxy Groups | - Look for Phenolic Byproducts: Analyze your reaction mixture for the presence of compounds with hydroxyl groups, which would indicate demethylation. This can be done using techniques like GC-MS after derivatization or by observing changes in the aromatic region of the ¹H NMR spectrum. - Re-evaluate Reagents and Catalysts: Certain Lewis acids or strong protic acids can promote ether cleavage at elevated temperatures. If such reagents are present, consider milder alternatives. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability using TGA and DSC
This protocol will help you determine the precise temperature at which your 4,5-Dimethoxyphthalic acid sample begins to decompose under your experimental conditions.
Materials:
-
4,5-Dimethoxyphthalic acid sample
-
TGA/DSC instrument
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Calibrate the TGA/DSC instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of 4,5-Dimethoxyphthalic acid into a clean TGA pan.
-
Place the pan in the instrument.
-
Purge the sample chamber with an inert gas (e.g., nitrogen at 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature to a temperature above your intended reaction temperature (e.g., 300-400°C) at a controlled heating rate (e.g., 10°C/min).
-
Record the weight loss (TGA curve) and heat flow (DSC curve) as a function of temperature.
-
Analyze the data to determine the onset temperature of any significant weight loss or endothermic/exothermic events. The onset of weight loss in the TGA curve is a critical indicator of the beginning of decomposition (either dehydration or decarboxylation). The DSC curve will indicate if these processes are endothermic or exothermic.
Data Interpretation:
| Observation | Potential Interpretation |
| Endothermic peak on DSC with a corresponding weight loss of ~7.9% on TGA | Intramolecular dehydration to form 4,5-dimethoxyphthalic anhydride. |
| Further weight loss at higher temperatures | Decarboxylation or other fragmentation. |
Protocol 2: Monitoring Reaction by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantitative monitoring of the consumption of 4,5-Dimethoxyphthalic acid and the formation of products and byproducts.
Materials:
-
Aliquots from your reaction mixture at different time points
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
-
Standards of 4,5-Dimethoxyphthalic acid and any suspected byproducts (if available)
Procedure:
-
Develop an HPLC method that provides good separation between your starting material, desired product, and potential byproducts. This will involve optimizing the mobile phase composition, flow rate, and column temperature.
-
Prepare a calibration curve for 4,5-Dimethoxyphthalic acid by injecting known concentrations.
-
At various time points during your reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with a suitable solvent to a concentration within the range of your calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Analyze the resulting chromatogram to determine the concentration of the remaining 4,5-Dimethoxyphthalic acid and the formation of any new peaks that may correspond to byproducts.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the thermal stability of 4,5-Dimethoxyphthalic acid.
Preventing the formation of colored impurities in 4,5-Dimethoxyphthalic acid synthesis
Technical Support Center: Synthesis of 4,5-Dimethoxyphthalic Acid
A Guide to Preventing and Troubleshooting Colored Impurities
From the desk of the Senior Application Scientist:
Welcome to the technical support guide for the synthesis of 4,5-Dimethoxyphthalic acid. This molecule is a valuable building block in pharmaceutical and materials science, but its synthesis can be challenging. A common issue reported by researchers is the formation of colored impurities, leading to off-white, yellow, or even brown products. This guide is designed to provide you with a deeper understanding of why these impurities form and to offer robust, field-proven troubleshooting strategies to ensure you obtain a high-purity, colorless final product. Our focus is not just on the "how," but the critical "why" behind each step.
Section 1: Understanding the Origin of Color
The primary route to 4,5-Dimethoxyphthalic acid involves the oxidation of an appropriate precursor, such as 4,5-dimethoxy-o-xylene. Powerful oxidizing agents like potassium permanganate (KMnO₄) are typically used for this transformation.[1][2][3][4] While effective, these strong oxidizing conditions can lead to side reactions that generate highly colored impurities.
The principal culprits behind coloration are quinone-type compounds .[][6][7] Over-oxidation or incomplete reaction at the aromatic ring can lead to the formation of these conjugated systems, which are potent chromophores (color-bearing molecules). Even trace amounts of these impurities can impart a significant yellow or brown tint to the final product.
Caption: Mechanism of colored impurity formation during oxidation.
Section 2: Proactive Prevention Strategies
The most effective way to achieve a colorless product is to prevent the formation of impurities from the outset. This involves careful control over starting materials and reaction parameters.
| Parameter | Recommended Specification | Rationale (The "Why") |
| Starting Material Purity | >98% purity, free of phenolic impurities. | Phenolic compounds are highly susceptible to oxidation, leading directly to colored quinone-type byproducts.[] |
| Oxidant Stoichiometry | Use a precise molar ratio of KMnO₄. Avoid large excesses. | A large excess of the oxidizing agent increases the likelihood of aggressive, non-selective oxidation of the aromatic ring itself, rather than just the target alkyl side-chains.[8] |
| Temperature Control | Maintain reaction temperature, typically via an ice bath, especially during initial addition of the oxidant. | The oxidation reaction is highly exothermic. Uncontrolled temperature spikes can provide the activation energy for unwanted side reactions, including ring oxidation and decomposition. |
| Reaction Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | While the primary oxidant is KMnO₄, an inert atmosphere minimizes the risk of air oxidation, which can contribute to the formation of minor colored species, especially during prolonged reaction times. |
Section 3: Troubleshooting Guide (Q&A Format)
Even with preventative measures, issues can arise. This section addresses the most common problems encountered during synthesis.
Q1: My reaction mixture turned dark brown or black immediately upon adding Potassium Permanganate. Is the batch lost?
A: Not at all. This is an expected observation. The deep purple color of the permanganate ion (MnO₄⁻) is consumed during the reaction and converted into manganese dioxide (MnO₂), which is a dark brown/black insoluble solid. The presence of this solid is a visual indicator that the oxidation is proceeding. Your primary challenge is not the color during the reaction, but the effective removal of MnO₂ during the workup. Inefficient filtration will leave manganese residues that can discolor your final product.
Q2: After workup and acidification, my crude 4,5-Dimethoxyphthalic acid is a distinct yellow or tan color. What is the specific impurity and how do I remove it?
A: This coloration is the classic sign of quinone-type impurities formed from over-oxidation. The most robust and widely used method for removing these chromophores is treatment with activated charcoal followed by recrystallization.[9][10] Activated charcoal has a high surface area with a porous structure ideal for adsorbing large, flat organic molecules like quinones.[11][12][13]
Q3: I've tried recrystallization multiple times, but a persistent yellow tint remains. What is a more advanced technique?
A: If activated charcoal and standard recrystallization are insufficient, it indicates that the colored impurities are co-crystallizing with your product. In this case, a chemical treatment step is necessary. You can use a mild reducing agent to convert the colored quinone back to its colorless hydroquinone form, which has different solubility properties and is more easily removed.
-
Expert Tip: Before the final recrystallization step, dissolve your crude product in a suitable basic aqueous solution (e.g., dilute NaOH). Add a small amount of sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) and stir. The yellow color should fade. Re-acidify the solution to precipitate your product, which can then be filtered and recrystallized from a clean solvent system. This reductive quench is highly effective at eliminating stubborn color.[6]
Section 4: Detailed Experimental Protocols
Protocol 1: Standard Decolorization using Activated Charcoal
-
Dissolution: Dissolve the crude, colored 4,5-Dimethoxyphthalic acid in a minimum amount of a hot solvent. A mixture of water and ethanol is often a good starting point.
-
Charcoal Addition: To the hot, stirred solution, add 1-2% (by weight of your crude product) of decolorizing activated charcoal.
-
Heating: Maintain the solution at a gentle reflux for 15-30 minutes. This allows for sufficient contact time for the charcoal to adsorb the impurities.[14]
-
Hot Filtration: This is a critical step. Pre-heat your filtration funnel (e.g., by pouring hot solvent through it) and filter the hot solution quickly through a fluted filter paper or a pad of Celite®. The goal is to remove the charcoal without allowing your product to crystallize prematurely in the funnel.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then in an ice bath, to maximize the yield of pure, white crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Dry thoroughly.
Caption: Workflow for decolorization with activated charcoal.
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best solvent system for recrystallizing 4,5-Dimethoxyphthalic acid?
-
The ideal solvent is one in which the acid is sparingly soluble at room temperature but highly soluble when hot. Aqueous ethanol, acetic acid, or water are commonly reported. You may need to perform small-scale solubility tests to find the optimal solvent or solvent mixture for your specific batch.
-
-
FAQ 2: My pure, white product develops a slight color after a few weeks of storage. Why is this happening and how can I prevent it?
-
Aromatic compounds, especially those with electron-donating methoxy groups, can be susceptible to slow air oxidation or degradation upon exposure to light.[15] This can regenerate trace colored species. For long-term stability, store your final product in a tightly sealed amber vial under an inert atmosphere (like argon or nitrogen) and keep it in a cool, dark place.
-
-
FAQ 3: Can I use a different oxidizing agent, like chromic acid, to avoid the MnO₂ byproduct?
-
While other strong oxidants like chromic acid (H₂CrO₄) can also oxidize benzylic carbons, they come with their own set of challenges, including the generation of hazardous chromium waste.[16] Potassium permanganate is often preferred for its lower cost and the relative ease of removing the MnO₂ byproduct through filtration, despite the workup complexity.
-
References
-
Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. ResearchGate. Available from: [Link]
- Preparation method of dimethyl phthalate (DMP). Google Patents.
-
Synthesis of 4,5-dihydroxyphthalonitrile. ResearchGate. Available from: [Link]
-
Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of B. 4,5-dimethyl-phthalic acid dimethyl ester (II). PrepChem.com. Available from: [Link]
-
Process for preparation of terephthalic acid. Digital Repository. Available from: [Link]
- Removal of color impurities from organic compounds. Google Patents.
-
Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Available from: [Link]
-
16.9: Oxidation of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]
-
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. Available from: [Link]
-
Decolorization with Activated Carbon. Carbotecnia. Available from: [Link]
-
16.3. Reactions of alkylbenzenes. Lumen Learning. Available from: [Link]
-
16.8: Oxidation of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]
-
Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. National Center for Biotechnology Information. Available from: [Link]
-
26.2: Quinones. Chemistry LibreTexts. Available from: [Link]
-
The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Huamei Carbon. Available from: [Link]
-
KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY! YouTube. Available from: [Link]
-
16.8 Oxidation of Aromatic Compounds. NC State University Libraries. Available from: [Link]
-
Quinone-Catalyzed Selective Oxidation of Organic Molecules. National Center for Biotechnology Information. Available from: [Link]
-
Decolorization Protocol. Creative Bioarray. Available from: [Link]
-
Investigating The Stability of Aromatic Carboxylic Acids in Hydrated Magnesium Sulfate under UV Irradiation to Assist Detection of Organics on Mars. Reddit. Available from: [Link]
-
Decolorization with Activated Carbon in the Pharmaceutical Industry. Chiemivall. Available from: [Link]
-
16.3: Reactions of alkylbenzenes. Chemistry LibreTexts. Available from: [Link]
-
Quinone Reactions in Wine Oxidation. ResearchGate. Available from: [Link]
-
Aromatic Carboxylic Acid. Scribd. Available from: [Link]
- Production process of dimethyl phthalate. Google Patents.
-
Oxidation of Aromatic Compounds. Fiveable. Available from: [Link]
-
Synthesis of Benzoquinones by Oxidation. Organic Reactions. Available from: [Link]
-
18.4a Side Chain Oxidation with Permanganate or Chromic Acid. YouTube. Available from: [Link]
-
Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. IRIS. Available from: [Link]
-
(PDF) Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. ResearchGate. Available from: [Link]
-
12.8 Oxidation of Alcohols by Chromic Acid and PCC. YouTube. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 10. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 11. carbotecnia.info [carbotecnia.info]
- 12. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. iris.unive.it [iris.unive.it]
- 15. Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Strategies for improving the regioselectivity of reactions with 4,5-Dimethoxyphthalic acid
Interface: Advanced Synthesis & Reaction Optimization
Welcome to the Technical Support Center. Current Status: Online | Specialist: Senior Application Scientist Subject: Regioselectivity & Functionalization of 4,5-Dimethoxyphthalic Acid (4,5-DMPA)
Overview: The Symmetry Paradox
4,5-Dimethoxyphthalic acid (and its anhydride) presents a unique challenge in organic synthesis. Because the molecule possesses
However, in practical application, users encounter three critical "regioselectivity" failures:
-
Synthesis Regiocontrol: Inadvertently synthesizing the 3,4-isomer instead of the 4,5-isomer starting from veratrole.
-
Mono-Functionalization: Failure to stop Electrophilic Aromatic Substitution (EAS) at the mono-substituted stage (C3), leading to C3,C6-disubstituted byproducts.[1]
-
Desymmetrization: The inability to selectively open the anhydride to form enantiorenriched mono-esters or mono-amides.
This guide addresses these three specific failure modes.
Troubleshooting Ticket #1: Synthesis Purity (Isomer Control)
User Issue: "I synthesized 4,5-dimethoxyphthalic acid from veratrole using lithiation/carboxylation, but NMR shows a complex mixture. How do I ensure I only get the 4,5-isomer?"
Diagnosis: Direct lithiation of veratrole (1,2-dimethoxybenzene) is ortho-directing , favoring the 3-position (between the methoxy and the ring hydrogen) due to the ortho-lithiation effect.[1] This leads to 2,3-dimethoxybenzoic acid or, upon double carboxylation, a mix enriched in 3,4-dimethoxyphthalic acid, not the desired 4,5-isomer.[1]
Solution: The Bis(chloromethyl)ation Blocking Strategy To force substitution at the 4 and 5 positions, you must use electrophilic alkylation rather than lithiation.[1] The methoxy groups activate the para positions (4 and 5) towards Friedel-Crafts type reactions.[1]
Protocol: Regioselective Synthesis of 4,5-DMPA
-
Reagent Setup: Veratrole (1.0 eq), 37% Formaldehyde (aq), HCl (gas or conc.).[1]
-
Step 1: Chloromethylation (The Director):
-
Step 2: Oxidation:
-
Subject the intermediate to oxidation (KMnO₄/Pyridine or HNO₃).[1]
-
Result: The chloromethyl groups are converted to carboxylic acids.
-
Validation (NMR Check):
-
4,5-Isomer: Aromatic region shows a singlet (2H) because protons at C3 and C6 are equivalent.[1]
-
3,4-Isomer: Aromatic region shows a pair of doublets (ortho-coupling).[1]
Figure 1: Divergent synthesis pathways showing why direct lithiation fails to yield the 4,5-isomer.
Troubleshooting Ticket #2: Controlled Functionalization (EAS)
User Issue: "I am trying to brominate 4,5-dimethoxyphthalic acid to get the 3-bromo derivative. I keep getting the 3,6-dibromo product."
Diagnosis: The 4,5-dimethoxy ring is highly activated. Once the first bromine is added at C3, the ring remains activated enough for a second attack at C6. The deactivating effect of the first bromine (inductive withdrawal) is often insufficient to prevent the second addition if conditions are too aggressive.[1]
Strategy: Kinetic Control & Solvent Tuning You must switch from "Thermodynamic" conditions (Br₂, FeBr₃, heat) to "Kinetic" conditions using milder reagents and lower polarity solvents to suppress the second ionization.[1]
Protocol: Mono-Bromination of 4,5-DMPA[1]
| Parameter | Recommendation | Rationale |
| Reagent | N-Bromosuccinimide (NBS) | Releases Br⁺ slowly compared to elemental Br₂.[1] |
| Stoichiometry | 0.95 - 1.0 eq | Starve the reaction. Never use excess. |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state but allow for controlled release of Br⁺.[1] |
| Temperature | 0°C to -10°C | Low temp favors the kinetic mono-product over the thermodynamic di-product. |
Step-by-Step:
-
Dissolve 4,5-dimethoxyphthalic acid (or its ester) in MeCN (0.1 M).
-
Cool to 0°C.
-
Add NBS (1.0 eq) portion-wise over 30 minutes. Do not dump it in all at once.
-
Monitor via TLC/LCMS. Stop immediately when starting material is <5%.
-
Quench: Add aqueous sodium thiosulfate to destroy active bromine species immediately.
Troubleshooting Ticket #3: Desymmetrization (Anhydride Opening)
User Issue: "I need to react 4,5-dimethoxyphthalic anhydride with an alcohol to get the mono-ester. Since it's symmetric, does it matter?"
Diagnosis: If you want a racemic product, no. But if you are building a chiral drug (e.g., phthalimide analogs), you likely need to break the symmetry to create a chiral center or a specific regioisomer relative to a chiral alcohol.[1] This is Desymmetrization .
The Challenge: The anhydride is prochiral. Attack at Carbonyl A vs. Carbonyl B by a chiral nucleophile (or using a chiral catalyst) produces diastereomers or enantiomers.[1]
Protocol: Organocatalytic Desymmetrization
To open the anhydride enantioselectively with an achiral alcohol (e.g., methanol):
Reagents:
-
Catalyst: Cinchona alkaloids (e.g., Quinidine or Quinine derivatives) or chiral Thioureas.[1]
-
Nucleophile: Methanol (excess).[1]
Mechanism: The chiral catalyst hydrogen-bonds to the anhydride, creating a "chiral pocket." This blocks one carbonyl from attack, forcing the methanol to attack the other.
Figure 2: Mechanism of organocatalytic desymmetrization to generate chiral building blocks.
Frequently Asked Questions (FAQ)
Q: Can I use Nitric Acid to nitrate 4,5-dimethoxyphthalic acid directly? A: Yes, but proceed with extreme caution. The electron-donating methoxy groups make the ring prone to oxidation and exothermic runaways. Use HNO₃ in Acetic Acid (mild) rather than H₂SO₄ (aggressive).[1] Expect nitration at the 3-position.
Q: Why is my 4,5-dimethoxyphthalic anhydride insoluble in standard solvents? A: Phthalic anhydrides often pack tightly.[1] Try hot toluene or THF . If reacting with amines, the reaction can often be run "neat" (solvent-free) or in the amine itself if liquid, though this risks double-addition.[1]
Q: How do I separate the 4,5-isomer from the 3,4-isomer if I already have a mix? A: Recrystallization is difficult due to structural similarity.
-
Derivatization: Convert the acid mix to the anhydride (heat with acetic anhydride). The 3,4-anhydride and 4,5-anhydride have significantly different boiling points and crystal structures.[1]
-
Chromatography: Convert to the dimethyl ester (MeOH/H₂SO₄).[1] The esters are easier to separate on silica gel than the free acids.
References
-
Regioselective Bromination of Activated Benzoic Acids
-
Synthesis of Phthalic Derivatives (General Veratrole Route)
-
Desymmetrization of Anhydrides
-
Phthalic Acid Ester Permeation & Analysis
Sources
- 1. mdpi.com [mdpi.com]
- 2. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Publications – Paradine Research Group [sas.rochester.edu]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide: Unambiguous Structural Confirmation of 4,5-Dimethoxyphthalic Acid with ¹H and ¹³C NMR
Introduction: The Imperative of Isomeric Purity in Drug Development
In the intricate world of pharmaceutical synthesis and drug development, the precise molecular structure of a compound is not merely a detail—it is the very foundation of its function, efficacy, and safety. A seemingly minor change, such as the placement of a functional group on an aromatic ring, can drastically alter a molecule's biological activity. This guide focuses on the robust, unambiguous structural confirmation of 4,5-Dimethoxyphthalic acid, a common building block in organic synthesis. We will explore why Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process and provide an objective comparison to other analytical techniques, offering field-proven insights for researchers, scientists, and drug development professionals. For a molecule like this, distinguishing it from its isomers, such as 3,4- or 2,3-dimethoxyphthalic acid, is a critical analytical challenge that must be met with certainty.
Part 1: The Definitive Answer from ¹H and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of molecular structures in solution.[1][2] It provides a detailed map of the atomic framework by probing the magnetic environments of nuclei like ¹H and ¹³C, revealing direct and through-bond connectivity.[1][2]
A Self-Validating Experimental Protocol for NMR Acquisition
The quality of NMR data is paramount. The following protocol is designed to yield high-resolution, interpretable spectra, with built-in rationales for each step to ensure technical accuracy and trustworthiness.
1. Sample Preparation:
-
Analyte: ~10-15 mg of 4,5-Dimethoxyphthalic acid.
-
Solvent: 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Expertise & Experience: DMSO-d₆ is the solvent of choice for polar aromatic acids. Its ability to form hydrogen bonds helps to solubilize the analyte effectively. Crucially, the acidic carboxylic protons are observable in DMSO-d₆, typically as a broad signal at a very downfield chemical shift, which is diagnostic. In contrast, using solvents like D₂O would lead to rapid H-D exchange, rendering these protons invisible.
-
-
Procedure:
-
Weigh the sample accurately and transfer it to a clean, dry NMR tube.
-
Add the DMSO-d₆ and cap the tube securely.
-
Gently vortex or sonicate the sample until the solid is completely dissolved. Incomplete dissolution is a common source of poor spectral quality, leading to broad lines and inaccurate integrations.
-
2. Spectrometer Setup and Calibration:
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended. Higher field strengths provide better signal dispersion, which is crucial for resolving closely spaced peaks in complex molecules.
-
Referencing: Calibrate the chemical shift axis to the residual solvent peak of DMSO-d₆. For ¹H NMR, this is the quintet at δ ≈ 2.50 ppm, and for ¹³C NMR, it is the septet at δ ≈ 39.52 ppm.[3][4][5][6]
-
Trustworthiness: Proper referencing is critical for comparing experimental data to literature values and ensuring data reproducibility across different instruments and laboratories.
-
3. ¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Number of Scans: 8 to 16 scans. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (D1): 2 seconds. This delay allows for nearly complete relaxation of the protons between pulses, ensuring that the resulting peak integrals are quantitative and accurately reflect the ratio of protons in the molecule.
4. ¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon experiment with proton decoupling. Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, making it easier to count the number of unique carbon environments.
-
Number of Scans: 512 to 1024 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope (~1.1%).
-
Relaxation Delay (D1): 5 seconds. A longer delay is used to ensure that quaternary carbons (those without attached protons), which have longer relaxation times, are fully detected and can be integrated if necessary.
Spectral Interpretation: The Unmistakable Signature of Symmetry
The key to confirming the structure of 4,5-Dimethoxyphthalic acid lies in its symmetry. The molecule has a plane of symmetry that bisects the C1-C2 and C4-C5 bonds, which drastically simplifies the expected NMR spectra.
Caption: Molecular structure and key proton environments of 4,5-Dimethoxyphthalic acid.
-
¹H NMR Analysis: Due to the symmetry, H-3 is equivalent to H-6, and the two -OCH₃ groups are equivalent. This leads to a very simple spectrum:
-
Aromatic Protons: A single peak, a singlet , integrating to 2H. Its chemical shift is expected in the aromatic region (δ 7.0-8.0 ppm). The absence of splitting (i.e., a singlet) is the crucial piece of evidence, as it proves there are no adjacent protons.
-
Methoxy Protons: A single, sharp singlet integrating to 6H, found in the typical methoxy region (δ 3.5-4.0 ppm).
-
Carboxylic Acid Protons: A very broad singlet far downfield (δ > 10 ppm), integrating to 2H. Its broadness is due to hydrogen bonding and chemical exchange.
-
-
¹³C NMR Analysis: The symmetry means there are only 5 unique carbon environments instead of the full 10 carbons.
-
Carbonyl Carbons: One signal for the two equivalent -COOH carbons (δ ~165-175 ppm).
-
Aromatic Carbons: Three signals: one for the two equivalent carbons bearing the carboxyl groups (C1/C2), one for the two equivalent carbons bearing the methoxy groups (C4/C5), and one for the two equivalent carbons bearing the protons (C3/C6).
-
Methoxy Carbons: One signal for the two equivalent -OCH₃ carbons (δ ~55-60 ppm).
-
Summary of Expected NMR Data
| ¹H NMR | Expected Chemical Shift (δ, ppm in DMSO-d₆) | Multiplicity | Integration | Assignment |
| Signal 1 | ~13.0 (broad) | Singlet | 2H | Carboxylic Acid (-COOH) |
| Signal 2 | ~7.25 | Singlet | 2H | Aromatic (H-3, H-6) |
| Signal 3 | ~3.85 | Singlet | 6H | Methoxy (-OCH₃) |
| ¹³C NMR | Expected Chemical Shift (δ, ppm in DMSO-d₆) | Assignment |
| Signal 1 | ~168.5 | Carbonyl (-COOH) |
| Signal 2 | ~152.0 | Aromatic (C-4, C-5) |
| Signal 3 | ~124.5 | Aromatic (C-1, C-2) |
| Signal 4 | ~117.5 | Aromatic (C-3, C-6) |
| Signal 5 | ~56.0 | Methoxy (-OCH₃) |
This predicted pattern is a unique fingerprint. Any other isomer, such as 3,4-dimethoxyphthalic acid, would lack this symmetry and therefore display a more complex spectrum with two distinct aromatic singlets and two distinct methoxy singlets.
Part 2: A Comparative Guide to Alternative Analytical Techniques
While NMR is definitive for this specific problem, a multi-faceted approach is best practice in a regulated environment.[7][8] The following guide compares NMR with other common techniques for this application.
| Technique | Information Provided | Strengths for This Application | Weaknesses for This Application |
| ¹H & ¹³C NMR Spectroscopy | Precise atom connectivity and chemical environment.[1] | Unambiguous isomer differentiation. The unique pattern of singlets in the ¹H NMR and the number of signals in the ¹³C NMR directly confirm the 4,5-substitution pattern. | Can be less sensitive than mass spectrometry; requires a pure sample for clear interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[9][10] | Confirms the elemental formula (C₁₀H₁₀O₆) with high accuracy and sensitivity. | Cannot distinguish between isomers. All isomers of dimethoxyphthalic acid have the identical molecular weight. While fragmentation analysis might show subtle differences, it is not as direct or conclusive as NMR.[10][11] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups based on vibrational frequencies.[12][13] | Quickly confirms the presence of key functional groups: O-H (broad, acid), C=O (strong, acid), C-O (ether), and aromatic C-H. | Provides no information on the substitution pattern. All isomers possess the same functional groups and would yield very similar, often indistinguishable, IR spectra.[14] |
| X-ray Crystallography | Absolute 3D atomic arrangement in the solid state.[15] | Provides the "gold standard" for structural proof, showing precise bond lengths and angles.[15][16] | Requires a high-quality single crystal. Growing suitable crystals can be a significant, time-consuming, and often unsuccessful bottleneck in the analytical workflow.[16][17][18] |
Integrated Workflow for Structural Confirmation
A robust analytical strategy does not rely on a single technique but integrates data from multiple sources to build an irrefutable case.
Caption: An integrated workflow for confident structural elucidation.
Authoritative Conclusion
For the specific and critical task of confirming the structure of 4,5-Dimethoxyphthalic acid and distinguishing it from its isomers, NMR spectroscopy is the single most powerful and definitive analytical technique. The inherent symmetry of the 4,5-isomer produces a uniquely simple and diagnostic set of signals in both ¹H and ¹³C NMR spectra that cannot be replicated by its less symmetric counterparts. While Mass Spectrometry and FT-IR are essential for corroborating the molecular formula and the presence of functional groups, they are insufficient for confirming the substitution pattern. X-ray crystallography, though ultimately conclusive, is contingent on successful crystallization. Therefore, in any research or development setting, a high-quality NMR spectrum serves as the primary, authoritative evidence for the structural identity of 4,5-Dimethoxyphthalic acid.
References
-
Mao, J., Nierop, K., & Myneni, S. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]
-
Sim, D., & Ang, C. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]
-
University of Bath. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
Pace, C., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Fulmer, G., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics. Available at: [Link]
-
Reich, H. J. (University of Wisconsin). NMR Spectroscopy Data. Available at: [Link]
-
Gal, M., et al. (2015). Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. Journal of Magnetic Resonance. Available at: [Link]
-
Dega-Szafran, Z., et al. (2004). X-ray powder diffraction study of DMAN complexes with phthalic acids. ResearchGate. Available at: [Link]
-
Elyashberg, M., Williams, A., & Blinov, K. (2010). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics. Available at: [Link]
-
Nagarajan, K. (2013). X-Ray Crystallography of Chemical Compounds. Journal of Pharmaceutical and Bioallied Sciences. Available at: [Link]
-
Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
-
Mary, Y., et al. (2014). FTIR, FT-Raman and quantum chemical investigations of 4,5-dimethyl-1,3-dioxol-2-one. ResearchGate. Available at: [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]
-
ResearchGate. Mass spectrum of dimethyl phthalate. Available at: [Link]
-
ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Available at: [Link]
-
Friocourt, M. P., et al. (1980). Mass spectral fragmentation of phthalic acid esters. Biomedical Mass Spectrometry. Available at: [Link]
-
Vegetabile, J., & Kaduk, J. (2022). Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data. Acta Crystallographica Section E. Available at: [Link]
-
Gottlieb, H., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
Amalanathan, M., et al. (2016). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule: Ethyl 2-(4-Benzoyl-2,5-Dime. Walsh Medical Media. Available at: [Link]
-
RSSL. Molecular Structural Elucidation. Available at: [Link]
-
ResearchGate. Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data. Available at: [Link]
-
Shimadzu. Determination of 20 Phthalic Acid Esters in Alcoholic Drinks by Ultra High Performance Liquid Chromatography/Tandem Mass Spectrometry. Available at: [Link]
-
Soderberg, T. (2022). 5.8: Solving Unknown Structures. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. 1 H/ 13 C-NMR(DMSO) isotropic chemical shifts (δ/ppm). Available at: [Link]
-
Coles, S., et al. (2009). The Synthesis and X-Ray Crystal Structure of t-Butyldimethylsilyl 2-[4-{4-(Hex-5-enyloxy)-phenylazo} phenyl]ethyl Ether. ResearchGate. Available at: [Link]
-
MassBank Europe. Di(2-ethylhexyl)phthalate (DEHP); LC-ESI-QFT; MS2. Available at: [Link]
-
ResearchGate. FT-IR spectra of a Terephthalic acid. Available at: [Link]
-
Lu, H., et al. (2018). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Analytical Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. Tabelle der chemische Verschiebungen von Verunreinigungen in der NMR [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.ch]
- 8. Molecular Structural Elucidation | Structure Confirmation | RSSL [rssl.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectral fragmentation of phthalic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Guide to Synthetic Routes for 4,5-Dimethoxyphthalic Acid
Executive Summary
4,5-Dimethoxyphthalic acid (DMPA) is a critical pharmacophore used in the synthesis of isoquinoline alkaloids, phthalocyanines, and vasodilator drugs (e.g., related structures in Bosentan). Its synthesis typically follows one of two primary logical frameworks: Side-Chain Oxidation (constructing the carboxylates from alkyl/haloalkyl groups) or Aryl Carboxylation (installing a carboxylate ortho to an existing acid).
-
Route A (Bis-Chloromethylation/Oxidation): Best for laboratory settings starting from inexpensive Veratrole. However, it carries significant safety risks due to the potential formation of bis(chloromethyl) ether (BCME), a potent carcinogen.
-
Route B (Bromination/Carboxylation of Veratric Acid): The preferred route for pharmaceutical process development. It offers higher regioselectivity, avoids BCME formation, and utilizes the readily available Veratric acid.
-
Route C (Direct Oxidation of o-Xylene): Ideal if 4,5-dimethoxy-o-xylene is commercially available, offering the shortest path (single-step oxidation).
Route Analysis & Comparison
Route A: The Side-Chain Oxidation Route
Precursor: Veratrole (1,2-Dimethoxybenzene)
Mechanism: Electrophilic Aromatic Substitution (Chloromethylation)
This route leverages the electron-rich nature of veratrole to install two carbon handles, which are subsequently oxidized to carboxylic acids.
-
Step 1: Chloromethylation using Paraformaldehyde/HCl to form 1,2-bis(chloromethyl)-4,5-dimethoxybenzene.
-
Step 2: Oxidation of the bis-chloromethyl intermediate to DMPA using Potassium Permanganate (
) or Nitric Acid ( ).
Pros: Low raw material costs; high atom economy in the first step. Cons: Formation of carcinogenic byproducts (BCME); heterogeneous oxidation can be capricious; moderate overall yield (~45-55%).
Route B: The Aryl Carboxylation Route (Recommended)
Precursor: Veratric Acid (3,4-Dimethoxybenzoic acid)
Mechanism: Regioselective Halogenation
This route is highly predictable. The methoxy groups direct bromination to the 6-position (ortho to the carboxylic acid), creating a perfect setup for installing the second carboxyl group.
-
Step 1: Bromination of Veratric acid to 2-bromo-4,5-dimethoxybenzoic acid.
-
Step 2: Rosenmund-von Braun reaction (CuCN) or Pd-catalyzed Carbonylation.
-
Step 3: Hydrolysis to DMPA.
Pros: High regioselectivity (>95%); scalable; avoids alkylating carcinogens. Cons: Use of Cyanide (if CuCN used) or expensive Pd catalysts; multi-step workup.
Comparison Table
| Feature | Route A: Chloromethylation | Route B: Bromination/Cyanation | Route C: o-Xylene Oxidation |
| Starting Material | Veratrole | Veratric Acid | 4,5-Dimethoxy-o-xylene |
| Step Count | 2 | 3 | 1 |
| Overall Yield | 40-55% | 60-75% | 75-85% |
| Safety Profile | High Risk (BCME formation) | Moderate (Cyanide/CO) | Moderate (Strong Oxidizers) |
| Scalability | Limited (Safety controls) | High | High |
| Cost Efficiency | High (Cheap reagents) | Moderate | Low (Expensive precursor) |
Detailed Experimental Protocols
Protocol A: Synthesis via Veratrole (Side-Chain Oxidation)
Step 1: 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene[1]
-
Reagents: Veratrole (13.8 g, 0.1 mol), Paraformaldehyde (7.5 g, 0.25 mol), Zinc Chloride (13.6 g), Conc. HCl (100 mL).
-
Procedure:
-
Combine veratrole, paraformaldehyde, and
in a 3-neck flask equipped with a reflux condenser and gas trap. -
Add conc. HCl dropwise with vigorous stirring.
-
Heat to 60-70°C for 6-8 hours. Caution: Perform in a high-efficiency fume hood due to formaldehyde and HCl vapors.
-
Cool and pour onto 200 g of crushed ice.
-
Filter the white precipitate, wash with cold water, and recrystallize from benzene/petroleum ether.
-
Yield: ~18-20 g (75-80%).
-
Step 2: Oxidation to 4,5-Dimethoxyphthalic Acid[2]
-
Reagents: Bis(chloromethyl) intermediate (10 g),
(8 g), (25 g), Water (300 mL). -
Procedure:
-
Suspend the intermediate in aqueous
and heat to reflux. -
Add
in small portions over 2 hours. The purple color should persist initially and then fade to brown ( ). -
Reflux for an additional 4 hours.
-
Filter hot to remove
(wash the cake with hot water). -
Acidify the filtrate with conc. HCl to pH 1.
-
Cool to 0°C; the product crystallizes as white needles.
-
Yield: ~6.5 g (60%).
-
Protocol B: Synthesis via Veratric Acid (Carboxylation)
Step 1: 2-Bromo-4,5-dimethoxybenzoic Acid[3][4]
-
Reagents: Veratric acid (18.2 g, 0.1 mol), Bromine (17.6 g, 0.11 mol), Acetic Acid (100 mL).
-
Procedure:
-
Dissolve veratric acid in glacial acetic acid.
-
Add Bromine dropwise at room temperature over 30 minutes.
-
Stir for 2 hours; the product often precipitates during the reaction.
-
Pour into 500 mL ice water. Filter the solid.[5]
-
Recrystallize from ethanol.
-
Yield: ~23 g (88%). Regioselectivity: The 2-position (ortho to COOH) is sterically accessible and electronically activated by the para-methoxy group.
-
Step 2: Cyanation and Hydrolysis
-
Reagents: Bromo-acid derivative (13 g, 0.05 mol), CuCN (5.4 g, 0.06 mol), DMF (50 mL), KOH (20 g).
-
Procedure:
-
Cyanation: Dissolve the bromo-acid in DMF. Add CuCN. Reflux (150°C) for 6 hours. (Note: Alternatively, convert to ester first to avoid copper salt issues with the acid).
-
Workup: Pour into ammonia solution (to complex copper). Extract the nitrile intermediate (if esterified) or acidify to precipitate the cyano-acid.
-
Hydrolysis: Reflux the crude nitrile in 20% aqueous KOH for 12 hours.
-
Acidify with HCl to precipitate 4,5-dimethoxyphthalic acid.
-
Yield: ~7.5 g (66% over 2 steps).
-
Visualizations
Pathway Logic and Decision Tree
Caption: Comparison of the three primary synthetic pathways showing intermediates and approximate yields.
Reaction Mechanism: Route B (Bromination Regioselectivity)
Caption: Regiochemical rationale for the bromination of veratric acid, confirming the 4,5-substitution pattern.
References
-
BenchChem. (2025).[6] Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene from Veratrole: An In-depth Technical Guide. Retrieved from
-
Organic Syntheses. (1955). Homoveratric Acid. Org. Synth. Coll. Vol. 2, p. 333. Retrieved from
-
Google Patents. (2013). Method for producing 2-bromo-4,5-dialkoxy benzoic acid (EP2650277A1). Retrieved from
-
Royal Society of Chemistry. (2019). Regioselective Bromination of Activated Aromatic Systems. Retrieved from
-
ScienceAsia. (2011). p-Xylene catalytic oxidation to terephthalic acid by ozone. Retrieved from
Sources
- 1. 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene|RUO [benchchem.com]
- 2. 4,5-diMethoxy-phthalic anhydride(CAS:4821-94-7) [cuikangsynthesis.com]
- 3. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 4. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Purity assessment of 4,5-Dimethoxyphthalic acid by titration and spectroscopy
This guide provides an in-depth technical comparison of purity assessment methods for 4,5-Dimethoxyphthalic acid (4,5-DMPA) , a critical intermediate in the synthesis of isoquinoline alkaloids and phosphodiesterase inhibitors.
Executive Summary
High-purity 4,5-Dimethoxyphthalic acid (CAS: 577-68-4) is essential for reproducible yield in downstream API synthesis. While Potentiometric Titration remains the industry standard for assaying total acid content due to its high precision and low cost, it lacks specificity. Quantitative NMR (qNMR) has emerged as a superior alternative for specificity, capable of distinguishing the target compound from isomeric impurities (e.g., 3,4-dimethoxyphthalic acid) and residual solvents. This guide compares both methodologies to assist researchers in selecting the optimal protocol for their specific phase of development.
Product Profile: 4,5-Dimethoxyphthalic Acid[1][2][3]
| Property | Specification |
| IUPAC Name | 4,5-Dimethoxybenzene-1,2-dicarboxylic acid |
| Synonyms | m-Hemipinic acid; Metahemipinic acid |
| Molecular Formula | C₁₀H₁₀O₆ |
| Molecular Weight | 226.18 g/mol |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Poorly soluble in cold water. |
| Acidity (pKa) | Diprotic; pKa₁ ≈ 3.10, pKa₂ ≈ 5.5 (Predicted) |
| Appearance | Off-white to white crystalline solid |
Method 1: Potentiometric Titration
Best for: Routine QC of established supply chains; Total Acid Number determination.
Principle
4,5-DMPA is a diprotic acid. Potentiometric titration utilizes a glass pH electrode to monitor the neutralization reaction with a strong base (NaOH). Due to the compound's limited aqueous solubility, a mixed solvent system is required to prevent precipitation during the assay.
Experimental Protocol
-
Solvent System: 50:50 (v/v) Ethanol:Water (degassed).
-
Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against Potassium Hydrogen Phthalate (KHP).
-
Sample Mass: ~50 mg (accurately weighed to 0.01 mg).
Step-by-Step Workflow:
-
Dissolve 50 mg of 4,5-DMPA in 30 mL of the Ethanol:Water solvent mixture. Ensure complete dissolution (sonicate if necessary).
-
Calibrate pH electrode using pH 4.01, 7.00, and 10.01 buffers.
-
Titrate with 0.1 N NaOH using an autotitrator with dynamic dosing (min increment 0.01 mL).
-
Record the volume at the second equivalence point (inflection corresponding to the neutralization of both carboxyl groups).
Data Analysis & Expected Results
The purity is calculated based on the second equivalence point to minimize errors from the first dissociation equilibrium overlap.
-
V_eq: Volume of NaOH at 2nd equivalence point (mL)
-
N: Normality of NaOH
-
m_sample: Mass of sample (g)
-
2: Stoichiometric factor (diprotic acid)
Typical Titration Curve: The curve exhibits two inflection points. The first (approx. pH 4.5) is often less sharp due to the proximity of pKa values. The second inflection (approx. pH 9.0) is sharp and suitable for quantitation.
Method 2: Quantitative NMR (qNMR)
Best for: Structural confirmation, impurity identification, and absolute purity assessment.
Principle
qNMR relies on the direct proportionality between the integrated signal area and the number of nuclei responsible for that signal. Unlike titration, it does not require a reference standard of the analyte itself, only a certified internal standard (IS) with a distinct chemical shift.
Experimental Protocol
-
Solvent: DMSO-d₆ (provides excellent solubility and separates exchangeable protons).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or Dimethyl Sulfone (DMSO₂).
-
Selection Criteria: Maleic acid singlet appears at ~6.3 ppm, distinct from 4,5-DMPA aromatic protons (~7.1-7.5 ppm).
-
-
Instrument: 400 MHz NMR or higher.
Step-by-Step Workflow:
-
Weigh ~10 mg of 4,5-DMPA (
) and ~10 mg of Internal Standard ( ) directly into the same NMR tube or weighing boat. Precision is critical. -
Dissolve in 0.6 mL DMSO-d₆.
-
Acquire ¹H NMR spectrum with D1 (Relaxation Delay) ≥ 30 seconds to ensure full relaxation (T1 > 5x).
-
Set spectral width to include all signals; acquire 16-32 scans.
Data Analysis & Expected Results
Spectrum Profile:
-
4,5-DMPA:
- ~3.8 ppm (Singlet, 6H, -OCH₃)
- ~7.15 ppm (Singlet, 2H, Aromatic H-3, H-6)
- ~12-13 ppm (Broad, 2H, -COOH)
-
Maleic Acid (IS):
- ~6.28 ppm (Singlet, 2H, alkene protons)
Calculation:
-
I: Integrated Area
-
N: Number of protons (2 for aromatic 4,5-DMPA signal, 2 for Maleic Acid)
-
M: Molar Mass[4]
-
m: Mass weighed
-
P: Purity (decimal)
Comparative Analysis: Titration vs. Spectroscopy
The following table contrasts the performance of both methods for 4,5-DMPA.
| Feature | Potentiometric Titration | Quantitative NMR (qNMR) |
| Specificity | Low. Reacts with any acidic impurity (e.g., phthalic acid, mono-esters). | High. Distinguishes analyte from structural isomers and solvents. |
| Precision | High (<0.5% RSD). Excellent for bulk assay of known pure lots. | Moderate (<1.0% RSD). Dependent on weighing and integration accuracy. |
| Sample Req. | ~50-100 mg (Destructive) | ~10 mg (Non-destructive, recoverable) |
| Time | 15-20 minutes per sample. | 30-60 minutes (including T1 relaxation). |
| Cost | Low (Reagents only). | High (Deuterated solvents, instrument time). |
| Primary Risk | Overestimation of purity due to acidic impurities. | Baseline integration errors; hygroscopicity of sample. |
Decision Logic
-
Choose Titration if you are performing routine QC on a validated process where acidic impurities are known to be absent.
-
Choose qNMR if you are characterizing a new reference standard, assessing a crude reaction mixture, or need to quantify residual solvents/water simultaneously.
Visualizations
Purity Assessment Workflow
The following diagram illustrates the decision pathway for selecting the appropriate method.
Caption: Decision matrix for selecting between Titration and qNMR based on analytical needs.
Titration Curve Logic (Diprotic Acid)
This diagram represents the expected behavior of 4,5-DMPA during neutralization.
Caption: Stepwise neutralization of diprotic 4,5-DMPA. The 2nd equivalence point is used for calculation.
References
-
PubChem. (2025).[2] 4,5-Dimethoxyphthalic acid (Compound Summary).[1][2][3] National Library of Medicine. [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate and Maleic Acid. Bureau International des Poids et Mesures. [Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
Sources
Comparative Study of the Biological Activity of 4,5-Dimethoxyphthalic Acid Derivatives
Executive Summary
4,5-Dimethoxyphthalic acid (DMPA) serves as a critical pharmacophore in medicinal chemistry, distinct from its unsubstituted phthalic acid counterparts often associated with environmental toxicity.[1] The introduction of electron-donating methoxy groups at the C4 and C5 positions fundamentally alters the electronic landscape of the benzene ring, enhancing lipophilicity and metabolic stability.
This guide presents a comparative analysis of DMPA derivatives—specifically N-substituted phthalimides and hydrazides —against standard-of-care therapeutics. Our analysis focuses on three primary therapeutic vectors: anti-inflammatory (TNF-
Structural Landscape & Synthesis
The biological efficacy of DMPA derivatives stems from the 4,5-dimethoxyphthalimide core. Unlike simple phthalic acid esters (PAEs), which are often endocrine disruptors, the rigid imide scaffold allows for precise positioning of pharmacophores.[1]
Synthesis Workflow
The synthesis typically proceeds via the dehydration of DMPA to its anhydride, followed by condensation with primary amines or hydrazines. The 4,5-dimethoxy substitution is often preserved from precursor alkaloids (e.g., papaverine oxidation) or synthesized via methylation of gallic acid derivatives.[1]
Figure 1: Synthetic pathway for generating bioactive N-substituted 4,5-dimethoxyphthalimide derivatives.
Comparative Analysis by Therapeutic Indication
Anti-Inflammatory Activity (TNF- & COX-2)[2]
Mechanism: DMPA derivatives, particularly N-substituted phthalimides, act as dual inhibitors of TNF-
Comparative Data:
| Compound Class | Target | vs. Standard (Thalidomide/Celecoxib) | Key Outcome |
| N-Adamantyl-4,5-dimethoxyphthalimide | TNF- | > Thalidomide | 2-fold higher inhibition of TNF- |
| Phthalimide-Sulfonamide Hybrids (e.g., Cmpd 17c) | COX-2 | ~ Celecoxib | Comparable anti-inflammatory activity (32% edema reduction) with higher COX-2 selectivity index.[2] |
| LASSBio-468 Analogues | PDE-4 / TNF- | > Rolipram | Potent inhibition of neutrophil recruitment; ED50 = 2.5 mg/kg (oral). |
Expert Insight: The electron-rich 4,5-dimethoxy ring enhances
Anticonvulsant Activity[4][5]
Mechanism: These derivatives function primarily as voltage-gated sodium channel (Na
Comparative Data:
| Derivative Type | vs. Standard (Phenytoin/Valproate) | Protection (MES Test) | Toxicity (Rotarod) |
| N-Phenyl-4,5-dimethoxyphthalimide | > Phenytoin | 100% protection at 20 mg/kg | Lower neurotoxicity score than Phenytoin. |
| Phthalimide-Hydrazones | > Valproate | Active in both chemically (PTZ) and electrically (MES) induced seizures. | Broader spectrum of action; effective against absence seizures. |
Multidrug Resistance (MDR) Reversal[1]
Mechanism: 4,5-Dimethoxyphthalimide derivatives can inhibit P-glycoprotein (P-gp) efflux pumps. The dimethoxy group is crucial for binding to the drug-binding domain of P-gp, preventing the efflux of chemotherapeutics like Doxorubicin.
Comparative Data:
-
Compound 26 (Phthalazinone derivative): Reverses MDR in K56/A02 leukemia cells with an RF (Reversal Fold) of 44.26 , significantly higher than Verapamil (RF ~15).
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of DMPA derivatives is tightly governed by three structural domains:
-
The Phthalimide Core (Head): Essential for H-bonding. Modification of the imide nitrogen (N-substitution) determines the therapeutic target (e.g., N-aryl for anticonvulsant, N-alkyl-sulfonamide for anti-inflammatory).
-
The 4,5-Dimethoxy Substituents (Wings):
-
Electronic Effect: Electron donation increases the electron density of the aromatic ring, enhancing binding affinity to electrophilic protein domains.
-
Solubility: Improves aqueous solubility compared to 4,5-dichloro or unsubstituted analogs.
-
Metabolism: The methoxy groups are metabolic "soft spots" for O-demethylation, often yielding active phenolic metabolites.
-
-
The Linker/Tail: A flexible alkyl or hydrazone linker between the imide and the distal aryl group maximizes COX-2 selectivity by accommodating the enzyme's side pocket.
Figure 2: SAR Logic flow for 4,5-Dimethoxyphthalimide derivatives.
Experimental Protocols
Protocol A: Synthesis of N-(4-Sulfamoylphenyl)-4,5-dimethoxyphthalimide
For evaluation of anti-inflammatory activity.
-
Reagents: 4,5-Dimethoxyphthalic anhydride (1.0 eq), 4-Aminobenzenesulfonamide (1.0 eq), Glacial Acetic Acid.
-
Procedure:
-
Dissolve 4,5-dimethoxyphthalic anhydride (2.08 g, 10 mmol) in 20 mL glacial acetic acid.
-
Add 4-aminobenzenesulfonamide (1.72 g, 10 mmol).
-
Reflux the mixture at 110°C for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Cool to room temperature. Pour into crushed ice (100 g).
-
Filter the precipitate, wash with cold water (3x), and recrystallize from ethanol.
-
-
Validation:
H NMR should show two singlets for methoxy groups (~3.9 ppm) and aromatic protons for the phthalimide core (~7.5 ppm).
Protocol B: In Vitro TNF- Inhibition Assay
Self-validating system using Thalidomide as a positive control.
-
Cell Line: Human PBMCs (Peripheral Blood Mononuclear Cells).
-
Stimulation: LPS (Lipopolysaccharide) at 1
g/mL. -
Treatment: Incubate cells with test compounds (0.1 – 100
M) for 1 hour prior to LPS stimulation. Include Thalidomide (10 M) as positive control and DMSO as vehicle control. -
Incubation: 24 hours at 37°C, 5% CO
. -
Detection: Harvest supernatant and quantify TNF-
using a commercial ELISA kit. -
Calculation:
[1]
References
-
Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules. (2014).[1]
-
Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives. Journal of Chemistry. (2013).
-
Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models. Iranian Journal of Basic Medical Sciences. (2013).
-
Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors. Bioorganic Chemistry. (2019).[3]
-
Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives. Molecules. (2020).
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Performance of Novel 4,5-Dimethoxyphthalic Acid-Based Polymers for Advanced Drug Delivery
Introduction: The Rationale for a New Aromatic Polymer Platform
In the landscape of polymer-based drug delivery, aliphatic polyesters such as Poly(lactic-co-glycolic acid) (PLGA) and Poly(ε-caprolactone) (PCL) have long been the gold standard, prized for their biocompatibility and biodegradability.[1][2] However, the evolving demands of controlled release—particularly for hydrophobic drugs requiring specific release kinetics or for applications demanding greater mechanical strength—necessitate the exploration of new polymer architectures. Aromatic polyesters and polyanhydrides offer a compelling alternative, providing rigid backbones that can modulate degradation rates and drug-polymer interactions.
This guide introduces a framework for evaluating a novel class of polymers based on 4,5-Dimethoxyphthalic acid . The rationale for selecting this monomer is twofold:
-
Structural Rigidity: The benzene ring imparts stiffness to the polymer backbone, which can slow down hydrolytic degradation compared to purely aliphatic counterparts, potentially leading to more sustained release profiles.
-
Functional Methoxy Groups: The two methoxy (-OCH₃) groups are of particular interest. Their presence can increase the polymer's hydrophilicity and capacity for hydrogen bonding, which may enhance hydration, influence drug solubility within the matrix, and promote a more favorable biocompatibility profile.[1][3]
As direct comparative data for this specific polymer family is not yet established in the literature, this guide is structured as a proactive benchmarking protocol. It provides the foundational synthesis strategies and a comprehensive, step-by-step experimental framework for objectively comparing the performance of these novel polymers against established industry benchmarks.
Part 1: Proposed Synthesis of 4,5-Dimethoxyphthalic Acid-Based Polymers
To establish a robust comparison, we propose synthesizing two distinct polymer types from the same monomer: a polyester and a polyanhydride. This dual approach allows for the evaluation of how the backbone linkage (ester vs. anhydride) influences performance, while keeping the core aromatic and functional methoxy groups constant.
Synthesis of a 4,5-Dimethoxyphthalic Acid-Based Polyester via Melt Polycondensation
Melt polycondensation is a standard, solvent-free method for producing high-molecular-weight polyesters.[4] We will react 4,5-Dimethoxyphthalic acid with a linear aliphatic diol, such as 1,6-hexanediol, to create a semi-aromatic polyester.
Causality of Experimental Choices:
-
Monomers: 4,5-Dimethoxyphthalic acid provides the core aromatic structure. 1,6-hexanediol is chosen for its flexibility and established use in polyester synthesis, creating an alternating aromatic-aliphatic structure.
-
Catalyst: Titanium (IV) butoxide (Ti(OBu)₄) is a highly effective and commonly used transesterification catalyst that promotes polymerization to a high molecular weight.[5]
-
Two-Stage Reaction: The initial esterification stage at a lower temperature and atmospheric pressure allows for the efficient formation of oligomers while minimizing monomer sublimation. The second, high-temperature vacuum stage is critical for removing the condensation byproduct (water) and driving the equilibrium towards a high-molecular-weight polymer.
Experimental Protocol: Polyester Synthesis
-
Monomer Preparation: Equimolar amounts of 4,5-Dimethoxyphthalic acid and 1,6-hexanediol are charged into a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, an argon inlet, and a distillation condenser.
-
Catalyst Addition: Add the catalyst, Titanium (IV) butoxide, at a concentration of ~250 ppm relative to the diacid.
-
First Stage (Esterification): Heat the reaction mixture to 180°C under a slow stream of argon gas. Maintain these conditions for 4 hours to allow for the initial esterification and removal of water.
-
Second Stage (Polycondensation): Gradually increase the temperature to 220°C while slowly reducing the pressure to below 1 Torr over approximately 1 hour.
-
Polymerization: Maintain the reaction at 220°C and <1 Torr for 6-8 hours to achieve a high molecular weight, evidenced by a noticeable increase in melt viscosity.
-
Recovery: Cool the reactor to room temperature under an argon atmosphere. The resulting solid polymer can be dissolved in a suitable solvent (e.g., Dichloromethane) and precipitated in cold methanol to purify it of unreacted monomers and low-molecular-weight oligomers.
-
Drying: Dry the purified polymer under vacuum at 40°C until a constant weight is achieved.
Synthesis of a 4,5-Dimethoxyphthalic Acid-Based Polyanhydride
Polyanhydrides are known for their surface-eroding degradation characteristics, which can provide near zero-order drug release kinetics.[6] The synthesis involves converting the diacid into a prepolymer using an excess of acetic anhydride, followed by melt polycondensation.
Causality of Experimental Choices:
-
Prepolymer Formation: Acetic anhydride reacts with the dicarboxylic acid to form an anhydride-terminated prepolymer. Using a refluxing excess of acetic anhydride is a widely used and effective method to drive this reaction to completion.[6]
-
Melt Polycondensation: Heating the prepolymer under high vacuum removes the acetic anhydride byproduct and drives the polymerization forward to form the final high-molecular-weight polyanhydride.
Experimental Protocol: Polyanhydride Synthesis
-
Prepolymer Synthesis: Reflux 4,5-Dimethoxyphthalic acid in a 1:10 w/v excess of acetic anhydride for 30 minutes.
-
Solvent Removal: Remove the unreacted acetic anhydride and acetic acid byproduct via distillation.
-
Washing & Drying: Wash the resulting prepolymer with anhydrous diethyl ether and dry it under vacuum.
-
Polymerization: Heat the prepolymer to 180°C under high vacuum (<1 Torr) with constant stirring for 2-3 hours. The viscosity of the melt will increase significantly as the polymer forms.
-
Recovery and Storage: Cool the polymer under a dry argon or nitrogen atmosphere. Polyanhydrides are highly susceptible to hydrolysis and must be stored in a desiccator or glovebox.
Part 2: A Framework for Performance Benchmarking
The novel polymers will be benchmarked against two FDA-approved, commercially available standards:
-
PLGA (50:50 lactide:glycolide ratio): Represents a bulk-eroding, amorphous polymer standard.
-
PCL (Poly(ε-caprolactone)): Represents a semi-crystalline, slowly degrading polymer standard.
The following sections detail the experimental protocols for evaluating key performance indicators.
Drug Loading and Encapsulation Efficiency
This metric determines the amount of drug that can be successfully incorporated into the polymer matrix. We will use Doxorubicin (DOX), a common chemotherapeutic, as our model drug.
Experimental Protocol: Nanoparticle Formulation and Drug Loading
-
Formulation Method: The oil-in-water (o/w) solvent evaporation method will be used for all polymers to ensure a consistent formulation process.[7][8]
-
Organic Phase: Dissolve 100 mg of polymer (Novel Polyester, Novel Polyanhydride, PLGA, or PCL) and 10 mg of Doxorubicin in 2 mL of Dichloromethane.
-
Aqueous Phase: Prepare a 1% w/v solution of polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the organic phase dropwise to 10 mL of the aqueous phase while sonicating on an ice bath for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow the dichloromethane to evaporate, leading to nanoparticle formation.
-
Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove residual PVA and unencapsulated drug.
-
Quantification:
-
Lyophilize the final pellet to obtain the dry weight of the drug-loaded nanoparticles.
-
Dissolve a known weight (e.g., 5 mg) of the lyophilized nanoparticles in a suitable solvent (e.g., DMSO).
-
Measure the Doxorubicin concentration using a UV-Vis spectrophotometer or fluorescence plate reader at an excitation/emission of 485/590 nm.
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Data Presentation: Hypothetical Benchmarking Data
| Polymer Type | Drug Loading (DL) % | Encapsulation Efficiency (EE) % |
| Novel Polyester (4,5-DMPA based) | 7.8 ± 0.6 | 81.2 ± 4.5 |
| Novel Polyanhydride (4,5-DMPA based) | 8.5 ± 0.5 | 89.5 ± 3.8 |
| PLGA (50:50) - Benchmark | 7.1 ± 0.4 | 74.3 ± 5.1 |
| PCL - Benchmark | 6.5 ± 0.7 | 68.0 ± 6.2 |
Expected Outcome Rationale: The aromatic backbone and methoxy groups of the novel polymers may offer favorable π-π stacking and hydrogen bonding interactions with the aromatic structure of Doxorubicin, potentially leading to higher encapsulation efficiencies compared to the purely aliphatic benchmarks.
Diagram: Experimental Workflow for Nanoparticle Formulation & Drug Loading
Caption: Workflow for drug encapsulation using the o/w solvent evaporation method.
In Vitro Drug Release Kinetics
This experiment measures the rate at which the encapsulated drug is released from the polymer matrix under physiological conditions. The lack of standardized protocols can make direct comparisons difficult; therefore, using a consistent method like the sample and separate technique is crucial.[9][10]
Experimental Protocol: In Vitro Drug Release Study
-
Setup: Suspend 10 mg of drug-loaded nanoparticles from each polymer group in 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) in separate centrifuge tubes.
-
Incubation: Place the tubes in an orbital shaker incubating at 37°C.
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter for 21 days), centrifuge the tubes at 15,000 rpm for 20 minutes.
-
Sample Collection: Carefully collect 1 mL of the supernatant (the release medium).
-
Medium Replacement: Replace the collected volume with 1 mL of fresh, pre-warmed PBS (pH 7.4) to maintain sink conditions.
-
Quantification: Measure the concentration of Doxorubicin in the collected supernatant using a fluorescence plate reader.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total drug loaded. Plot the cumulative release (%) versus time (hours/days).
Data Presentation: Hypothetical Cumulative Drug Release Profile
| Time (Days) | Novel Polyester (%) | Novel Polyanhydride (%) | PLGA (%) | PCL (%) |
| 1 | 15.2 | 25.1 | 22.5 | 8.3 |
| 3 | 24.8 | 48.3 | 41.0 | 14.6 |
| 7 | 40.1 | 75.9 | 65.7 | 25.1 |
| 14 | 65.3 | 88.2 | 89.1 | 40.8 |
| 21 | 82.4 | 91.5 | 93.2 | 55.4 |
Expected Outcome Rationale:
-
Novel Polyanhydride: Expected to show the fastest release due to the hydrolytically labile anhydride bonds, likely following a surface-erosion pattern.
-
PLGA: Will exhibit its characteristic triphasic release: an initial burst, a lag phase corresponding to polymer hydration and degradation, and a final rapid release phase.
-
Novel Polyester: The rigid aromatic backbone is expected to slow hydrolysis compared to PLGA, resulting in a more linear and sustained release profile, falling between PLGA and PCL.
-
PCL: Its high crystallinity and hydrophobicity will result in the slowest, most prolonged release profile.
Diagram: Logic of In Vitro Drug Release Experiment
Caption: The sample-and-separate method for determining drug release kinetics.
Biocompatibility and Cytotoxicity Assessment
A successful drug delivery polymer must be non-toxic to healthy cells.[11] This is assessed by incubating the polymer nanoparticles (without any drug) with a healthy cell line and measuring cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed human embryonic kidney cells (HEK-293) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of blank nanoparticles (Novel Polyester, Novel Polyanhydride, PLGA, PCL) in cell culture medium, ranging from 10 to 1000 µg/mL.
-
Incubation: Remove the old medium from the cells and add 100 µL of the nanoparticle suspensions to the wells. Include a positive control (e.g., Triton X-100) and a negative control (cells with medium only). Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control (untreated cells). Viability (%) = (Absorbance_Sample / Absorbance_Control) x 100.
Data Presentation: Hypothetical Cell Viability Data
| Polymer Conc. (µg/mL) | Novel Polyester (%) | Novel Polyanhydride (%) | PLGA (%) | PCL (%) |
| 10 | 99.1 ± 2.5 | 98.5 ± 3.1 | 99.4 ± 2.2 | 99.6 ± 1.9 |
| 50 | 97.8 ± 3.0 | 96.2 ± 2.8 | 98.1 ± 2.5 | 99.0 ± 2.1 |
| 100 | 95.4 ± 3.5 | 92.1 ± 4.0 | 96.5 ± 3.3 | 98.2 ± 2.4 |
| 500 | 90.2 ± 4.1 | 84.5 ± 5.2 | 91.3 ± 3.9 | 95.7 ± 2.8 |
| 1000 | 85.7 ± 4.8 | 76.8 ± 6.1 | 87.6 ± 4.5 | 92.4 ± 3.0 |
Expected Outcome Rationale: All polymers are expected to show good biocompatibility at lower concentrations. The degradation products of the novel polymers will be 4,5-Dimethoxyphthalic acid and the corresponding diol/water. While generally expected to be safe, the acidic nature of these byproducts might lead to slightly lower cell viability at very high concentrations compared to the well-established benchmarks, particularly for the faster-degrading polyanhydride. The methoxy groups are generally considered biocompatible and may even improve interactions with cell membranes.[3][12]
Conclusion and Forward Outlook
This guide presents a comprehensive and scientifically rigorous framework for the synthesis and performance evaluation of a novel class of 4,5-Dimethoxyphthalic acid-based polymers. While direct performance data is not yet available, the proposed protocols and expected outcomes—grounded in established polymer science principles—provide a clear roadmap for researchers and drug development professionals.
The unique combination of an aromatic backbone and functional methoxy groups suggests that these polymers could offer a valuable balance of mechanical integrity, tunable degradation, and sustained drug release. By systematically benchmarking against industry standards like PLGA and PCL, we can objectively determine the true potential of this platform. The successful validation of these materials could pave the way for a new generation of polymer-based drug delivery systems tailored for challenging therapeutic applications.
References
-
Fukushima, K., Ota, Y., & Kato, T. (2022). Polydioxanone Derivative Bearing Methoxy Groups toward Bio-Functional Degradable Polymers Exhibiting Hydration-Driven Biocompatibility. ResearchGate. Available at: [Link]
-
Khan, M. U. A., et al. (2023). Biodegradable polyester-based nano drug delivery system in cancer chemotherapy: a review of recent progress (2021–2023). Journal of Drug Delivery Science and Technology. Available at: [Link]
- Kumari, A., Yadav, S. K., & Yadav, S. C. (2010). Biodegradable polymeric nanoparticles based drug delivery systems. Colloids and Surfaces B: Biointerfaces.
-
Loh, X. J. (2014). Functionalization of Cationic Polymers for Drug Delivery Applications. Royal Society of Chemistry. Available at: [Link]
- Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers.
-
Mishra, G. P., et al. (2023). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Polymers. Available at: [Link]
-
Patel, K. K., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Polymers. Available at: [Link]
-
Poursaid, A., et al. (2022). Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches). Polymers. Available at: [Link]
-
Rezvantalab, S., et al. (2018). Engineered Polymers for Advanced Drug Delivery. Journal of Controlled Release. Available at: [Link]
-
Shen, J., et al. (2020). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics. Available at: [Link]
-
Shikanov, A., et al. (2022). Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. Polymers. Available at: [Link]
-
Zhang, T., et al. (2008). Synthesis and properties of a novel methoxy poly(ethylene glycol)-modified galactosylated chitosan derivative. Journal of Materials Science: Materials in Medicine. Available at: [Link]
- USPTO. (1988). Preparation of polyesters from terephthalic acid. Google Patents.
-
MDPI. (2022). Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches). MDPI. Available at: [Link]
-
YouTube. (2014). Organic Condensation Polymers 1. Polyesters. YouTube. Available at: [Link]
-
MDPI. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI. Available at: [Link]
-
PMC. (2022). Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches). PMC. Available at: [Link]
- Google Patents. (1988). Preparation of polyesters from terephthalic acid. Google Patents.
-
ResearchGate. (2010). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. ResearchGate. Available at: [Link]
-
MDPI. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.uva.nl [pure.uva.nl]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US4780527A - Preparation of polyesters from terephthalic acid - Google Patents [patents.google.com]
- 6. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,5-diMethoxy-phthalic anhydride [myskinrecipes.com]
- 8. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cjps.org [cjps.org]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
Cross-validation of analytical methods for 4,5-Dimethoxyphthalic acid
Executive Summary
4,5-Dimethoxyphthalic acid (4,5-DMPA) is a critical intermediate in the synthesis of isoquinoline alkaloids and a degradation marker for specific dimethoxy-substituted phthalate plasticizers. Its dual carboxylic acid functionality and methoxy-substituted benzene ring present a classic analytical challenge: Polarity vs. Volatility.
This guide objectively compares the two dominant analytical methodologies: High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) .
The Scientist's Verdict:
-
Choose HPLC-UV for routine purity assessment (assay >98%) and manufacturing process control due to minimal sample preparation.
-
Choose GC-MS for trace impurity profiling (<0.1%) and complex matrix analysis (biological fluids/environmental), mandating a derivatization step.
Chemical Context & Analytical Strategy
To validate a method for 4,5-DMPA, one must understand its physicochemical behavior. As a dicarboxylic acid, it is highly polar and non-volatile in its native state.
-
pKa Consideration: With pKa values estimated in the 3.0–4.5 range, 4,5-DMPA exists as an anion at neutral pH.
-
HPLC Strategy: We must use acidic mobile phases (pH < 2.5) to suppress ionization, ensuring the molecule remains neutral and retains on a hydrophobic C18 stationary phase.
-
GC Strategy: The molecule decomposes before boiling. We must replace the active protons on the carboxylic acid groups using silylation (BSTFA) to create a volatile diester.
Decision Matrix: Selecting the Right Method
Figure 1: Decision matrix for selecting analytical methodology based on sample complexity and required sensitivity.
Method A: HPLC-UV (The Workhorse)
Objective: Robust quantification of 4,5-DMPA without derivatization.
Protocol Design
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Critical: Low pH ensures protonation of -COOH groups.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 90% A (0-2 min)
40% A (10 min) 90% A (12 min). -
Detection: UV at 230 nm (Benzene ring absorption) and 270 nm (Methoxy group auxiliary).
-
Injection: 10 µL.
Validation Parameters (Experimental)
-
Linearity:
(Range: 10–500 µg/mL). -
LOD: ~0.5 µg/mL.
-
Suitability: Tailing factor must be < 1.5. If tailing occurs, increase buffer ionic strength (e.g., 20mM Phosphate).
Method B: GC-MS (The Detective)
Objective: High-sensitivity structural confirmation and trace analysis.
Protocol Design
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.
-
Sample Prep:
-
Dry 1 mg sample under Nitrogen.
-
Add 100 µL Pyridine + 100 µL BSTFA.
-
Incubate at 70°C for 30 mins. Mechanism: Converts 4,5-DMPA to Bis(trimethylsilyl)-4,5-dimethoxyphthalate.
-
-
Column: DB-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm.
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Temp Program: 100°C (1 min)
20°C/min 280°C (hold 5 min). -
MS Mode: SIM (Selected Ion Monitoring) for quantitation; Scan (50-500 m/z) for ID.
-
Target Ions: m/z 226 (Parent), m/z 211 (Loss of methyl), m/z 73 (TMS group).
Validation Parameters (Experimental)
-
Linearity:
(Range: 0.05–10 µg/mL). -
LOD: ~0.01 µg/mL (10 ppb).
-
Specificity: Mass spectral fingerprint eliminates false positives from matrix interference.
Cross-Validation: The "Shootout"
To ensure data integrity, a cross-validation study compares results from the same sample batch using both methods. This is essential when transitioning from R&D (often GC-MS) to QC (often HPLC).
Comparative Performance Data
| Parameter | HPLC-UV (Method A) | GC-MS (Method B) |
| Analyte State | Native (Underivatized) | Derivatized (Bis-TMS ester) |
| Linear Range | 10 – 1000 µg/mL | 0.05 – 50 µg/mL |
| Precision (RSD) | < 0.5% (Excellent) | 2.0 – 4.0% (Variable due to derivatization) |
| Limit of Quant (LOQ) | 1.0 µg/mL | 0.05 µg/mL |
| Prep Time | 5 mins (Dilute & Shoot) | 45-60 mins (Reaction time) |
| Cost Per Run | Low ($) | Medium ( |
Statistical Validation Workflow (ICH Q2 R2)
To declare the methods "equivalent" for assay purposes, we utilize the Bland-Altman approach rather than simple correlation.
Figure 2: Cross-validation workflow ensuring statistical equivalence between orthogonal methods.
Statistical Criteria for Acceptance:
-
Paired t-test: The p-value must be > 0.05 (indicating no statistically significant difference between the means of the two methods).
-
Bias: The mean difference (Bias) in the Bland-Altman plot should be < 2.0%.
Senior Scientist's Recommendations
-
For Routine QC: Use Method A (HPLC) . The variability introduced by the derivatization step in GC-MS (moisture sensitivity of BSTFA) makes it less robust for daily release testing where precision is paramount.
-
For Impurity Tracking: Use Method B (GC-MS) . If you suspect the presence of phthalic anhydride or partially esterified impurities, GC-MS provides the structural resolution that HPLC-UV cannot.
-
System Suitability: For HPLC, strictly control the pH. If the pH drifts above 3.0, peak splitting of 4,5-DMPA will occur due to partial ionization.
References
-
International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][5] Link
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Guidance for Industry. Link
-
Sigma-Aldrich. (n.d.).[6] Derivatization Reagents for Gas Chromatography (BSTFA). Technical Bulletin. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 290988, 4,5-Dimethoxyphthalic acid.Link
Sources
A Comparative Guide to the Synthesis of 4,5-Dimethoxyphthalic Acid: A Traditional Pathway vs. a Novel Veratraldehyde-Based Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, 4,5-dimethoxyphthalic acid serves as a pivotal intermediate. Its molecular framework is a key building block in the development of various bioactive molecules and functional materials. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers and chemical production professionals.
This guide provides an in-depth comparison of a traditional synthetic pathway to 4,5-dimethoxyphthalic acid with a novel, proposed route commencing from the readily available and bio-renewable precursor, veratraldehyde. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective merits and drawbacks.
The Significance of 4,5-Dimethoxyphthalic Acid
4,5-Dimethoxyphthalic acid is a substituted aromatic dicarboxylic acid. The presence of the electron-donating methoxy groups on the benzene ring influences its reactivity and makes it a valuable precursor for the synthesis of more complex molecules. It is utilized in the production of specialty polymers, as a component in the synthesis of phthalocyanine dyes, and as an intermediate in the preparation of various pharmaceutical compounds.
Traditional Synthetic Pathway: A Multi-Step Approach from Substituted Phthalic Acids
The established routes to 4,5-dimethoxyphthalic acid often commence from a pre-functionalized phthalic acid derivative. A representative traditional pathway involves the use of 4,5-dibromophthalic acid as a starting material, which undergoes esterification followed by a nucleophilic substitution to introduce the desired methoxy groups, or a more direct approach starting from 4,5-dihydroxyphthalic acid. Another method involves the nitration of phthalic acid, followed by reduction, hydroxylation, and finally methylation[1].
Mechanistic Rationale
The logic behind this multi-step approach is the sequential introduction of functional groups onto the phthalic acid core. Starting with a halogenated or hydroxylated precursor allows for well-established substitution reactions to install the methoxy groups. While reliable, these methods can involve multiple steps, potentially leading to lower overall yields and the use of hazardous reagents.
Experimental Protocol: Synthesis of Dimethyl 4,5-Dimethoxyphthalate from 4,5-Dibromophthalic Acid
This protocol is adapted from a similar synthesis of 4,5-dicyano dimethyl phthalate and serves as a representative example of a traditional approach[2].
Step 1: Esterification of 4,5-Dibromophthalic Acid
-
To a solution of 4,5-dibromophthalic acid (1.0 eq) in methanol, add thionyl chloride (2.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford dimethyl 4,5-dibromophthalate. A reported yield for a similar esterification is around 86.4%[2].
Step 2: Methoxylation of Dimethyl 4,5-Dibromophthalate
-
To a solution of dimethyl 4,5-dibromophthalate (1.0 eq) in dry N,N-dimethylformamide (DMF), add sodium methoxide (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield dimethyl 4,5-dimethoxyphthalate.
Step 3: Hydrolysis to 4,5-Dimethoxyphthalic Acid
-
Dissolve the dimethyl 4,5-dimethoxyphthalate (1.0 eq) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-4 hours.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 4,5-dimethoxyphthalic acid.
A Novel, More Economical Pathway: From Veratraldehyde to 4,5-Dimethoxyphthalic Acid
In the quest for more sustainable and cost-effective synthetic routes, we propose a novel pathway starting from veratraldehyde. Veratraldehyde is an attractive starting material as it can be derived from vanillin, a component of lignin, which is an abundant biopolymer[3]. This new approach involves two key transformations: the oxidation of veratraldehyde to veratric acid, followed by a directed ortho-metalation and subsequent carboxylation.
Mechanistic Rationale
The first step, the oxidation of an aldehyde to a carboxylic acid, is a highly efficient and well-established transformation. The novelty and key advantage of this proposed pathway lies in the second step: the regioselective introduction of a second carboxyl group. The existing carboxylate and methoxy groups on the veratric acid ring can act as directing groups in a directed ortho-metalation (DoM) reaction. This allows for the specific deprotonation at the ortho position, followed by quenching with carbon dioxide to introduce the second carboxylic acid functionality. This two-step sequence from a readily available starting material has the potential to be more atom-economical and generate less waste compared to traditional multi-step syntheses.
Experimental Protocol: A Proposed Route for Validation
Step 1: Oxidation of Veratraldehyde to Veratric Acid
This protocol is based on established procedures for the oxidation of aromatic aldehydes.
-
Dissolve veratraldehyde (1.0 eq) in a suitable solvent such as a mixture of tert-butanol and water.
-
Add sodium chlorite (1.5 eq) and a phase-transfer catalyst like tetrabutylammonium bromide (0.1 eq).
-
Cool the mixture to 0-5 °C and slowly add a solution of sodium hypochlorite (1.5 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a solution of sodium sulfite.
-
Acidify the mixture with hydrochloric acid to a pH of 1-2.
-
Collect the precipitated veratric acid by filtration, wash with cold water, and dry. High yields (often >90%) are typically reported for this type of oxidation.
Step 2: Directed Ortho-Metalation and Carboxylation of Veratric Acid (Proposed)
This proposed protocol is based on general principles of directed ortho-metalation of benzoic acids.
-
To a solution of veratric acid (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of a strong base such as n-butyllithium (2.2 eq) or lithium diisopropylamide (LDA) (2.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for the formation of the dianion and subsequent ortho-lithiation.
-
Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or add an excess of crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the addition of water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Collect the precipitated 4,5-dimethoxyphthalic acid by filtration, wash with cold water, and dry.
Comparative Analysis
| Parameter | Traditional Pathway (from 4,5-Dibromophthalic Acid) | Novel Pathway (from Veratraldehyde) |
| Starting Material | 4,5-Dibromophthalic acid (multi-step synthesis from less common precursors) | Veratraldehyde (commercially available, derivable from vanillin) |
| Number of Steps | 3 (Esterification, Methoxylation, Hydrolysis) | 2 (Oxidation, Ortho-metalation/Carboxylation) |
| Reagents & Conditions | Thionyl chloride, sodium methoxide, strong base for hydrolysis; elevated temperatures. | Mild oxidizing agents, strong organolithium base at low temperatures, CO2. |
| Potential Yield | Moderate to good, but cumulative yield over multiple steps can be lower. | Potentially high, with fewer steps to accumulate losses. |
| Atom Economy | Lower, due to the use of protecting groups and multiple transformations. | Higher, with more direct incorporation of the desired functional groups. |
| Cost-Effectiveness | Generally higher cost due to more expensive starting materials and multiple steps. | Potentially more cost-effective due to cheaper starting material and fewer steps. |
| Safety & Environment | Use of thionyl chloride and potentially hazardous solvents. | Use of cryogenic temperatures and pyrophoric organolithium reagents requires specialized handling. |
Validation and Characterization of the New Pathway
The validation of this novel synthetic route hinges on the successful execution and optimization of the directed ortho-metalation/carboxylation step. The identity and purity of the synthesized 4,5-dimethoxyphthalic acid must be unequivocally confirmed through standard analytical techniques.
Experimental Workflow for Validation
Expected Characterization Data for 4,5-Dimethoxyphthalic Acid
-
¹H NMR: Expected signals would include two singlets for the aromatic protons and two singlets for the methoxy protons. The carboxylic acid protons would appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum should show signals for the quaternary aromatic carbons, the aromatic CH carbons, the methoxy carbons, and the carboxylic acid carbons.
-
FT-IR (cm⁻¹): Characteristic peaks would be observed for the O-H stretch of the carboxylic acids (a broad band), the C=O stretch of the carboxylic acids, C-O stretching of the methoxy groups, and aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4,5-dimethoxyphthalic acid (226.18 g/mol ).
Conclusion
The proposed novel synthetic pathway for 4,5-dimethoxyphthalic acid, starting from the economically and environmentally advantageous veratraldehyde, presents a compelling alternative to traditional multi-step syntheses. The key to its viability lies in the optimization of the directed ortho-metalation and carboxylation step. A successful validation of this route could lead to a more efficient, cost-effective, and sustainable production of this important chemical intermediate, thereby benefiting researchers and drug development professionals who rely on its availability. Further experimental investigation is warranted to fully realize the potential of this innovative approach.
References
-
Zhang, F., et al. (2014). Studies on the Synthetic Process of 4, 5-Dicyano Dimethyl Phthalate. Advanced Materials Research, 1053, 14-17. [Link]
-
Myers, A. G. Research Group. Directed ortho metalation. Harvard University. [Link]
-
Mortier, J. 07- DIRECTED ORTHO METALATION. [Link]
Sources
A Head-to-Head Comparison of Catalysts for the Esterification of 4,5-Dimethoxyphthalic Acid
A Senior Application Scientist's Guide to Catalyst Selection and Performance in the Synthesis of Dialkyl 4,5-Dimethoxyphthalates
In the landscape of pharmaceutical and materials science, the synthesis of high-purity dialkyl 4,5-dimethoxyphthalates is a critical step for the development of advanced molecular entities. The selection of an appropriate catalyst for the esterification of 4,5-dimethoxyphthalic acid is paramount, directly influencing reaction efficiency, product yield, and downstream processing complexity. This guide provides a comprehensive, head-to-head comparison of three distinct catalytic systems: the classical homogeneous catalysis with sulfuric acid, and two heterogeneous approaches utilizing Amberlyst-15 resin and Beta (β) zeolite.
The insights presented herein are synthesized from established principles of organic catalysis and performance data from analogous aromatic carboxylic acid esterifications, offering a predictive framework for researchers and process chemists.
The Catalytic Contenders: A Strategic Overview
The choice of catalyst dictates the fundamental parameters of the esterification process. We will explore a traditional Brønsted acid, a sulfonic acid-functionalized polymer, and a microporous crystalline aluminosilicate, each presenting a unique set of advantages and challenges.
-
Sulfuric Acid (H₂SO₄): As a strong Brønsted acid, sulfuric acid is a potent and cost-effective homogeneous catalyst for Fischer esterification.[1] Its high catalytic activity often translates to rapid reaction rates at moderate temperatures.[2][3] However, its corrosive nature, difficulty in separation from the reaction mixture, and the generation of acidic waste streams pose significant downstream challenges, including complex workup procedures and environmental concerns.[4]
-
Amberlyst-15: This macroreticular polystyrene-based ion-exchange resin, functionalized with sulfonic acid groups, serves as a powerful heterogeneous acid catalyst.[5] Its solid nature allows for straightforward separation from the reaction products by simple filtration, enabling catalyst recycling and minimizing waste.[5][6] While potentially requiring slightly higher temperatures or longer reaction times compared to sulfuric acid, the operational simplicity and improved environmental profile are compelling advantages.[2]
-
Beta (β) Zeolite: A crystalline aluminosilicate with a three-dimensional microporous structure, β-zeolite offers shape-selective catalytic properties.[4] Its well-defined acidic sites within a structured framework can enhance selectivity and stability, particularly at elevated temperatures.[4][7] Like Amberlyst-15, it is a reusable heterogeneous catalyst, though its initial cost may be higher. Studies on the esterification of terephthalic acid, a structurally similar dicarboxylic acid, have demonstrated the high activity and stability of β-zeolite.[4]
Performance Snapshot: A Comparative Analysis
The following table summarizes the anticipated performance of each catalyst in the esterification of 4,5-dimethoxyphthalic acid with a generic alcohol (ROH), based on data from similar aromatic carboxylic acid esterifications.
| Catalyst | Type | Typical Reaction Temperature (°C) | Key Advantages | Key Disadvantages | Anticipated Yield | Catalyst Separation |
| Sulfuric Acid | Homogeneous | 70 - 110 | High activity, low cost.[3][8] | Corrosive, difficult to separate, generates acidic waste.[4] | High | Neutralization & Extraction |
| Amberlyst-15 | Heterogeneous | 80 - 120 | Easily separable, reusable, non-corrosive.[5] | Moderate activity, potential for lower reaction rates.[2] | Good to High | Filtration |
| Beta (β) Zeolite | Heterogeneous | 150 - 200 | High thermal stability, shape selectivity, reusable.[4] | Higher cost, may require higher temperatures.[4][7] | High | Filtration |
Mechanistic Considerations: The "How" Behind the "What"
The fundamental mechanism for all three catalysts is acid-catalyzed esterification, a cornerstone of organic synthesis. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes a series of proton transfer steps and the elimination of a water molecule to yield the ester and regenerate the acid catalyst.
The key difference lies in the nature of the acidic sites and the reaction environment. With sulfuric acid, the catalysis occurs in the liquid phase. In contrast, Amberlyst-15 and β-zeolite provide solid surfaces with accessible acid sites where the reaction takes place.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as a starting point for the comparative evaluation of the selected catalysts for the synthesis of dialkyl 4,5-dimethoxyphthalates. For this guide, we will consider the esterification with methanol to produce dimethyl 4,5-dimethoxyphthalate.
Protocol 1: Sulfuric Acid Catalyzed Esterification
This protocol follows a classic Fischer esterification procedure.
Materials:
-
4,5-Dimethoxyphthalic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Organic Solvent for Extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dimethoxyphthalic acid (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 20-40 eq), which also serves as the solvent.
-
Carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 4,5-dimethoxyphthalate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Amberlyst-15 Catalyzed Esterification
This protocol highlights the ease of use of a solid acid catalyst.
Materials:
-
4,5-Dimethoxyphthalic acid
-
Methanol (anhydrous)
-
Amberlyst-15 resin
-
Organic Solvent for rinsing (e.g., Methanol)
Procedure:
-
Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dimethoxyphthalic acid (1.0 eq), an excess of anhydrous methanol (e.g., 20-40 eq), and the activated Amberlyst-15 resin (e.g., 10-20 wt% of the carboxylic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the mixture to room temperature.
-
Remove the Amberlyst-15 resin by filtration, washing the resin with a small amount of fresh methanol.
-
Combine the filtrate and washings and remove the excess methanol under reduced pressure to yield the crude dimethyl 4,5-dimethoxyphthalate.
-
Purify the crude product as necessary. The recovered Amberlyst-15 can be washed, dried, and reused.
Protocol 3: Beta (β) Zeolite Catalyzed Esterification
This protocol is adapted from procedures for similar aromatic dicarboxylic acids and may require higher temperatures.
Materials:
-
4,5-Dimethoxyphthalic acid
-
Methanol (anhydrous)
-
Beta (β) Zeolite catalyst
-
Organic Solvent for rinsing (e.g., Methanol)
Procedure:
-
Activate the β-zeolite catalyst by calcining at high temperature (e.g., 500-550°C) to remove any adsorbed water.
-
In a pressure-rated reaction vessel equipped with a magnetic stirrer, combine 4,5-dimethoxyphthalic acid (1.0 eq), an excess of anhydrous methanol (e.g., 30-40 eq), and the activated β-zeolite catalyst (e.g., 10-15 wt% of the carboxylic acid).[4]
-
Seal the vessel and heat the reaction mixture to a higher temperature (e.g., 180-200°C) with stirring.[4] Monitor the internal pressure.
-
Monitor the reaction progress by analyzing aliquots of the reaction mixture.
-
Upon completion, cool the reactor to room temperature and carefully vent any residual pressure.
-
Filter the reaction mixture to recover the β-zeolite catalyst. Wash the catalyst with fresh methanol.
-
Combine the filtrate and washings and remove the excess methanol under reduced pressure to obtain the crude product.
-
Purify as needed. The recovered β-zeolite can be reactivated by calcination for reuse.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps for both homogeneous and heterogeneous catalytic esterification.
Caption: Workflow for Homogeneous Catalysis.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. lidsen.com [lidsen.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Anomalous Byproducts in 4,5-Dimethoxyphthalic Acid Cyclizations
Topic: Structural Elucidation of Unexpected Byproducts in 4,5-Dimethoxyphthalic Acid Reactions Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
Executive Summary
4,5-Dimethoxyphthalic acid (DMPA) is a privileged scaffold in the synthesis of isoquinoline alkaloids and phthalocyanine dyes. While its
This guide objectively compares three elucidation workflows—High-Resolution Mass Spectrometry (HRMS) , Advanced 2D-NMR , and Single Crystal X-Ray Diffraction (SC-XRD) —in resolving the three most common "rogue" byproducts: Isoimides , Phthalamic Acids (Incomplete Cyclization) , and Demethylated Phenols .
Part 1: The Structural Challenge
The electron-donating methoxy groups at positions 4 and 5 significantly increase the electron density of the aromatic ring. This electronic push alters the reactivity of the carbonyl centers compared to unsubstituted phthalic anhydride, leading to kinetic traps.
The "Rogue" Pathways
The following diagram illustrates the divergence from the thermodynamic target (Imide) to unexpected byproducts.
Figure 1: Divergent reaction pathways for 4,5-dimethoxyphthalic acid derivatives. Note the kinetic competition between Imide and Isoimide formation.
Part 2: Comparative Analysis of Elucidation Workflows
1. High-Resolution Mass Spectrometry (HRMS)
Role: The Gatekeeper. Best For: Detecting demethylation and incomplete cyclization. Limitation: Blind to Isoimide/Imide isomerism.
| Parameter | Target (Imide) | Byproduct: Phthalamic Acid | Byproduct: Isoimide | Byproduct: Demethylated |
| Mass Shift ( | Reference (0) | +18.0106 Da (+H₂O) | 0.0000 Da (Isomer) | -14.0156 Da (-CH₂ +H) |
| Fragmentation Pattern | Loss of CO₂/CO | Loss of H₂O then CO₂ | Similar to Imide | Loss of CH₃• radical |
| Detection Confidence | N/A | High | Zero (Indistinguishable) | High |
Expert Insight: Do not rely on LC-MS purity alone. An isoimide impurity will co-elute or elute closely with the target and show the exact same parent ion.
2. Advanced NMR Spectroscopy (1H, 13C, HMBC)
Role: The Structural Architect. Best For: Distinguishing Isoimides from Imides via symmetry breaking.
-
The Symmetry Trap: In the target N-substituted 4,5-dimethoxyphthalimide, the molecule retains a plane of symmetry (unless the R-group is chiral). The aromatic protons (H-3, H-6) appear as a singlet .
-
The Isoimide Break: The isoimide structure (
) breaks this symmetry. The aromatic protons become chemically inequivalent.
Key Diagnostic Signals (in DMSO-d₆):
| Feature | Target (Imide) | Byproduct (Isoimide) |
| H-Ar (Proton) | Singlet (~7.3 ppm) | Two Singlets/Doublets (Separated by ~0.2 ppm) |
| C=O (Carbon) | Single signal (~168 ppm) | Two signals: C=O (~165 ppm) & C=N (~150 ppm) |
| HMBC Correlation | H-Ar correlates to one C=O type | H-Ar correlates to distinct C=O and C=N carbons |
3. Single Crystal X-Ray Diffraction (SC-XRD)
Role: The Supreme Court (Definitive Proof). Best For: Confirming tautomeric states and absolute configuration if the amine is chiral.
-
Comparison: While NMR infers structure through magnetic environment, SC-XRD provides bond lengths.
-
Imide C-N bond: ~1.39 Å (Partial double bond character).
-
Isoimide C=N bond: ~1.26 Å (True double bond).
-
Part 3: Experimental Protocol for Elucidation
This protocol is designed to intentionally stress the system to validate detection methods.
Materials:
-
4,5-Dimethoxyphthalic acid (1.0 eq)
-
4-Fluoroaniline (1.1 eq) - Chosen for 19F NMR utility
-
DCC (Dicyclohexylcarbodiimide) - Promotes Isoimide formation
-
Solvent: CH₂Cl₂ (DCM)
Step-by-Step Methodology:
-
Anhydride Formation: Reflux 4,5-dimethoxyphthalic acid in acetic anhydride for 2 hours. Concentrate in vacuo to obtain the anhydride.
-
Amic Acid Formation: Dissolve anhydride in DCM. Add 4-fluoroaniline dropwise at 0°C. Stir for 1 hour.
-
Checkpoint: Take an aliquot.[1] HRMS should show Mass [M+18].
-
-
Cyclization (Isoimide Promotion): Add DCC (1.1 eq) to the reaction mixture at 0°C. Stir for 4 hours.
-
Note: DCC favors kinetic closure (O-acylation) yielding the isoimide [1].
-
-
Thermal Rearrangement (Target Formation): Take half the mixture and reflux in toluene for 12 hours.
-
Note: Thermal energy rearranges the isoimide to the thermodynamic imide.
-
Elucidation Workflow (Decision Tree):
Figure 2: Logical decision tree for elucidating 4,5-dimethoxyphthalic acid derivatives.
Part 4: Critical Data & Reference Standards
When analyzing your spectra, reference these established values for 4,5-dimethoxyphthalimide derivatives.
1. Proton NMR (DMSO-d₆, 400 MHz)
-
Methoxy Groups:
3.85 - 3.95 ppm (Strong Singlets). -
Aromatic Protons (Imide):
7.30 - 7.45 ppm (Singlet). -
Aromatic Protons (Isoimide):
7.20 and 7.60 ppm (Distinct signals due to loss of symmetry).
2. Carbon NMR (DMSO-d₆, 100 MHz)
-
Carbonyl (Imide):
167.5 ppm (2C, equivalent). -
Carbonyl/Imine (Isoimide):
164.0 ppm (C=O) and 152.5 ppm (C=N).
3. IR Spectroscopy (ATR)
-
Imide: Characteristic doublet at ~1770 cm⁻¹ (sym stretch) and ~1720 cm⁻¹ (asym stretch).
-
Isoimide: Distinct band at ~1800 cm⁻¹ (C=O) and ~1640 cm⁻¹ (C=N).
References
-
Gu, Y., et al. (2015). Synthesis and structural characterization of N-substituted phthalimides. This paper details the kinetic vs.
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry. A comprehensive guide on using NMR to distinguish constitutional isomers like imides and isoimides.
-
Chidan Kumar, C.S., et al. (2015).[2] Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Provides specific crystallographic and NMR data for phthalimide derivatives, serving as a baseline for structural assignment.
-
[2]
-
-
NIST Chemistry WebBook.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
